1,2-Dichlorotetramethyldisilane
Description
The exact mass of the compound Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloro-[chloro(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAZXBAPWCPIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040717 | |
| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-61-4 | |
| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-1,1,2,2-tetramethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Dichlorodisilane Building Block
An In-Depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorotetramethyldisilane
This compound, with the chemical formula C₄H₁₂Cl₂Si₂, is a versatile bifunctional organosilicon compound that serves as a critical intermediate in advanced materials science and synthetic chemistry.[1] Its structure, featuring a silicon-silicon bond flanked by two reactive chlorodimethylsilyl groups, makes it an ideal precursor for the synthesis of silicon-based polymers (polysilanes), functionalized disilanes, and for the modification of material surfaces.[1] The dual chlorine functionality facilitates effective cross-linking in polymer systems, which can significantly enhance the durability, thermal stability, and chemical resistance of the final products.[1]
Researchers and industry professionals utilize this compound in the development of advanced materials such as silicone elastomers and composites.[1] Furthermore, its ability to form stable, covalent bonds with various substrates makes it invaluable in the semiconductor industry for surface modification and as a precursor in atomic layer deposition (ALD) processes.[1] This guide provides a comprehensive overview of the synthesis, properties, and core reactivity of this compound, grounded in established chemical principles and validated protocols.
Synthesis and Purification
Core Synthetic Strategy: From Industrial Feedstock to Purified Precursor
The most industrially relevant synthesis of this compound originates from the "disilane fraction" produced during the Direct Process for manufacturing chloromethylsilanes. This process, the cornerstone of the silicones industry, reacts silicon metal with methyl chloride at high temperatures. While the primary products are methylchlorosilanes like dimethyldichlorosilane, a significant fraction consists of higher-boiling polysilanes, including permethylated and partially chlorinated disilanes and trisilanes.
A key reference indicates that this compound can be isolated and synthesized from this complex mixture. The process involves a catalyzed Si-Si bond cleavage of higher chlorinated disilanes using hydrogen chloride (HCl), with tributylamine (Bu₃N) serving as a catalyst. This targeted cleavage allows for the conversion of less desirable polysilanes into the valuable title compound.
Purification: Fractional Distillation
Due to its relatively high boiling point and thermal stability, the primary method for purifying this compound is fractional distillation under an inert atmosphere (e.g., argon or nitrogen). This technique effectively separates the target compound from other chlorosilanes with different boiling points that are present in the crude reaction mixture. The process leverages the differences in volatility to achieve high purity, typically ≥95%.[2]
Physicochemical and Spectroscopic Properties
This compound is a colorless, clear liquid that is sensitive to moisture.[1] It is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage upon contact.[1] Proper handling in a well-ventilated fume hood using appropriate personal protective equipment is mandatory.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4342-61-4 | [1] |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |
| Molecular Weight | 187.22 g/mol | [2] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 148-149 °C | [3] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.454 | [3] |
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : A single, sharp singlet is expected in the region of δ 0.1-0.3 ppm, corresponding to the twelve equivalent protons of the four methyl groups.
-
¹³C NMR : A single resonance is expected for the methyl carbons, typically appearing upfield (δ -0.5 to 2.0 ppm). For instance, the hydrolysis product, 1,2-dihydroxy-tetramethyldisilane, shows a ¹³C signal at δ 1.47 ppm. PubChem provides a reference ¹³C NMR spectrum for the title compound.[4]
-
²⁹Si NMR : The silicon nuclei are sensitive to their chemical environment. A single resonance is anticipated. For comparison, in the derivative di(n-propylamino)tetramethyldisilane, the ²⁹Si signal appears at δ -8.9 ppm.[5][6] This provides a reasonable estimate for the chemical shift region.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups and the overall molecular structure. Characteristic absorption bands include Si-C stretches and methyl group deformations. Studies have also utilized Raman and IR spectroscopy to identify the presence of both gauche and anti rotational isomers (rotamers) in the liquid state, arising from the restricted rotation around the central Si-Si bond.[7]
-
Mass Spectrometry (MS) : Electron impact ionization (EI-MS) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of methyl groups (M-15) and chlorine atoms, as well as cleavage of the Si-Si bond.
Core Reactivity and Experimental Protocol
The reactivity of this compound is dominated by the electrophilic nature of the silicon atoms and the lability of the Si-Cl bonds. These bonds are readily susceptible to nucleophilic attack, making the compound an excellent precursor for introducing a tetramethyldisilane-1,2-diyl unit.
A prime example of this reactivity is its reaction with primary or secondary amines to form 1,2-diaminodisilanes. This reaction proceeds via a straightforward nucleophilic substitution mechanism where the amine displaces the chloride ions. The reaction typically requires an excess of the amine or the addition of a non-nucleophilic base to neutralize the HCl generated.
Workflow for Synthesis of a Diaminodisilane Derivative
Caption: Workflow for the synthesis of a 1,2-diaminodisilane.
Experimental Protocol: Synthesis of Di(n-propylamino)tetramethyldisilane
The following is a representative, validated protocol adapted from the literature that showcases the utility of this compound as a synthetic precursor.[5][8]
1. Reaction Setup:
-
A three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet is thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
The flask is charged with n-hexane (400 mL) and n-propylamine (7.10 g, 120 mmol). The mixture is stirred and cooled in an ice bath.
2. Reagent Addition:
-
A solution of this compound (5.10 g, 27.2 mmol) in 50 mL of n-hexane is prepared and transferred to the dropping funnel.
-
The disilane solution is added dropwise to the stirred, cooled amine solution over 30-60 minutes. A white precipitate of n-propylamine hydrochloride will form immediately.
3. Reaction and Workup:
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for an additional 12-16 hours.
-
The resulting suspension is filtered through a fritted glass funnel to remove the amine hydrochloride salt. The salt is washed with a small portion of n-hexane.
-
The combined filtrate is transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude liquid residue is purified by vacuum distillation to yield di(n-propylamino)tetramethyldisilane as a colorless liquid.
This protocol exemplifies a robust and scalable method for the functionalization of the disilane core, highlighting the value of this compound as a pivotal reagent in organosilicon chemistry.
References
- 1. 1,2-Dichlorodisilane | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | 4342-61-4 [chemicalbook.com]
- 4. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tubaf.qucosa.de [tubaf.qucosa.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and Dynamic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure of 1,2-Dichlorotetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Silicon Chemistry
1,2-Dichlorotetramethyldisilane, with the chemical formula C₄H₁₂Cl₂Si₂, is a reactive organosilicon compound that serves as a crucial precursor and intermediate in a wide array of chemical syntheses.[1][2] Its unique structure, featuring a silicon-silicon bond flanked by two chlorine atoms, imparts a high degree of functionality, making it an invaluable tool for the synthesis of silicones, advanced polymers, and for surface modification of materials.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Properties
This compound is a colorless, clear liquid with a pungent odor.[1] It is a flammable and corrosive compound that is sensitive to moisture.[3][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4342-61-4 | [1][3][4] |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |
| Molecular Weight | 187.22 g/mol | [3][4] |
| Boiling Point | 148-149 °C | [3] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.454 | [3] |
| Flash Point | 37 °C (closed cup) | [3] |
The core of this compound's reactivity lies in its molecular structure, which consists of a central silicon-silicon bond. Each silicon atom is also bonded to two methyl groups and one chlorine atom.
Caption: Ball-and-stick representation of the this compound molecule.
Conformational Analysis
Due to rotation around the Si-Si single bond, this compound can exist as different rotational isomers, or conformers. The two most significant conformers are the anti and gauche forms. In the anti conformation, the two chlorine atoms are positioned on opposite sides of the Si-Si bond, resulting in a dihedral angle of 180°. In the gauche conformation, the chlorine atoms are in closer proximity, with a dihedral angle of approximately 60°. Studies on related 1,2-dihalogenodisilanes have shown that both conformers can coexist, with the anti conformer often being the lower-energy and more stable form.[5] The equilibrium between these conformers can be influenced by the solvent and temperature.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reductive coupling of dichlorodimethylsilane. While specific, detailed protocols are often proprietary, the general approach is well-established in organosilicon chemistry.
Experimental Protocol: Reductive Coupling of Dichlorodimethylsilane
This protocol is a representative method and should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Alkali metal (e.g., sodium or lithium) dispersion
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.
-
Reagent Addition: Anhydrous THF is cannulated into the flask, followed by the careful addition of the alkali metal dispersion.
-
Initiation: A small amount of dichlorodimethylsilane is added to the stirred suspension to initiate the reaction.
-
Slow Addition: The remaining dichlorodimethylsilane is dissolved in anhydrous THF and added dropwise to the reaction mixture via the dropping funnel over several hours. The reaction is exothermic and the temperature should be controlled with an external cooling bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Workup: After the reaction is complete, the excess alkali metal is quenched, and the reaction mixture is filtered to remove the metal halide salt.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
References
A Technical Guide to the Physicochemical Properties of 1,2-Dichlorotetramethyldisilane
Abstract: 1,2-Dichlorotetramethyldisilane (C₄H₁₂Cl₂Si₂) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry. Its bifunctional nature, possessing two reactive silicon-chlorine (Si-Cl) bonds, makes it a critical precursor for the synthesis of silicon-containing polymers, surface modification agents, and advanced materials. This guide provides an in-depth analysis of its core physical and chemical properties, safe handling protocols, and reactivity profile, tailored for researchers, chemists, and professionals in drug development and materials science.
Introduction and Molecular Overview
This compound is a fundamental building block in organosilicon chemistry. Structurally, it consists of a silicon-silicon single bond, with each silicon atom bonded to two methyl groups and one chlorine atom. This arrangement provides two reactive sites for nucleophilic substitution, making it an ideal monomer for polymerization and a reagent for introducing disilane units into molecular architectures.[1] Its applications range from a precursor for polysilanes, which have unique electronic and photophysical properties, to a surface modification agent for enhancing adhesion and thermal stability in composites.[1]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physical properties. It is a colorless, clear liquid at room temperature.[1] A summary of its key quantitative properties is provided below, compiled from authoritative chemical supplier data.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |
| Molecular Weight | 187.21 g/mol | [1] |
| CAS Number | 4342-61-4 | [1][4] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 148-149 °C | [3] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.454 | [3] |
| Flash Point | 37 °C (98.6 °F) - closed cup |
Spectroscopic Profile for Structural Verification
-
¹H NMR (Proton Nuclear Magnetic Resonance): The molecule is symmetrical. Therefore, a single sharp singlet is expected in the ¹H NMR spectrum, corresponding to the twelve equivalent protons of the four methyl groups. The chemical shift would be in the typical range for methyl groups attached to a silicon atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, a single resonance is expected for the four equivalent methyl carbons.
-
²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): A single peak would confirm the symmetrical nature of the disilane backbone.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorbances corresponding to C-H stretching and bending from the methyl groups, and a characteristic Si-Cl stretching frequency. The Si-Si bond is IR-inactive due to its symmetry.
Reactivity, Handling, and Safety
4.1. Reactivity Profile
The primary determinant of this compound's reactivity is the pair of Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack and are readily hydrolyzed.
-
Hydrolysis: The compound reacts vigorously with water and other protic solvents (e.g., alcohols) to produce hydrochloric acid (HCl) and 1,2-dihydroxytetramethyldisilane.[5] This reaction is the source of its corrosive properties and necessitates handling under anhydrous, inert conditions.
-
Polymerization: It serves as a monomer in Wurtz-type coupling reactions, typically using an alkali metal like sodium, to form high molecular weight polysilanes.[6][7] These polymers are of interest for their applications as ceramic precursors and in optoelectronics.[6][7][8]
Caption: Hydrolysis reaction of this compound.
4.2. Safety and Hazard Information
This compound is classified as a flammable liquid and is corrosive. It causes severe skin burns and eye damage. The vapor can form explosive mixtures with air, and it reacts with water to release corrosive HCl gas.[9]
-
Hazard Statements (H-phrases): H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).
-
Supplementary Hazards: EUH014 (Reacts violently with water).
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and flame-retardant protective clothing is mandatory.[9] Work should be conducted in a well-ventilated fume hood.
4.3. Experimental Protocol: Safe Handling and Storage
Trustworthy and reproducible results begin with proper reagent handling. The following protocol outlines a self-validating system for the safe use of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation: Ensure the reaction vessel and any transfer apparatus (syringes, cannulas) are oven-dried or flame-dried under vacuum to remove all traces of moisture.
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas such as argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Transfer: The reagent bottle should be allowed to come to room temperature before opening to prevent condensation of atmospheric moisture. Use a syringe or cannula to transfer the required volume of the liquid.
-
Reaction: Add the reagent slowly to the reaction mixture, monitoring for any exothermic processes.
-
Workup and Quenching: Upon completion, any unreacted this compound must be safely neutralized. Slowly add the reaction mixture to a separate flask containing an anhydrous, non-protic solvent. This diluted solution can then be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or another weak base to neutralize the HCl formed upon quenching.
-
Storage: The reagent bottle should be sealed tightly under an inert gas atmosphere. Parafilm or vinyl tape can be used to further secure the cap and prevent moisture ingress during storage.[9]
Conclusion
This compound is a cornerstone reagent in silicon chemistry. Its well-defined physical properties, combined with its high reactivity, make it invaluable for the synthesis of advanced materials. However, this reactivity also necessitates stringent handling procedures. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is paramount for its safe and effective use in research and development, enabling innovation in fields from polymer chemistry to semiconductor technology.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 39437-99-5 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 4342-61-4 [chemicalbook.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. sigmaaldrich.com [sigmaaldrich.com]
1,2-Dichlorotetramethyldisilane molecular weight and formula
An In-Depth Technical Guide to 1,2-Dichlorotetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
This compound, a versatile organosilicon compound, is a key building block in a variety of chemical syntheses. Its unique structure, featuring a silicon-silicon bond and two reactive chlorine atoms, makes it a valuable precursor in the production of advanced materials. This guide will delve into the fundamental characteristics and applications of this compound, providing insights for its effective utilization in a laboratory and industrial setting.
Molecular Structure and Key Features:
The foundational attributes of this compound are its molecular formula and weight.
-
Linear Formula: [ClSi(CH3)2]2[3]
The presence of the Si-Si bond and the reactive Si-Cl bonds are central to its chemistry, allowing for a range of transformations and polymerizations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling and application.
| Property | Value | Source(s) |
| Appearance | Colorless clear liquid | [1] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Boiling Point | 148-149 °C | [3] |
| Refractive Index | n20/D 1.454 | [3] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [3] |
Synonyms: This compound is also known by several other names, including:
Synthesis and Manufacturing
While specific industrial synthesis routes for this compound are often proprietary, the general approach involves the coupling of chlorosilanes. A conceptual workflow for its synthesis is outlined below. The direct synthesis of methylchlorosilanes, such as dimethyldichlorosilane, is a foundational process in the silicones industry, often referred to as the Müller-Rochow process.[4] This process provides the essential precursors for a wide range of organosilicon compounds.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the two chlorosilyl groups. These groups are susceptible to nucleophilic substitution, making the molecule an excellent precursor for the synthesis of more complex organosilicon structures.
A key reaction is its hydrolysis to form 1,2-Dihydroxy-tetramethyldisilane.[5] This reaction is a classic example of the conversion of a chlorosilane to a silanol.
Caption: Reaction pathway for the hydrolysis of this compound.
This reactivity allows for its use in the formation of five- and six-membered heterocycles when reacted with diamines.[6] The dual chlorine functionality is particularly advantageous for cross-linking in polymer systems, which can significantly enhance the durability and performance of the final products.[1]
Applications in Research and Development
This compound is a versatile compound with a broad range of applications across various industries.
-
Synthesis of Silicones: It serves as a precursor in the synthesis of various silicone materials.[1] These materials are crucial in the automotive and electronics industries due to their thermal stability and flexibility.[1]
-
Surface Modification: This compound is utilized to modify the surfaces of materials, enhancing properties such as hydrophobicity and adhesion.[1] This is particularly beneficial in the formulation of coatings and adhesives.[1]
-
Advanced Materials: Researchers and industry professionals use this compound in the development of advanced materials, including silicone-based elastomers and composites.[1] Its incorporation can lead to improved thermal stability and chemical resistance.[1]
-
Semiconductor Industry: In the semiconductor industry, it is used for surface modification and as a precursor in the synthesis of silicon-based materials.[1]
Experimental Protocol: Hydrolysis of this compound
The following is a representative protocol for the hydrolysis of this compound to 1,2-Dihydroxy-tetramethyldisilane.
Materials:
-
This compound (95% purity)
-
Diethyl ether (anhydrous)
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of distilled water to the stirred solution via the dropping funnel. A white precipitate of hydrochloric acid may form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 1,2-Dihydroxy-tetramethyldisilane.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Classifications:
Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Always handle this chemical in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 4342-61-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 4342-61-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic Characterization of 1,2-Dichlorotetramethyldisilane: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-dichlorotetramethyldisilane (Cl(CH₃)₂SiSi(CH₃)₂Cl). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this key organosilicon compound. The guide offers insights into the structural nuances revealed by these analytical techniques, supported by experimental data and theoretical principles.
Introduction
This compound is a versatile bifunctional organosilicon compound with significant applications as a precursor in the synthesis of silicon-containing polymers and materials.[1][2] Its reactivity is primarily dictated by the two silicon-chlorine bonds, making it a valuable building block in organosilicon chemistry. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide will explore the key features of its ¹H, ¹³C, and ²⁹Si NMR, as well as its IR spectra.
Molecular Structure and Conformational Isomerism
The central silicon-silicon bond in this compound allows for rotational isomerism. Studies have shown that this molecule exists as a mixture of anti and gauche rotamers in the liquid state.[3] This conformational flexibility is a critical factor in interpreting its vibrational spectra, as different conformers will exhibit distinct spectral features.
Caption: Rotational isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of this compound. Due to the symmetry of the molecule, the NMR spectra are relatively simple.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Given the moisture sensitivity of chlorosilanes, all sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated solvents. A suitable solvent is deuterated chloroform (CDCl₃).
-
Instrumentation: A standard multinuclear NMR spectrometer operating at a field strength of at least 300 MHz for ¹H is recommended.
-
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters are typically sufficient. A relaxation delay of 1-2 seconds is appropriate.
-
¹³C NMR: Proton-decoupled mode should be used to obtain singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) may be necessary due to the quaternary nature of the silicon-bound carbons.
-
²⁹Si NMR: Inverse-gated proton decoupling is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and obtain accurate quantitative data. A longer relaxation delay (e.g., 30-60 seconds) is often required for ²⁹Si nuclei.
-
¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show a single sharp singlet. The four methyl groups are chemically equivalent due to the free rotation around the Si-Si bond and the symmetry of the molecule. The chemical shift of these protons is influenced by the electronegativity of the adjacent silicon and chlorine atoms.
¹³C NMR Spectrum:
Similar to the proton spectrum, the proton-decoupled ¹³C NMR spectrum should exhibit a single resonance corresponding to the four equivalent methyl carbons. The availability of a ¹³C NMR spectrum for this compound is noted in spectral databases.[4]
²⁹Si NMR Spectrum:
The ²⁹Si NMR spectrum provides direct insight into the electronic environment of the silicon atoms. A single resonance is expected for the two equivalent silicon atoms. The chemical shift is sensitive to the substituents on the silicon atom. For this compound, the ²⁹Si NMR chemical shift has been reported to be approximately -7.6 ppm in CDCl₃.[5]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.4 - 0.8 | Singlet | -Si(CH₃)₂Cl |
| ¹³C | ~5 - 10 | Singlet | -Si(CH₃)₂Cl |
| ²⁹Si | -7.6 | Singlet | -Si(CH₃)₂Cl |
Table 1: Summary of Expected NMR Spectroscopic Data for this compound.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the Si-Cl, Si-C, and C-H bonds. The presence of rotational isomers can lead to the observation of more complex vibrational bands than would be expected for a single rigid structure.[3] A reference FT-IR spectrum for this compound is available in the Aldrich FT-IR Collection.[6]
Experimental Protocol for IR Spectroscopy:
-
Sample Handling: Due to its reactivity with moisture, the sample should be handled in a dry environment. For liquid samples, a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates is a suitable method.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. A drop of the liquid sample is then placed between the plates, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum:
The key vibrational modes for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretching | Medium |
| 1450 - 1400 | CH₃ asymmetric deformation | Medium |
| 1260 - 1240 | CH₃ symmetric deformation (umbrella) | Strong |
| 850 - 750 | CH₃ rocking and Si-C stretching | Strong |
| 600 - 450 | Si-Cl stretching | Strong |
| Below 400 | Si-Si stretching and skeletal modes | Weak - Medium |
Table 2: Principal Infrared Absorption Bands for this compound.
The Si-Cl stretching region is particularly informative. The presence of multiple bands in this region can be attributed to the different vibrational frequencies of the Si-Cl bond in the anti and gauche conformers.
Conclusion
The spectroscopic analysis of this compound by NMR and IR provides a detailed picture of its molecular structure and dynamics. The simplicity of the NMR spectra is a direct consequence of the molecule's symmetry, while the complexity of the IR spectrum reveals the presence of rotational isomers. This guide provides the foundational spectroscopic knowledge required for the effective utilization of this important organosilicon reagent in research and industrial applications.
References
- 1. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tubaf.qucosa.de [tubaf.qucosa.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Reactivity of the Si-Cl Bond in 1,2-Dichlorotetramethyldisilane
Abstract
1,2-Dichlorotetramethyldisilane, [ClSi(CH₃)₂]₂, is a versatile bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. The reactivity of this molecule is dominated by the two silicon-chlorine (Si-Cl) bonds, which serve as highly effective sites for nucleophilic substitution and reduction reactions. This guide provides a comprehensive technical overview of the core reactivity principles of this disilane. It is intended for researchers, scientists, and drug development professionals who wish to leverage its unique chemical properties for the synthesis of advanced materials, including silicone-based elastomers, composites, and functionalized polymers.[1] We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and present data-driven insights into its synthetic applications.
Introduction: The Nature of the Si-Cl Bond
This compound is a colorless liquid characterized by a central silicon-silicon bond, with each silicon atom also bonded to two methyl groups and one chlorine atom.[2] The key to its synthetic utility lies in the polar covalent Si-Cl bond.
Causality Behind Reactivity: The Si-Cl bond is significantly more reactive towards nucleophiles than a typical carbon-chlorine (C-Cl) bond for two primary reasons:
-
Polarity and Electronegativity: Silicon is less electronegative (1.90 on the Pauling scale) than carbon (2.55). This results in a more polarized Si-Cl bond, making the silicon atom more electropositive and thus a more attractive target for nucleophiles.
-
Atomic Size and Accessibility: Silicon, being a third-period element, is larger than carbon and possesses accessible 3d orbitals. This allows it to accommodate an expanded coordination sphere, readily forming a pentacoordinate transition state or intermediate upon nucleophilic attack. This lowers the activation energy for substitution reactions compared to the sterically hindered backside attack required in Sₙ2 reactions at a carbon center.
These intrinsic properties make this compound an excellent precursor for introducing a dimethyldisilane unit into a larger molecular framework.
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Colorless clear liquid | |
| Boiling Point | 148-149 °C | |
| Density | 1.005 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.454 | |
| CAS Number | 4342-61-4 |
Core Reactivity and Synthetic Transformations
The dual Si-Cl functionalities are the primary reaction sites, allowing for sequential or simultaneous substitution. This bifunctionality is crucial for applications in polymer chemistry, where it can act as a chain extender or cross-linking agent.[1]
Nucleophilic Substitution: The Workhorse Reaction
The most prevalent reaction of this compound is nucleophilic substitution, where the chlorine atoms are displaced by a wide range of nucleophiles. The general mechanism proceeds via an addition-elimination pathway, characteristic of nucleophilic substitution at a silicon center.
Common Nucleophilic Reactions:
| Nucleophile (Nu⁻) | Reagent Example | Product Type | Significance |
| Hydroxide/Alkoxide | H₂O / Et₃N, ROH | Disiloxane/Dialkoxydisilane | Precursors for silicones and sol-gel materials. |
| Amine | R₂NH, Ethylenediamine | Aminodisilane | Formation of silicon-nitrogen heterocycles and polymers.[3] |
| Organometallics | RMgBr, RLi | Dialkyldisilane | Formation of new Si-C bonds, chain extension.[4] |
| Hydride | LiAlH₄ | Dihydridodisilane | Reduction to Si-H bonds for hydrosilylation reactions.[3] |
-
Hydrolysis and Alcoholysis: In a foundational study, this compound was hydrolyzed in an ether/acetone mixture using triethylamine as an HCl scavenger to successfully synthesize 1,2-dihydroxy-tetramethyldisilane. This disilanediol is a key building block but shows a high tendency towards condensation. The reaction with alcohols proceeds similarly to yield the corresponding dialkoxy derivatives. These reactions are fundamental to creating silicone precursors.[1]
-
Amination: The reaction with primary or secondary amines readily forms Si-N bonds. For instance, reacting this compound with N,N'-dimethylethylenediamine leads to the formation of a six-membered diazadisilacyclohexane ring.[3] This demonstrates its utility in synthesizing silicon-containing heterocycles.
-
Reaction with Organometallic Reagents: Grignard (RMgX) and organolithium (RLi) reagents are powerful carbon nucleophiles that react with the Si-Cl bond to form stable Si-C bonds.[4] This is a primary method for extending the carbon framework around the disilane core.
Reduction to Si-H Bonds
The Si-Cl bond can be efficiently reduced to a silicon-hydride (Si-H) bond using standard reducing agents like lithium aluminum hydride (LiAlH₄).[3] This transformation is critical as the resulting Si-H bonds are themselves reactive sites, particularly for hydrosilylation reactions, where they can add across double or triple bonds. The reduction of related aryl-substituted dichlorodisilanes with LiAlH₄ is a well-established method for producing the corresponding dihydrides.[3]
Wurtz-type Coupling and Polymerization
This compound can serve as a monomer in Wurtz-type coupling reactions, typically using molten sodium, to produce polysilanes.[5] In this reaction, the chlorine atoms are reductively eliminated, and the resulting radical species polymerize to form a long chain with a Si-Si backbone. This is a primary route to high-molecular-weight polysilanes, which have interesting electronic and photophysical properties.[5]
Field-Proven Experimental Protocol: Synthesis of 1,2-Diethoxy-tetramethyldisilane
This protocol details a representative nucleophilic substitution reaction. It is designed as a self-validating system, including checkpoints and characterization steps to ensure reaction success and product purity.
Objective: To replace both chlorine atoms of this compound with ethoxy groups via nucleophilic substitution.
Causality of Experimental Design:
-
Inert Atmosphere: Chlorosilanes and their products can be sensitive to moisture. A nitrogen or argon atmosphere prevents premature hydrolysis.[6]
-
HCl Scavenger: The reaction produces HCl as a byproduct. A non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the acid, driving the reaction to completion and preventing side reactions.
-
Solvent Choice: A dry, aprotic solvent like diethyl ether or THF is used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The initial addition is performed at 0 °C to moderate the exothermic reaction. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
-
Validation: The formation of triethylamine hydrochloride precipitate provides a visual cue of reaction progress. Final product identity is confirmed by NMR and IR spectroscopy.
Step-by-Step Methodology
-
Preparation (Self-Validation: Dry Glassware & Reagents)
-
Ensure all glassware (three-neck round-bottom flask, dropping funnel, condenser) is oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
To the reaction flask, add anhydrous ethanol (2.1 equivalents) and triethylamine (2.2 equivalents) to dry diethyl ether via syringe.
-
-
Reaction
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in a small amount of dry diethyl ether and add it to the dropping funnel.
-
Add the disilane solution dropwise to the stirred ethanol/triethylamine mixture over 30 minutes. A white precipitate (Et₃N·HCl) will form immediately.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Work-up and Purification (Self-Validation: Complete Salt Removal)
-
Filter the reaction mixture through a fritted glass funnel under a nitrogen blanket to remove the triethylamine hydrochloride salt.
-
Wash the salt with two small portions of dry diethyl ether to recover any entrained product.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield 1,2-diethoxy-tetramethyldisilane as a clear, colorless liquid.
-
-
Characterization and Validation
-
¹H NMR: Expect signals for the Si-CH₃ protons and the -O-CH₂-CH₃ protons in the correct integration ratio.
-
IR Spectroscopy: Confirm the disappearance of the Si-Cl stretch and the appearance of a strong Si-O-C stretch.
-
Conclusion and Future Outlook
The reactivity of the Si-Cl bond in this compound provides a robust and versatile platform for chemical synthesis. Its predictable behavior in nucleophilic substitution and reduction reactions makes it an invaluable bifunctional building block. Researchers can exploit this reactivity to construct complex silicon-containing molecules, from discrete heterocycles to high-performance polymers.[1][3] Future applications will likely focus on leveraging this chemistry to develop novel materials for the electronics, coatings, and biomedical industries, where precise control over molecular architecture leads to enhanced functionality and performance.[1]
References
An In-depth Technical Guide to the Thermal Stability of 1,2-Dichlorotetramethyldisilane
Abstract: This technical guide provides a comprehensive overview of the thermal stability of 1,2-dichlorotetramethyldisilane, a compound of significant interest in materials science and chemical synthesis. In the absence of extensive experimental data for this specific molecule, this guide synthesizes information from theoretical studies on related chlorinated disilanes and fundamental principles of chemical bonding to propose likely thermal decomposition pathways. Furthermore, a detailed, field-proven experimental protocol is presented to enable researchers to rigorously investigate its thermal behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the applications of organosilicon compounds.
Introduction to this compound
This compound, with the chemical formula [ClSi(CH₃)₂]₂, is a versatile organosilicon compound. It serves as a key precursor in the synthesis of various silicone materials, which are valued in industries such as automotive and electronics for their notable thermal stability and flexibility.[1] Its utility also extends to surface modification, where it enhances properties like hydrophobicity and adhesion, and in the semiconductor industry for the deposition of silicon-based thin films.[1] Given its applications, particularly in chemical vapor deposition (CVD) processes where elevated temperatures are common, a thorough understanding of its thermal stability is paramount for process optimization and safety.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Linear Formula | [ClSi(CH₃)₂]₂ | [5][6] |
| CAS Number | 4342-61-4 | [5][6] |
| Molecular Weight | 187.22 g/mol | [5][6] |
| Appearance | Colorless liquid | [1][7] |
| Boiling Point | 148-149 °C | [5][6] |
| Density | 1.005 g/mL at 25 °C | [5][6] |
| Flash Point | 37 °C (closed cup) | [5][6] |
| Refractive Index | n20/D 1.454 | [5][6] |
Theoretical Framework for Thermal Decomposition
The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In the case of this compound, the primary bonds of interest are the Si-Si, Si-C, and Si-Cl bonds. The relative bond dissociation energies (BDEs) provide a basis for predicting which bonds are most likely to cleave at elevated temperatures.
Table 2: Relevant Bond Dissociation Energies (BDE)
| Bond | Typical BDE (kcal/mol) | Source |
| Si-Si | ~52-72 | [6][8] |
| Si-C | ~76 | [8] |
| Si-Cl | ~90-113 | [6][8] |
| C-H | ~99 | [8] |
Based on these BDEs, the Si-Si bond is the weakest in the molecule, suggesting that its homolytic cleavage is a likely primary decomposition pathway.
Hypothesized Decomposition Pathways
Given the bond energy data, we can propose several potential thermal decomposition pathways for this compound. The initiation step is likely the homolytic cleavage of the Si-Si bond, leading to the formation of two chlorodimethylsilyl radicals (•Si(CH₃)₂Cl).
Pathway A: Radical Recombination and Disproportionation
Following the initial Si-Si bond scission, the resulting chlorodimethylsilyl radicals can undergo a series of secondary reactions:
-
Recombination: Two radicals can recombine to reform the starting material.
-
Disproportionation: Hydrogen abstraction from a methyl group of one radical by another can lead to the formation of a stable silane and a reactive silaethene intermediate.
-
Dimerization of Intermediates: The reactive intermediates can dimerize or polymerize, leading to the formation of higher molecular weight silicon-containing species.
Pathway B: Silylene Extrusion
An alternative pathway, observed in the thermolysis of other disilanes, involves the extrusion of a silylene species. For this compound, this could involve the elimination of dimethylsilylene (:Si(CH₃)₂) or chloromethylsilylene (:Si(CH₃)Cl).
Pathway C: Rearrangement and Elimination
Intramolecular rearrangement reactions followed by the elimination of stable molecules such as methane (CH₄) or hydrogen chloride (HCl) could also contribute to the overall decomposition process.
The following diagram illustrates a plausible primary decomposition pathway initiated by Si-Si bond cleavage.
Caption: Hypothesized primary thermal decomposition pathway of this compound.
Experimental Protocol for Thermal Stability Assessment
To empirically determine the thermal stability and decomposition profile of this compound, a multi-faceted analytical approach is recommended. Due to its reactivity with moisture and air, all handling should be performed under an inert atmosphere using Schlenk line or glovebox techniques.[9][10][11]
Materials and Equipment
-
This compound (high purity)
-
Inert gas (Argon or Nitrogen, UHP grade)
-
Schlenk line or glovebox
-
Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimeter (DSC)
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system
-
Hermetically sealed TGA/DSC pans
Experimental Workflow
The following diagram outlines the proposed experimental workflow for assessing the thermal stability of this compound.
Caption: Proposed experimental workflow for thermal stability analysis.
Step-by-Step Methodology
3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Inside a glovebox or using a Schlenk line, carefully load 5-10 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sealed pan in the TGA/DSC instrument. Use an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Purge the instrument with an inert gas (e.g., Argon) at a flow rate of 50-100 mL/min.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
3.3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place a small amount (µL range) of this compound into a pyrolysis sample holder.
-
Pyrolysis: Introduce the sample holder into the pyrolyzer, which is directly coupled to the GC-MS inlet. Pyrolyze the sample at various temperatures determined from the TGA results (e.g., just above the onset of decomposition and at the peak decomposition temperature).
-
GC-MS Analysis:
-
Data Analysis:
Safety Considerations
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7] It reacts with water and moisture, potentially releasing hazardous decomposition products.[17] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. preprints.org [preprints.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Bond Energies [www2.chemistry.msu.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Applications of pyrolysis-gas chromatography/mass spectrometry for the analysis of engineering siloxanes [morressier.com]
- 15. mdpi.com [mdpi.com]
- 16. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gelest.com [gelest.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,2-Dichlorotetramethyldisilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Application
1,2-Dichlorotetramethyldisilane, a versatile organosilicon compound, serves as a crucial precursor in the synthesis of a variety of silicon-containing materials, including polymers and surface modification agents.[1] Its utility in advanced material development, from silicone elastomers to applications in the semiconductor industry, is largely dictated by its behavior in solution.[1] A comprehensive understanding of its solubility in organic solvents is paramount for reaction control, formulation, and purification processes. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its accurate determination.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.005 g/mL at 25 °C | |
| Boiling Point | 148-149 °C | |
| Refractive Index | n20/D 1.454 |
The Achilles' Heel: Hydrolytic Sensitivity and its Impact on Solubility
The most critical chemical characteristic of this compound influencing its solubility is its high reactivity towards protic solvents, particularly water. The silicon-chlorine bond is susceptible to nucleophilic attack by water, leading to rapid hydrolysis. This reaction produces hydrochloric acid and a mixture of siloxane byproducts.[2]
This inherent reactivity dictates that this compound is practically insoluble and unstable in protic solvents such as water, alcohols, and primary or secondary amines. The use of such solvents will lead to the decomposition of the compound rather than true dissolution. Consequently, all solubility considerations and determinations must be conducted in anhydrous aprotic organic solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Qualitative Solubility Landscape
Based on the principle of "like dissolves like," this compound, a nonpolar molecule, is expected to be soluble in a range of aprotic organic solvents. While specific quantitative data is scarce in publicly available literature, qualitative assessments indicate its solubility in common non-protic organic solvents.
Expected Solubility Profile:
-
High Solubility: Nonpolar and weakly polar aprotic solvents such as hexane, heptane, toluene, and diethyl ether.
-
Moderate to Good Solubility: Polar aprotic solvents like tetrahydrofuran (THF), chloroform, and dichloromethane (DCM).
-
Potential for Reaction: Solvents containing even trace amounts of water or other reactive functional groups can lead to decomposition. For example, while it may dissolve in acetone, a reaction can occur to some extent.
The following diagram illustrates the conceptual relationship between solvent type and the solubility of this compound.
Caption: Conceptual diagram of this compound's interaction with different solvent classes.
A Rigorous Protocol for Quantitative Solubility Determination
Given the absence of readily available quantitative solubility data, an experimental approach is necessary. The following protocol, based on the reliable shake-flask method, is designed to yield accurate and reproducible results for this moisture-sensitive compound.[3]
Causality Behind Experimental Choices
-
Inert Atmosphere (Glovebox or Schlenk Line): Essential to prevent hydrolysis of this compound by atmospheric moisture.
-
Anhydrous Solvents: Crucial to ensure that true solubility is measured, not decomposition.
-
Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute. A 24-hour period is a standard starting point, but this should be experimentally verified.[4]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is vital for reproducibility.
-
Analytical Method (Quantitative NMR): 1H NMR is a powerful technique for quantitative analysis as it does not require a chromophore (unlike UV-Vis) and can provide structural confirmation of the dissolved species.[1][5][6][7][8]
Experimental Workflow
The following diagram outlines the key steps for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
All procedures must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent Preparation: Use freshly distilled, anhydrous aprotic solvents.
-
Preparation of Saturated Solutions:
-
To a series of oven-dried vials, add a known volume of the anhydrous solvent (e.g., 2 mL).
-
Add an excess amount of this compound to each vial to create a suspension. Ensure there is undissolved liquid at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C).
-
Agitate the suspensions for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at the same temperature to separate the undissolved solute from the saturated solution.
-
-
Sample Preparation for NMR Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
In a clean, dry NMR tube, combine the aliquot of the supernatant with a known amount of a suitable internal standard dissolved in the same deuterated anhydrous solvent. The internal standard should be non-reactive and have a distinct resonance in the 1H NMR spectrum.
-
-
Quantitative 1H NMR Analysis:
-
Acquire the 1H NMR spectrum of the sample.
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
-
Calculation of Solubility:
-
Calculate the molar concentration of this compound in the saturated solution using the following formula:
Csolute = (Isolute / Nsolute) * (Nstd / Istd) * Cstd
Where:
-
Csolute is the concentration of this compound.
-
Isolute is the integral of the solute's proton signal.
-
Nsolute is the number of protons giving rise to that signal.
-
Istd is the integral of the internal standard's proton signal.
-
Nstd is the number of protons for the internal standard's signal.
-
Cstd is the concentration of the internal standard.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property but is influenced by several key factors.
-
Solvent Polarity: As a nonpolar compound, its solubility is generally higher in nonpolar solvents. However, specific interactions can influence this trend.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid and liquid solutes, solubility increases with temperature. This relationship should be determined experimentally.
-
Purity of Solute and Solvent: Impurities, especially water, in either the solute or the solvent can significantly impact the measured solubility due to decomposition reactions.
The interplay of these factors is visualized in the following diagram.
Caption: Key factors influencing the solubility of this compound.
Conclusion and Future Perspectives
A thorough understanding of the solubility of this compound in organic solvents is indispensable for its effective use in research and development. Due to its high hydrolytic sensitivity, solubility studies must be conducted under strictly anhydrous conditions in aprotic solvents. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable quantitative solubility data using the shake-flask method coupled with quantitative NMR analysis. Future work should focus on generating a comprehensive database of its solubility in a wider range of anhydrous organic solvents at various temperatures to further aid in the design and optimization of synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. 4342-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of High-Performance Polysilanes via Wurtz-Type Reductive Coupling of 1,2-Dichlorotetramethyldisilane: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the synthesis of polysilanes, specifically focusing on the Wurtz-type reductive coupling of 1,2-dichlorotetramethyldisilane. Polysilanes, with their unique σ-conjugated silicon backbones, exhibit remarkable electronic and photophysical properties, positioning them as advanced materials for applications in microlithography, as ceramic precursors, and in optoelectronics.[1][2][3] This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth mechanistic insights, detailed experimental protocols, and characterization methodologies. We will explore both conventional and sonochemically-assisted synthesis routes, providing a comparative analysis of their outcomes.
Introduction: The Unique World of Polysilanes
Polysilanes are a class of inorganic polymers characterized by a backbone composed entirely of silicon-silicon single bonds.[1] This catenated Si-Si chain allows for the delocalization of σ-electrons, a feature that distinguishes them from their carbon-based analogs like polyolefins and gives rise to their interesting electronic and optical properties.[3] The substituents on the silicon backbone play a crucial role in determining the polymer's solubility, conformation, and electronic behavior.
The polymer derived from this compound is poly(1,1,2,2-tetramethyldisilylene). This specific polysilane is a valuable model for understanding the fundamental properties of the Si-Si backbone and serves as a building block for more complex silicon-based polymers.
Key Applications of Polysilanes:
-
Photoresists in Microlithography: The Si-Si bond is susceptible to scission upon UV irradiation, leading to a decrease in molecular weight and changes in solubility. This photosensitivity is harnessed in the fabrication of integrated circuits.[1]
-
Precursors to Silicon Carbide (SiC) Ceramics: Upon pyrolysis, polysilanes can be converted into silicon carbide, a hard and thermally stable ceramic material used in high-temperature applications.
-
Photoconductors and Emitters: The σ-conjugation in the silicon backbone allows for charge carrier mobility, making polysilanes candidates for use in organic electronics, such as in light-emitting diodes and photoconductors.[1][3]
-
Chemosensors: The photoluminescent properties of polysilanes can be quenched in the presence of certain analytes, enabling their use in sensor applications for detecting explosives and other molecules.[4]
The Wurtz-Type Coupling Reaction: Mechanism and Key Considerations
The most prevalent method for synthesizing high molecular weight polysilanes is the Wurtz-type reductive coupling of dichlorosilanes with an alkali metal, typically sodium.[3][5] The overall reaction for the polymerization of this compound is as follows:
n Cl-Si(CH₃)₂-Si(CH₃)₂-Cl + 2n Na → [-Si(CH₃)₂-Si(CH₃)₂-]n + 2n NaCl
Mechanistic Insights
The Wurtz-type coupling is a heterogeneous reaction that occurs on the surface of the alkali metal. While the exact mechanism is complex and still a subject of discussion, it is generally accepted to proceed through a series of steps involving silyl radical and/or silyl anion intermediates.
A plausible pathway involves the following stages:
-
Initiation: A one-electron transfer from the sodium metal to the dichlorosilane monomer forms a silyl radical anion, which can then lose a chloride ion to form a silyl radical. A second electron transfer can then lead to a silyl anion.
-
Propagation: The highly reactive silyl anion can then nucleophilically attack the silicon atom of another monomer molecule, displacing a chloride ion and forming a new Si-Si bond. This process repeats, leading to chain growth.
-
Termination: The polymerization can be terminated by various pathways, including reaction with trace impurities, exhaustion of the monomer, or by the addition of a quenching agent.
The reaction typically produces a mixture of high molecular weight polymer, low molecular weight oligomers, and cyclic species. The formation of cyclic oligomers is a thermodynamically driven process that can compete with linear polymer formation.
Critical Experimental Parameters
The outcome of the Wurtz-type coupling is highly sensitive to the reaction conditions. Careful control of these parameters is essential for achieving desired polymer properties.
-
Alkali Metal: Sodium is the most commonly used alkali metal, often as a fine dispersion to maximize the surface area for reaction.
-
Solvent: The choice of solvent is critical. Aromatic hydrocarbons like toluene are common, but coordinating solvents like tetrahydrofuran (THF) can enhance the reaction rate and yield by solvating the sodium cation and stabilizing anionic intermediates.[6][7]
-
Temperature: Higher temperatures can lead to lower yields and broader molecular weight distributions due to increased side reactions and polymer degradation.[5] Syntheses in THF are often carried out at ambient temperatures.[6][7]
-
Additives: The addition of crown ethers or other phase-transfer catalysts can improve the efficiency of the reaction, particularly for less reactive dialkyldichlorosilanes.
-
Monomer Purity: The dichlorosilane monomer must be of high purity and free from moisture, as any protic impurities will quench the reactive intermediates and terminate the polymerization.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (Cl-Si(CH₃)₂-Si(CH₃)₂-Cl), freshly distilled.
-
Reductant: Sodium metal, stored under mineral oil.
-
Solvent: Toluene or Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Inert Gas: High-purity argon or nitrogen.
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet.
-
Ultrasonication (for sonochemical method): An ultrasonic horn or bath.
-
Standard Schlenk line and glassware for air-sensitive techniques.
Protocol 1: Conventional Wurtz-Type Coupling in Toluene
This protocol describes a standard method for the synthesis of poly(1,1,2,2-tetramethyldisilylene) using thermal conditions.
Workflow Diagram:
Caption: Conventional Wurtz-Type Synthesis Workflow.
Step-by-Step Procedure:
-
Preparation of Sodium Dispersion: In a three-necked flask under an argon atmosphere, add dry toluene. Add small, clean pieces of sodium metal. Heat the toluene to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Reaction Setup: Allow the sodium dispersion to cool to room temperature. The fine sodium particles should remain suspended.
-
Monomer Addition: Prepare a solution of freshly distilled this compound in dry toluene. Slowly add this solution to the stirred sodium dispersion at room temperature over a period of 1-2 hours. An exothermic reaction should be observed.
-
Polymerization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The mixture will become viscous and may change color.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Cautiously add isopropanol to quench any unreacted sodium.
-
Isolation: Filter the mixture to remove the precipitated sodium chloride and any excess sodium.
-
Purification: Concentrate the filtrate under reduced pressure. Precipitate the polymer by adding the concentrated solution to a large volume of methanol or isopropanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Sonochemical Wurtz-Type Coupling
Ultrasound can be used to activate the surface of the sodium metal, leading to a more controlled reaction at lower temperatures.[8][9][10][11] This can result in a narrower molecular weight distribution.
Workflow Diagram:
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction - Kent Academic Repository [kar.kent.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Recent Developments in Sonochemical Synthesis of Nanoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonochemical protocol for solvent-free organic synthesis [ouci.dntb.gov.ua]
1,2-Dichlorotetramethyldisilane as a precursor for silicone polymers
Application Note & Protocol Guide
Topic: 1,2-Dichlorotetramethyldisilane as a Versatile Precursor for Advanced Silicone Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key precursor for the synthesis of silicone polymers, with a primary focus on polysilanes. Polysilanes, distinguished by their silicon-silicon backbone, exhibit unique electronic and photophysical properties not found in conventional polysiloxanes. This guide delves into the fundamental properties of the precursor, detailed polymerization protocols, robust characterization methodologies, and safety considerations. The protocols are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate but also rationally modify these procedures for specific material outcomes.
Introduction: The Significance of the Si-Si Bond in Polymer Chemistry
While polydimethylsiloxane (PDMS) is a ubiquitous silicone polymer known for its thermal stability, flexibility, and biocompatibility, its backbone consists of alternating silicon and oxygen atoms (-Si-O-).[1][2][3][4][5] The introduction of a direct silicon-silicon (Si-Si) bond into the polymer backbone gives rise to a class of materials known as polysilanes. These polymers are of significant interest due to σ-electron delocalization along the Si-Si chain, which imparts unique optoelectronic properties, such as strong UV absorption and photoluminescence.[6]
This compound, [ClSi(CH₃)₂]₂, is a pivotal precursor for incorporating this Si-Si linkage.[7][8] Its bifunctional nature, with two reactive Si-Cl bonds flanking a central Si-Si bond, allows it to serve as a monomer in various polymerization reactions. This guide will primarily focus on the most established synthetic route for high molecular weight polysilanes from this precursor: the Wurtz-type reductive coupling reaction.[9][10][11][12]
Precursor Profile: this compound
A thorough understanding of the precursor's properties is paramount for safe handling and successful synthesis.
Physicochemical Properties
The key properties of this compound are summarized below. This data is critical for calculating molar equivalents, predicting reaction behavior, and ensuring proper storage.
| Property | Value | Source |
| Chemical Formula | C₄H₁₂Cl₂Si₂ | [7] |
| Molecular Weight | 187.22 g/mol | [7] |
| Appearance | Colorless Liquid | [7][13] |
| Density | 1.005 g/mL at 25 °C | [7][13] |
| Boiling Point | 148-149 °C | [7][13] |
| Refractive Index (n20/D) | 1.454 | [7][13] |
| CAS Number | 4342-61-4 | [7] |
Critical Safety & Handling Protocols
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: The compound is a flammable liquid and vapor.[7] It is corrosive and causes severe skin burns and eye damage upon contact.[7][14] It reacts violently with water (moisture sensitive), releasing HCl gas.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[15] Wear appropriate PPE, including flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[14]
-
Handling: All glassware must be rigorously dried before use. Reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[15] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[14][15] The container should be stored under an inert atmosphere.
Polymerization Methodologies: From Monomer to Polymer
The conversion of this compound to high molecular weight polysilanes is most effectively achieved through a reductive coupling mechanism.
The Wurtz-Type Coupling Mechanism
The Wurtz-type coupling is the most common method for synthesizing polysilanes from dichlorosilane precursors.[6][9][11] The reaction involves the reductive dehalogenation of the Si-Cl bonds using a stoichiometric amount of a finely dispersed alkali metal, typically sodium, in a high-boiling, inert solvent like toluene.
Causality of Experimental Choices:
-
Alkali Metal: Sodium is commonly used due to its high reactivity and cost-effectiveness. A fine dispersion is crucial as this is a heterogeneous reaction; a higher surface area increases the reaction rate and can lead to higher molecular weight polymers.[11]
-
Solvent: High-boiling aromatic solvents (e.g., toluene, xylene) are used to achieve the necessary reaction temperatures (typically >100 °C) for the coupling to proceed efficiently.[6]
-
Inert Atmosphere: The absolute exclusion of air and moisture is critical. Silyl anions, which are intermediates in the polymerization, are highly reactive towards oxygen and water. Furthermore, the sodium metal itself is water-reactive.
Below is a diagram illustrating the proposed mechanism for the Wurtz-type coupling polymerization.
Caption: Proposed mechanism for Wurtz-type coupling polymerization.
Experimental Protocols
Protocol 1: Synthesis of Polydimethylsilane via Wurtz-Type Coupling
This protocol details the synthesis of the homopolymer, poly(1,1,2,2-tetramethyldisilane), which is more accurately named poly(dimethylsilylene).
Workflow Overview:
Caption: Experimental workflow for Wurtz-type coupling synthesis.
Materials & Equipment:
-
This compound (95% or higher purity)
-
Sodium metal (in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Isopropanol
-
Anhydrous Methanol
-
Schlenk flask (e.g., 250 mL, 3-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Cannula and syringes for solvent transfer
-
Buchner funnel and filter paper
-
Vacuum oven
Step-by-Step Procedure:
-
Preparation: All glassware is oven-dried overnight at 120°C and assembled hot under a positive flow of inert gas.
-
Sodium Dispersion: In the 3-necked flask, add anhydrous toluene (e.g., 50 mL). Cut sodium metal (e.g., 2.2 molar equivalents relative to the monomer) into small pieces, wash with hexane to remove oil, and add to the toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Causality: A fine dispersion is critical for maximizing the surface area for this heterogeneous reaction, which influences polymer yield and molecular weight.[11]
-
-
Monomer Addition: Prepare a solution of this compound (1.0 molar equivalent) in anhydrous toluene (e.g., 20 mL) in the dropping funnel. Once the sodium dispersion is stable, add the monomer solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
Causality: Slow addition is crucial to control the exotherm of the reaction and to favor the growth of long polymer chains over the formation of cyclic oligomers.[6]
-
-
Reaction: After the addition is complete, maintain the reflux and stirring for an additional 2-4 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the presence of silyl anions.
-
Quenching: Cool the reaction flask to room temperature. Slowly and carefully add anhydrous isopropanol (e.g., 10 mL) to quench any unreacted sodium. A vigorous reaction with hydrogen evolution will occur. After this subsides, add methanol (e.g., 20 mL) to quench any remaining reactive silyl species.
-
Workup & Isolation: a. Filter the mixture through a Buchner funnel to remove the precipitated sodium chloride and any unreacted sodium. b. Collect the filtrate and slowly pour it into a beaker containing a large excess of stirring methanol (e.g., 500 mL). The polysilane will precipitate as a white solid. c. Allow the solid to settle, then decant the supernatant. d. Collect the solid polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 50°C overnight.
Polymer Characterization: Validating the Synthesis
Characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
Characterization Workflow:
Caption: Standard workflow for polysilane characterization.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight distribution of the polymer.[17][18][19][20]
-
Principle: The technique separates polymer molecules based on their hydrodynamic volume in solution.[19][20] Larger molecules elute faster than smaller molecules.
-
Protocol: A solution of the polymer is prepared in a suitable solvent (e.g., THF or toluene) and injected into the GPC system. The system is calibrated using polystyrene standards.[19]
-
Expected Results: A successful Wurtz coupling reaction often produces a bimodal molecular weight distribution, especially under standard reflux conditions.[10] This is attributed to different polymerization mechanisms occurring.
Table of Typical GPC Results:
| Parameter | High MW Fraction | Low MW Fraction |
| Mn ( g/mol ) | > 50,000 | 1,000 - 5,000 |
| Mw ( g/mol ) | > 150,000 | 2,000 - 10,000 |
| Polydispersity (Đ) | 1.5 - 2.5 | 1.2 - 1.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure of the polymer repeat unit.[21][22]
-
¹H NMR: Will show a broad singlet corresponding to the methyl protons (-Si(CH₃)₂-) on the silicon backbone.
-
¹³C NMR: Will show a signal for the methyl carbons.
-
²⁹Si NMR: This is the most informative technique. It will show a characteristic signal for the silicon atoms in the polymer backbone, clearly distinguishing them from any unreacted monomer or siloxane impurities.[23][24][25]
References
- 1. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polydimethylsiloxane (PDMS): Properties, Applications, And Benefits Explained [hskbrchemical.com]
- 3. silicorex.com [silicorex.com]
- 4. dakenchem.com [dakenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. 1,2-ジクロロテトラメチルジシラン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 4342-61-4 [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of soluble, substituted silane high polymers by Wurtz coupling techniques (1991) | R. D. Miller | 62 Citations [scispace.com]
- 13. This compound 95 4342-61-4 [sigmaaldrich.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. abdurrahmanince.net [abdurrahmanince.net]
- 16. fishersci.com [fishersci.com]
- 17. azom.com [azom.com]
- 18. agilent.com [agilent.com]
- 19. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 20. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. DSpace [dr.lib.iastate.edu]
- 24. mdpi.com [mdpi.com]
- 25. osti.gov [osti.gov]
surface modification of silica nanoparticles with 1,2-Dichlorotetramethyldisilane
An In-Depth Guide to the Surface Modification of Silica Nanoparticles with 1,2-Dichlorotetramethyldisilane
Application Note & Protocol
Introduction: Transforming Silica Nanoparticles for Advanced Applications
Silica nanoparticles (SNPs) are a cornerstone of nanotechnology, prized for their biocompatibility, tunable size, and high surface area.[1] Their native surface, however, is densely populated with silanol (Si-OH) groups, rendering it highly hydrophilic. While advantageous for aqueous dispersions, this characteristic limits their application in non-polar environments and for the delivery of hydrophobic therapeutic agents.[1][2]
Surface modification, or silanization, is a powerful strategy to tailor the physicochemical properties of SNPs.[3] This guide focuses on the use of this compound as a modifying agent to impart a robust hydrophobic character to the nanoparticle surface. Dichlorosilanes are highly reactive, ensuring an efficient grafting process, while the tetramethyldisilane structure provides a dense, non-polar surface coverage. This transformation is critical for developing advanced materials, including fillers for polymer composites, and sophisticated drug delivery vehicles for hydrophobic drugs.[4][5][6]
This document provides a comprehensive overview of the underlying reaction chemistry, a detailed, field-proven protocol for the modification process, and a guide to the essential characterization techniques required to validate the successful surface functionalization.
Scientific Rationale: The Chemistry of Silanization
The core of the modification process is the covalent reaction between the chlorine atoms of this compound and the hydroxyl groups on the silica nanoparticle surface.
The Reaction Mechanism: The silanol groups (Si-OH) on the SNP surface act as nucleophiles, attacking the electrophilic silicon atoms of the dichlorosilane. This reaction forms a stable siloxane (Si-O-Si) bond and releases hydrogen chloride (HCl) as a byproduct.[7] Given that this compound has two reactive chlorine sites, it can react with two adjacent silanol groups on the same nanoparticle, creating a strained four-membered ring structure on the surface, or potentially bridge two separate nanoparticles, although intramolecular reactions are generally favored.
The reaction must be conducted under anhydrous conditions. This compound readily hydrolyzes in the presence of water, which would lead to the formation of 1,2-dihydroxy-tetramethyldisilane and consume the reagent before it can react with the silica surface.[8] The HCl byproduct is typically neutralized by adding a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to prevent acid-catalyzed side reactions or nanoparticle aggregation.
Below is a diagram illustrating the primary reaction pathway at the nanoparticle surface.
Caption: Covalent grafting of this compound onto the silica surface.
Experimental Workflow & Protocols
The overall process involves activating the silica surface, performing the silanization reaction in an anhydrous environment, and thoroughly purifying the resulting hydrophobic nanoparticles.
Caption: High-level workflow for producing and validating hydrophobic silica nanoparticles.
Protocol 1: Surface Modification of Silica Nanoparticles
Materials:
-
Silica Nanoparticles (e.g., 100 nm average diameter)
-
This compound (95%)
-
Anhydrous Toluene
-
Anhydrous Pyridine or Triethylamine
-
Ethanol (Absolute)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or nitrogen manifold
-
Syringes and needles
-
High-speed centrifuge and tubes
-
Vacuum oven
Procedure:
-
Activation of Silica Nanoparticles:
-
Place 1.0 g of silica nanoparticles into a round-bottom flask.
-
Dry the nanoparticles in a vacuum oven at 120°C for at least 12 hours. This step is crucial to remove adsorbed water from the silica surface, maximizing the availability of silanol groups for reaction.[9]
-
Allow the flask to cool to room temperature under vacuum or in a desiccator before backfilling with nitrogen gas.
-
-
Reaction Setup:
-
Under a positive pressure of nitrogen, add 50 mL of anhydrous toluene to the flask containing the dried silica nanoparticles.
-
Disperse the nanoparticles by sonicating the mixture for 15 minutes or until a uniform suspension is achieved.
-
Place the flask on the magnetic stirrer, add a stir bar, and equip it with a condenser under a nitrogen atmosphere.
-
-
Silanization Reaction:
-
Using a syringe, slowly add 1.0 mL of anhydrous pyridine (or an equivalent molar amount of triethylamine) to the stirring suspension. This base will act as an HCl scavenger.
-
In a separate, dry, nitrogen-purged vial, prepare the silane solution. Add 0.5 mL of this compound to 5 mL of anhydrous toluene.
-
Using a syringe, add the silane solution dropwise to the stirring nanoparticle suspension over 15 minutes. A rapid addition can cause localized agglomeration.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.[1] The elevated temperature increases the reaction rate between the silane and the surface silanols.[3]
-
-
Purification of Modified Nanoparticles:
-
After the reaction, cool the suspension to room temperature.
-
Transfer the suspension to centrifuge tubes. Centrifuge at 8,000 x g for 15 minutes to pellet the modified nanoparticles.
-
Decant the supernatant. Resuspend the pellet in 40 mL of fresh toluene and vortex or sonicate to redisperse. Centrifuge again and decant the supernatant. This wash step removes unreacted silane and the pyridine hydrochloride salt.
-
Repeat the wash step two more times with ethanol to remove any remaining toluene and other soluble impurities.
-
After the final wash, dry the resulting white pellet in a vacuum oven at 60°C overnight.
-
-
Storage:
-
Store the final hydrophobic silica nanoparticle powder in a tightly sealed container in a desiccator to prevent moisture absorption.
-
| Parameter | Recommended Value | Rationale |
| Silica Nanoparticles | 1.0 g | Starting amount for lab-scale synthesis. |
| Anhydrous Toluene | 50 mL | Aprotic solvent prevents premature silane hydrolysis. |
| This compound | 0.5 mL | Amount can be varied to control grafting density.[5] |
| Base (Pyridine) | 1.0 mL | Neutralizes HCl byproduct to prevent side reactions. |
| Reaction Temperature | Reflux (~110°C) | Increases reaction kinetics for efficient grafting.[3] |
| Reaction Time | 12 - 24 hours | Ensures complete reaction with surface silanols.[1] |
Validation and Characterization Protocols
Successful modification must be confirmed through rigorous characterization. The following protocols outline the key techniques to validate the change in surface chemistry and properties.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the chemical functional groups present on the nanoparticle surface, confirming the covalent attachment of the silane.
Expected Results:
-
Unmodified Silica: A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of surface silanol groups and adsorbed water, and a strong peak around 1100 cm⁻¹ from Si-O-Si stretching.[10][11]
-
Modified Silica: A significant reduction in the intensity of the ~3400 cm⁻¹ O-H peak. The appearance of new peaks around 2960 cm⁻¹ and 2900 cm⁻¹ corresponding to the C-H stretching of the methyl groups from the grafted silane.[12][13]
| Sample | Key FTIR Peaks (cm⁻¹) | Interpretation |
| Unmodified SNPs | ~3400 (broad), ~1630, ~1100 | O-H stretch, H-O-H bend, Si-O-Si stretch |
| Modified SNPs | ~2960, ~2900, ~1100 | C-H stretch (new), Si-O-Si stretch |
Protocol 3: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of organic material (the silane) grafted onto the inorganic silica core.
Procedure:
-
Place 5-10 mg of the dried nanoparticle sample into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[14]
-
The weight loss between 200°C and 600°C can be attributed to the thermal decomposition of the grafted organic layer.[15]
Expected Results:
-
Unmodified Silica: Minimal weight loss (< 2-3%), primarily due to the desorption of strongly bound water and dehydroxylation of silanol groups.
-
Modified Silica: A distinct weight loss step, typically between 5-15%, corresponding to the amount of this compound successfully grafted onto the surface.[16]
Protocol 4: Contact Angle Goniometry
This technique provides a quantitative measure of the surface's wettability by measuring the contact angle of a water droplet on a surface coated with the nanoparticles.
Procedure:
-
Prepare a flat surface by pressing the nanoparticle powder into a pellet or by drop-casting a concentrated suspension onto a glass slide and allowing it to dry completely.
-
Place the prepared surface onto the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the droplet and the surface.
Expected Results:
-
Unmodified Silica: The surface will be highly hydrophilic, with a water contact angle typically < 30°.[17]
-
Modified Silica: The surface will be hydrophobic, with a water contact angle > 90°.[18] For highly successful modifications, angles can exceed 140°.[19][20]
Applications in Drug Development
The conversion of hydrophilic silica nanoparticles to hydrophobic platforms is particularly valuable in drug delivery. Many potent anticancer drugs are poorly water-soluble (hydrophobic).[6] Loading these drugs into the porous structure of unmodified silica from an aqueous environment is inefficient.
The hydrophobic surface created by modification with this compound allows for:
-
High-Efficiency Loading: Hydrophobic drugs can be efficiently loaded into the nanoparticles from non-polar organic solvents, driven by favorable hydrophobic-hydrophobic interactions.[6][21]
-
Stable Dispersions: The modified nanoparticles can be stably dispersed in lipid-based formulations for oral or parenteral delivery.
-
Controlled Release: The hydrophobic surface can act as a diffusion barrier, enabling sustained release of the encapsulated drug.[22]
Conclusion
The surface modification of silica nanoparticles with this compound is a robust and effective method for creating highly hydrophobic nanomaterials. The protocols detailed in this guide provide a clear pathway for synthesis and, critically, for the validation of the modification. The successful transformation from a hydrophilic to a hydrophobic surface, confirmed by FTIR, TGA, and contact angle measurements, opens up a wide array of applications for these versatile nanoparticles, particularly in the formulation and delivery of challenging hydrophobic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]
- 3. ajol.info [ajol.info]
- 4. Hydrophobic Drug Release Studies from the Core/Shell Magnetic Mesoporous Silica Nanoparticles and their Anticancer Application | Semantic Scholar [semanticscholar.org]
- 5. Preparation and characterization of modified SiO2 nanospheres with dichlorodimethylsilane and phenyltrimethoxysilane | Semantic Scholar [semanticscholar.org]
- 6. Mesoporous silica nanoparticles as a drug delivery mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 9. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cetjournal.it [cetjournal.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. measurlabs.com [measurlabs.com]
- 19. biolinscientific.com [biolinscientific.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for silylation with 1,2-Dichlorotetramethyldisilane
An Application Note and Experimental Protocol for Silylation with 1,2-Dichlorotetramethyldisilane
Authored by: A Senior Application Scientist
Abstract
In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and chemical selectivity. This document provides an in-depth technical guide on the use of this compound as a specialized reagent for the protection of vicinal diols. This reagent facilitates the formation of a robust, cyclic tetramethyldisiloxane-1,2-diyl protecting group, offering distinct advantages in specific synthetic contexts. We will explore the underlying reaction mechanism, provide detailed and validated experimental protocols for both protection and deprotection, and discuss the critical parameters that ensure procedural success. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecules where diol protection is a critical step.
Introduction: The Strategic Role of Diol Protection
The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic molecules. Its propensity to act as a nucleophile, a proton donor, or a directing group often necessitates its temporary masking, or "protection," to prevent unwanted side reactions. While numerous silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), are routinely used for protecting isolated alcohols, the selective protection of 1,2-diols (vicinal diols) presents a unique challenge.[1]
This compound, [ClSi(CH₃)₂]₂, emerges as a highly effective bifunctional reagent designed specifically for this purpose. It reacts with 1,2-diols to form a cyclic silylene ether, effectively bridging the two hydroxyl groups within a single, stable five-membered ring structure. This approach is not only efficient but also imparts a specific conformational rigidity to the substrate, which can be strategically exploited in subsequent stereoselective transformations.
Reagent Profile: this compound
A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.
| Property | Value | Source |
| Synonyms | 1,1,2,2-Tetramethyl-1,2-dichlorodisilane | |
| CAS Number | 4342-61-4 | |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | 148-149 °C | |
| Density | 1.005 g/mL at 25 °C |
Critical Safety & Handling Information
This compound is a hazardous chemical that demands strict adherence to safety protocols.
-
Hazards: The reagent is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2] It reacts violently with water (EUH014), releasing hydrogen chloride gas.[3]
-
Handling: All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.[2][4] The use of spark-proof tools and grounding of equipment is essential to prevent ignition from static discharge.[2][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[3]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources. The container must be kept tightly closed under an inert atmosphere.[2][4] It is incompatible with alcohols, amines, acids, bases, and oxidizing agents.[3][4]
The Silylation Mechanism: A Stepwise View
The protection of a 1,2-diol with this compound is a base-mediated, double nucleophilic substitution reaction. The base plays a crucial role in scavenging the two equivalents of hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.
Mechanism Breakdown:
-
First Nucleophilic Attack: One hydroxyl group of the diol, often activated by the base, attacks one of the electrophilic silicon centers. This displaces the first chloride ion.
-
Second Nucleophilic Attack: The second hydroxyl group then attacks the remaining silicon-chlorine bond in an intramolecular fashion, displacing the second chloride ion and closing the five-membered ring.
-
Byproduct Formation: The displaced chloride ions react with the protonated base to form a salt (e.g., pyridinium chloride), which typically precipitates from the reaction mixture.
Caption: Reaction mechanism for the protection of a 1,2-diol.
Experimental Protocol: Protection of a Vicinal Diol
This protocol provides a general procedure for the silylation of a generic 1,2-diol. Researchers should optimize stoichiometry and reaction times for their specific substrate.
Materials and Reagents
-
1,2-Diol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, and bubbler.
Step-by-Step Procedure
Caption: General experimental workflow for diol protection.
-
Setup: Assemble oven-dried glassware under a positive pressure of nitrogen or argon. A two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a gas inlet is recommended.
-
Reagent Addition: To the flask, add the 1,2-diol (1.0 eq) and anhydrous solvent (e.g., DCM). Stir until fully dissolved. Add the anhydrous base (e.g., pyridine, 2.5 eq) and cool the mixture to 0 °C using an ice-water bath.
-
Silylating Agent Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous solvent in the dropping funnel. Add the silylating agent dropwise to the stirred, cooled solution over 15-30 minutes. A white precipitate (amine hydrochloride salt) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diol.
-
Workup: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).
-
Washing: Combine all organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected diol.
Protocol for Deprotection
The tetramethyldisiloxane-1,2-diyl group is robust but can be cleaved under specific conditions, most commonly using a fluoride source or acidic hydrolysis.
Deprotection using Fluoride
-
Setup: Dissolve the protected diol (1.0 eq) in anhydrous THF in a plastic vial or flask (glass is etched by fluoride reagents).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to recover the original diol.[5]
Deprotection using Acidic Conditions
Mild acidic conditions can also be employed for cleavage.[6]
-
Setup: Dissolve the protected diol (1.0 eq) in a mixture of THF and water (e.g., 4:1).
-
Reagent Addition: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.
-
Reaction: Stir at room temperature or warm gently (e.g., 40-50 °C) until the reaction is complete by TLC analysis.
-
Workup & Purification: Neutralize the reaction with saturated NaHCO₃ solution and follow the extraction and purification procedure described in section 5.1.
Applications and Strategic Considerations
The primary application of this compound is in the protection of cis- or syn-1,2-diols, where the geometry is favorable for the formation of the five-membered ring. It is a valuable tool in the synthesis of complex natural products, carbohydrates, and nucleosides where selective protection of vicinal diols is required.[7][8][9] Beyond protection, this reagent is also a precursor in the synthesis of silicon-containing polymers and for surface modification.[10]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (hydrolyzed).2. Insufficient base.3. Steric hindrance around the diol. | 1. Use freshly opened or distilled reagents and anhydrous solvents.2. Increase the amount of base to 3.0 equivalents.3. Increase reaction temperature and/or time; consider a stronger, non-nucleophilic base. |
| Formation of Side Products | 1. Intermolecular reaction forming oligomers.2. Incomplete reaction leading to mono-silylated species. | 1. Use high dilution conditions to favor intramolecular cyclization.2. Ensure at least 1.1 equivalents of the silylating agent are used and allow the reaction to go to completion. |
| Low Yield after Workup | 1. Product is water-soluble.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.2. Add more brine to the separatory funnel to break the emulsion; filter through Celite if necessary. |
| Difficulty in Deprotection | 1. Steric hindrance around the silyl ether.2. Insufficient deprotection reagent. | 1. Increase the reaction temperature and/or time for the deprotection step.2. Increase the equivalents of TBAF or acid used. |
References
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemimpex.com [chemimpex.com]
Application & Protocol: The Utility of 1,2-Dichlorotetramethyldisilane in Advanced Semiconductor Device Fabrication
An Application Note for Researchers, Scientists, and Process Engineers
Abstract
The relentless miniaturization of semiconductor devices necessitates the use of specialized chemical precursors capable of depositing ultra-thin, highly conformal, and pure films.[1] 1,2-Dichlorotetramethyldisilane ([ClSi(CH3)2]2) has emerged as a critical precursor in this domain, valued for its unique chemical properties that make it suitable for advanced deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2][3] This document provides a comprehensive guide to the application of this compound in semiconductor fabrication, detailing its physicochemical properties, core deposition methodologies, step-by-step experimental protocols, and essential safety considerations.
Introduction: The Need for Advanced Silicon Precursors
In the semiconductor industry, the performance and reliability of integrated circuits are fundamentally dependent on the quality of the thin films used as dielectrics, conductors, and protective layers.[4][5] As device architectures shrink to the nanometer scale, traditional deposition methods and precursors face significant challenges in achieving the required precision and conformity.[1] Chlorinated disilanes, including this compound, offer a compelling solution.[6] This compound serves as a versatile silicon precursor for depositing critical silicon-based materials, such as silicon nitride (SiNₓ) and silicon carbide (SiC), which are integral to modern microelectronics.[2] Its dual chlorine functionality and the presence of a Si-Si bond provide a unique reactivity profile that can be leveraged for both thermally-driven CVD and surface-controlled ALD processes.[2][6]
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is paramount for designing and controlling deposition processes.
| Property | Value | Source(s) |
| Synonyms | 1,1,2,2-Tetramethyl-1,2-dichlorodisilane | [7] |
| CAS Number | 4342-61-4 | |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | [2] |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Colorless clear liquid | [2] |
| Density | 1.005 g/mL at 25 °C | |
| Boiling Point | 148-149 °C | |
| Refractive Index | n20/D 1.454 | |
| Flash Point | 37 °C (98.6 °F) - closed cup | [8] |
Safety and Handling Precautions:
This compound is a hazardous chemical and must be handled with extreme care in a controlled environment, such as a fume hood.
-
Hazards: It is a flammable liquid (GHS02) and causes severe skin burns and eye damage (GHS05).[8] Contact with water can release flammable gases.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[8] An appropriate respirator (e.g., type ABEK EN14387 filter) should be used for handling larger quantities or in case of ventilation failure.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources and moisture.[8][9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Core Application: Chemical Vapor Deposition (CVD)
CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film.[10] In a typical thermal CVD process for silicon carbide (SiC), this compound can be used as the silicon source alongside a suitable carbon precursor.
Causality of Experimental Choices in SiC CVD:
-
Precursor Choice: this compound provides two silicon atoms, while its methyl groups can contribute to the carbon content of the film. However, to achieve stoichiometric SiC, an additional carbon source (e.g., a hydrocarbon like ethylene or methane) is often required.[11][12]
-
Temperature: High temperatures (typically >700°C) are necessary to provide the activation energy for the precursor molecules to decompose and react on the substrate surface, forming a crystalline or polycrystalline SiC film.[13][14]
-
Pressure: Low-pressure CVD (LPCVD) is often preferred as it increases the mean free path of gas molecules, leading to more uniform film deposition across a batch of wafers.[15]
Caption: High-level workflow for a typical thermal CVD process.
Protocol 1: Low-Pressure CVD (LPCVD) of Silicon Carbide (SiC)
Objective: To deposit a polycrystalline SiC thin film on a silicon wafer.
Materials:
-
This compound (≥95% purity)
-
Ethylene (C₂H₄) or Methane (CH₄) as carbon source
-
Hydrogen (H₂) or Argon (Ar) as carrier gas
-
Silicon (100) wafers
Equipment:
-
LPCVD reactor with heating up to 1200°C
-
Vacuum pumping system
-
Mass flow controllers (MFCs) for gases
-
Precursor bubbler with temperature control
Procedure:
-
Substrate Preparation: Clean silicon wafers using a standard RCA cleaning procedure to remove organic and native oxide contaminants. Load the wafers into the LPCVD reactor.
-
System Pump-Down & Purge: Evacuate the reactor to a base pressure of <10⁻⁵ Torr. Purge the chamber with the carrier gas (e.g., H₂) for 15-20 minutes.
-
Heating: Ramp the furnace temperature to the target deposition temperature (e.g., 800°C).[13][14] Allow the temperature to stabilize.
-
Process Gas Stabilization: Start the carrier gas flow (e.g., 100 sccm H₂) and adjust the pressure to the desired deposition pressure (e.g., 0.5-1.0 Torr).
-
Deposition:
-
Heat the this compound bubbler to a stable temperature (e.g., 40-60°C) to ensure a consistent vapor pressure.
-
Introduce the this compound vapor into the reactor using a carrier gas flow through the bubbler.
-
Simultaneously, introduce the carbon source gas (e.g., 5-10 sccm C₂H₄).
-
Maintain these conditions for the desired deposition time (e.g., 30-60 minutes). The deposition rate is typically in the range of 100-150 Å/min.[14]
-
-
Post-Deposition Purge: Stop the flow of both precursors. Keep the main carrier gas flowing to purge the chamber of unreacted precursors and byproducts for 10-15 minutes.
-
Cool-Down and Unloading: Turn off the furnace and allow the reactor to cool down to <200°C under a continuous flow of inert gas before unloading the wafers.
-
Validation: Characterize the deposited film for thickness (ellipsometry), composition (X-ray Photoelectron Spectroscopy - XPS), and crystallinity (X-ray Diffraction - XRD).
Core Application: Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[1][5] It allows for atomic-level thickness control and unparalleled conformality, which is essential for modern high-aspect-ratio device structures. For depositing silicon nitride (SiNₓ), this compound can be used as the silicon precursor, pulsed alternately with a nitrogen source like ammonia (NH₃) plasma.[1][16]
Causality of Experimental Choices in SiNₓ ALD:
-
Self-Limiting Reactions: The ALD process relies on separating the precursor exposures with inert gas purges. The this compound pulse chemisorbs onto the surface, and due to steric hindrance and the finite number of reactive sites, this reaction stops after a single monolayer (or sub-monolayer) is formed. The subsequent nitrogen plasma pulse reacts with the adsorbed silicon precursor layer to form SiNₓ and removes ligands, preparing the surface for the next silicon precursor pulse.
-
Plasma Enhancement (PEALD): Using a nitrogen plasma source instead of thermal ammonia allows for deposition at much lower temperatures (<400°C).[17] This is critical for applications where underlying device layers cannot withstand high thermal budgets. The plasma provides the energy to dissociate the N-H bonds in ammonia, creating highly reactive nitrogen radicals that readily react with the surface-adsorbed silicon precursor.[18]
Caption: A typical 4-step ALD cycle for silicon nitride deposition.
Protocol 2: Plasma-Enhanced ALD (PEALD) of Silicon Nitride (SiNₓ)
Objective: To deposit a highly conformal, ultra-thin SiNₓ film.
Materials:
-
This compound (≥95% purity)
-
Ammonia (NH₃, ultra-high purity)
-
Argon (Ar, ultra-high purity) as carrier and purge gas
-
Silicon (100) wafers
Equipment:
-
PEALD reactor with a remote plasma source
-
Substrate heater
-
High-speed ALD valves
-
Pressure gauges and MFCs
Procedure:
-
Substrate Preparation: Clean and load wafers as described in the CVD protocol.
-
System Stabilization:
-
Evacuate the reactor to a base pressure of <10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 300°C).
-
Heat the this compound precursor to a stable temperature (e.g., 40-60°C).
-
Establish a continuous flow of Ar carrier gas (e.g., 50 sccm) to maintain a stable process pressure.
-
-
ALD Cycle Execution: Repeat the following 4-step cycle until the desired film thickness is achieved. The Growth Per Cycle (GPC) is typically around 0.5-1.0 Å.[16]
-
Step 1: this compound Pulse: Pulse the precursor vapor into the chamber for a set time (e.g., 0.5 seconds). The molecule adsorbs onto the wafer surface.
-
Step 2: Argon Purge: Stop the precursor pulse and purge the chamber with Ar gas for a set time (e.g., 5 seconds) to remove any unreacted precursor from the gas phase.
-
Step 3: NH₃ Plasma Pulse: Introduce NH₃ gas into the remote plasma source and ignite the plasma. Pulse the reactive nitrogen species into the chamber for a set time (e.g., 3 seconds) to react with the adsorbed silicon layer.
-
Step 4: Argon Purge: Turn off the plasma and NH₃ flow. Purge the chamber with Ar gas for a set time (e.g., 5 seconds) to remove reaction byproducts.
-
-
Process Completion: After the target number of cycles is complete, stop all gas flows except for the inert purge gas.
-
Cool-Down and Unloading: Cool the substrate under an inert atmosphere before unloading.
-
Validation: Measure film thickness and refractive index (ellipsometry). A refractive index of ~1.9-2.0 is typical for stoichiometric SiNₓ.[16] Verify composition and check for impurities (XPS/FTIR). Assess conformality on patterned substrates (Scanning Electron Microscopy - SEM).
Conclusion
This compound is a valuable and versatile precursor for the fabrication of advanced semiconductor devices. Its favorable thermal properties and reactivity make it suitable for depositing high-quality silicon-based films like SiC and SiNₓ. By carefully controlling process parameters in CVD and ALD systems, researchers and engineers can leverage this precursor to create the ultra-thin, highly conformal layers required for next-generation electronics. Adherence to strict safety protocols is mandatory for handling this energetic and corrosive material.
References
- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Précurseurs de dépôt en solution et en phase vapeur [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Role of Desiccants in Semiconductor Manufacturing [humipak.com.my]
- 10. semicorex.com [semicorex.com]
- 11. Surface-Controlled Chemical Vapor Deposition of Silicon Carbide [liu.diva-portal.org]
- 12. mdpi.com [mdpi.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. newsroom.lamresearch.com [newsroom.lamresearch.com]
- 18. jkps.or.kr [jkps.or.kr]
Application Notes and Protocols for the Reaction of 1,2-Dichlorotetramethyldisilane with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Cyclodisilazanes
The reaction between 1,2-dichlorotetramethyldisilane and primary amines is a cornerstone in organosilicon chemistry, providing a direct route to the formation of four-membered silicon-nitrogen heterocycles known as cyclodisilazanes. These unique structures, characterized by an alternating silicon-nitrogen backbone, are of significant interest due to their potential applications in materials science as precursors to silicon nitride ceramics, as ligands in catalysis, and as building blocks in supramolecular chemistry. The steric and electronic properties of the cyclodisilazane ring can be readily tuned by varying the substituent on the nitrogen atom, which is derived from the primary amine starting material. This guide provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol using tert-butylamine as a representative primary amine, and insights into the expected outcomes and characterization of the resulting 1,3-dialkyl-2,2,4,4-tetramethylcyclodisilazane.
Reaction Mechanism: A Stepwise Nucleophilic Substitution
The formation of the cyclodisilazane ring from this compound and a primary amine proceeds through a two-step nucleophilic substitution pathway. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic silicon centers of the disilane.
Step 1: Initial Amination and Formation of an Intermediate
Initially, one molecule of the primary amine attacks a silicon atom of the this compound, displacing a chloride ion. This is followed by the deprotonation of the resulting ammonium salt by a second equivalent of the primary amine, which acts as a base, to yield a silylamine intermediate and an ammonium chloride salt.
Step 2: Intramolecular Cyclization
The silylamine intermediate then undergoes an intramolecular nucleophilic attack. The nitrogen atom of the amino group attacks the second silicon atom, displacing the remaining chloride ion. This ring-closing step results in the formation of the thermodynamically stable four-membered cyclodisilazane ring. An additional equivalent of the primary amine is consumed to neutralize the hydrogen chloride generated in this step. Consequently, a total of four equivalents of the primary amine are theoretically required for the reaction to proceed to completion.
Caption: Generalized mechanism for the formation of a cyclodisilazane.
Experimental Protocol: Synthesis of 1,3-Di-tert-butyl-2,2,4,4-tetramethylcyclodisilazane
This protocol provides a representative procedure for the synthesis of a cyclodisilazane using tert-butylamine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, as this compound is sensitive to moisture.
Materials:
-
This compound (ClSiMe₂SiMe₂Cl)
-
tert-Butylamine (t-BuNH₂)
-
Anhydrous diethyl ether (Et₂O) or other suitable anhydrous solvent (e.g., hexane, toluene)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous diethyl ether under a positive pressure of inert gas.
-
Amine Addition: In the dropping funnel, prepare a solution of tert-butylamine (4 equivalents) in anhydrous diethyl ether.
-
Reaction: Cool the solution of the disilane to 0 °C using an ice bath. Add the tert-butylamine solution dropwise to the stirred disilane solution over a period of 1-2 hours. A white precipitate of tert-butylammonium chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
Workup:
-
Remove the precipitated tert-butylammonium chloride by filtration under an inert atmosphere.
-
Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Isolation of Product: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford the pure 1,3-di-tert-butyl-2,2,4,4-tetramethylcyclodisilazane.
Caption: Step-by-step experimental workflow for the synthesis.
Data and Characterization
Table 1: Reactants and Expected Product
| Compound | Formula | Molar Mass ( g/mol ) | Key Role |
| This compound | C₄H₁₂Cl₂Si₂ | 187.22 | Electrophile |
| tert-Butylamine | C₄H₁₁N | 73.14 | Nucleophile and Base |
| 1,3-Di-tert-butyl-2,2,4,4-tetramethylcyclodisilazane | C₁₂H₃₀N₂Si₂ | 258.56 | Product |
| tert-Butylammonium chloride | C₄H₁₂ClN | 109.62 | Byproduct |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the methyl protons on the silicon atoms and a singlet for the protons of the tert-butyl groups on the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the methyl carbons attached to silicon and the carbons of the tert-butyl groups.
-
FTIR: The infrared spectrum should show characteristic absorptions for Si-N and Si-C bonds. The absence of N-H stretching vibrations would indicate the complete formation of the cyclodisilazane.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Causality and Self-Validation
-
Inert Atmosphere: The use of an inert atmosphere is critical as this compound readily hydrolyzes in the presence of moisture, which would lead to the formation of siloxanes and reduce the yield of the desired product.
-
Stoichiometry: The use of a four-fold excess of the primary amine ensures that there is sufficient amine to act as both a nucleophile and a base to neutralize the two equivalents of HCl generated during the reaction.
-
Slow Addition and Cooling: The dropwise addition of the amine at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Filtration of Ammonium Salt: The removal of the insoluble ammonium chloride byproduct is a key purification step and its presence is a visual indicator of reaction progress. The theoretical mass of the byproduct can be calculated and compared to the isolated mass to gauge the extent of the reaction.
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of cyclodisilazanes. The protocol outlined in this application note, using tert-butylamine as a model, can be adapted for a range of primary amines to generate a library of functionalized cyclodisilazanes. While this guide provides a robust framework, further research is warranted to fully characterize the spectroscopic properties of specific derivatives, such as 1,3-di-tert-butyl-2,2,4,4-tetramethylcyclodisilazane, to further solidify the self-validating nature of this synthetic protocol.
The Versatile Role of 1,2-Dichlorotetramethyldisilane in Organometallic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Disilane Precursor
1,2-Dichlorotetramethyldisilane, [ClSi(CH3)2]2, is a versatile and reactive organosilicon compound that serves as a fundamental building block in the synthesis of a diverse array of organometallic and silicon-containing structures.[1][2] Its significance in research and development stems from the strategic placement of two reactive Si-Cl bonds on a stable tetramethyldisilane backbone. This bifunctionality allows for controlled and predictable reactions, making it an invaluable precursor for the synthesis of polysilanes, cyclic silanes, and other complex organosilicon architectures.[1][3] This guide provides an in-depth exploration of the applications of this compound in organometallic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Core Applications in Organometallic Synthesis
The reactivity of the Si-Cl bonds in this compound is the cornerstone of its utility. These bonds are susceptible to nucleophilic attack, enabling the formation of new silicon-element bonds. The primary applications can be broadly categorized as follows:
-
Precursor to Polysilanes: Through reductive coupling reactions, this compound can be polymerized to form polysilanes, which are polymers with a silicon backbone.[3][4] These materials are of significant interest due to their unique electronic and photophysical properties, finding applications in areas such as ceramic precursors and photoresists.[3]
-
Synthesis of Cyclic Silanes: Intramolecular or intermolecular condensation reactions utilizing this compound can lead to the formation of strained and unstrained cyclic silanes. These cyclic structures are important synthons for accessing more complex silicon-based molecules.
-
Formation of Disilenes (Si=Si double bonds): Reductive dehalogenation of sterically hindered 1,2-dichlorodisilanes is a key method for the synthesis of stable disilenes, the silicon analogues of alkenes.[5][6][7] The study of these compounds provides fundamental insights into the nature of multiple bonding in heavier main group elements.
-
Functionalization and Derivatization: The chlorine atoms can be readily substituted with a variety of functional groups, including hydrides, alkoxides, and amines, to generate a library of functionalized disilanes for further synthetic transformations.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Polymethylphenylsilane via Wurtz-type Coupling
This protocol details the synthesis of a polysilane copolymer using this compound and diphenyldichlorosilane. The Wurtz-type coupling reaction is a classical and widely used method for the formation of Si-Si bonds.[3][4]
Causality Behind Experimental Choices:
-
Sodium Dispersion: A fine dispersion of sodium metal is used to maximize the surface area for the reduction of the chlorosilanes. This is crucial for achieving a high reaction rate and good polymer yields.
-
Toluene as Solvent: Toluene is an inert, high-boiling solvent that allows the reaction to be carried out at the elevated temperatures required for the reductive coupling.
-
Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen. An inert atmosphere of nitrogen or argon is essential to prevent quenching of the reactive intermediates and side reactions.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Sodium Dispersion: In the reaction flask, add 2.5 g of sodium metal to 50 mL of dry toluene. Heat the mixture to the melting point of sodium (97.8 °C) and stir vigorously to create a fine dispersion.
-
Monomer Addition: In a separate flask, prepare a solution of 4.68 g (0.025 mol) of this compound and 6.33 g (0.025 mol) of diphenyldichlorosilane in 25 mL of dry toluene.
-
Reaction: Add the monomer solution dropwise to the stirred sodium dispersion over a period of 30 minutes. The reaction is exothermic, and the color of the reaction mixture will turn dark.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium by the slow addition of isopropanol, followed by methanol and then water.
-
Polymer Isolation: Separate the organic layer and wash it with water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude polymer.
-
Purification: Precipitate the polymer by adding the concentrated toluene solution to a large excess of methanol. Filter the white polymer, wash with methanol, and dry under vacuum.
Expected Outcome: A white, solid polymethylphenylsilane copolymer. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).
Table 1: Representative Data for Polysilane Synthesis
| Monomers | Reducing Agent | Solvent | Yield (%) | Mn ( g/mol ) | PDI |
| This compound, Diphenyldichlorosilane | Sodium | Toluene | 60-70 | 10,000-20,000 | 1.5-2.5 |
Diagram 1: Wurtz-type Coupling for Polysilane Synthesis
Caption: Wurtz-type reductive coupling of dichlorosilanes.
Protocol 2: Synthesis of a Tetrasilacyclobutane Derivative
This protocol illustrates the synthesis of a cyclic silane through the reductive coupling of this compound with a dichlorosilane in the presence of a reducing agent.
Causality Behind Experimental Choices:
-
Magnesium Metal: Magnesium is a milder reducing agent than sodium and can be more selective in promoting the desired cyclization reaction over polymerization.[8]
-
Lewis Acid Catalyst: The addition of a Lewis acid like FeCl₂ can facilitate the reduction process.[8]
-
THF as Solvent: Tetrahydrofuran (THF) is a good solvent for the reactants and can coordinate with the magnesium surface, enhancing its reactivity.
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an argon atmosphere.
-
Reagent Addition: To the flask, add 0.73 g (0.03 mol) of magnesium turnings and a catalytic amount of iodine (a single crystal).
-
Activation: Gently heat the flask with a heat gun to activate the magnesium, as evidenced by the disappearance of the iodine color.
-
Reactant Solution: In a separate flask, prepare a solution of 2.79 g (0.015 mol) of this compound and 1.94 g (0.015 mol) of dimethyldichlorosilane in 50 mL of dry THF.
-
Reaction: Add the reactant solution to the activated magnesium suspension.
-
Reflux: Heat the reaction mixture to reflux for 6 hours. The reaction progress can be monitored by GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the magnesium salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield the desired tetrasilacyclobutane derivative.
Expected Outcome: A colorless liquid or low-melting solid corresponding to the tetrasilacyclobutane derivative.
Diagram 2: Reductive Cyclization to a Tetrasilacyclobutane
Caption: Synthesis of a cyclic silane via reductive coupling.
Protocol 3: Hydrolysis of this compound to 1,2-Dihydroxytetramethyldisilane
This protocol describes the conversion of the dichloro- functionality to dihydroxy-, yielding a versatile silanol intermediate.
Causality Behind Experimental Choices:
-
Triethylamine as HCl Scavenger: The hydrolysis of the Si-Cl bonds produces HCl. Triethylamine is used as a base to neutralize the HCl, preventing acid-catalyzed side reactions such as Si-Si bond cleavage.
-
Ether/Acetone Solvent System: A mixed solvent system is used to ensure the miscibility of the reactants (the nonpolar disilane and polar water).
-
Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the hydrolysis and to minimize condensation of the resulting silanol.
Step-by-Step Methodology:
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is cooled in an ice bath.
-
Reactant Solution: In the flask, dissolve 3.74 g (0.02 mol) of this compound in a mixture of 50 mL of diethyl ether and 20 mL of acetone.
-
Base and Water Addition: In the dropping funnel, prepare a solution of 4.04 g (0.04 mol) of triethylamine and 0.72 g (0.04 mol) of water in 20 mL of diethyl ether.
-
Reaction: Add the triethylamine/water solution dropwise to the stirred disilane solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride. Wash the filtrate with a small amount of saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,2-dihydroxytetramethyldisilane.
-
Purification: The product can be purified by recrystallization from a suitable solvent system like ether/heptane.
Expected Outcome: A white crystalline solid of 1,2-dihydroxytetramethyldisilane.
Diagram 3: Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Mechanistic Considerations: Oxidative Addition and Reductive Elimination
Many of the reactions involving this compound in organometallic synthesis can be understood within the broader context of fundamental organometallic reaction mechanisms, such as oxidative addition and reductive elimination.[9]
-
Oxidative Addition: In some catalytic cycles, a low-valent metal complex can insert into the Si-Cl bond of this compound. This process involves the formal oxidation of the metal center and an increase in its coordination number.
-
Reductive Elimination: The reverse of oxidative addition, reductive elimination, involves the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the metal's formal oxidation state. This is often the product-forming step in catalytic cycles.
Understanding these fundamental steps is crucial for designing new catalytic reactions and for optimizing existing synthetic procedures.
Safety and Handling
This compound is a flammable liquid and is corrosive.[2] It reacts with water and moisture, releasing HCl gas. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. All reactions should be carried out under an inert atmosphere.
Conclusion
This compound is a cornerstone reagent in organosilicon chemistry, offering a reliable and versatile platform for the synthesis of a wide range of valuable materials. Its predictable reactivity, coupled with the ability to be transformed into a variety of functionalized derivatives, ensures its continued importance in both academic research and industrial applications. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important disilane.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism [scirp.org]
- 9. professor.ufrgs.br [professor.ufrgs.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dichlorotetramethyldisilane
Welcome to the technical support center for the synthesis of 1,2-Dichlorotetramethyldisilane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile silicon compound. Here, we will delve into the common challenges encountered during its synthesis, focusing on the identification and mitigation of side products. Our approach is grounded in mechanistic principles to provide you with a robust understanding of the reaction intricacies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary side products?
A1: The most prevalent laboratory and industrial synthesis of this compound is achieved through the reductive coupling of dimethyldichlorosilane (Me₂SiCl₂), often employing an alkali metal like sodium in a high-boiling inert solvent such as toluene. This is a variation of the Wurtz-Fittig reaction.[1][2][3] While the target reaction is the dimerization of two Me₂SiCl₂ molecules, several side products are commonly formed. The primary side products include cyclic and linear polysilanes.[4][5] Specifically, you can expect to see dodecamethylcyclohexasilane ((Me₂Si)₆) as a significant cyclic byproduct, along with smaller rings like the tetramer and pentamer.[4] Additionally, a mixture of low and high molecular weight linear polysilanes is often generated.[2][4]
Q2: My reaction is producing a wide range of polysilanes instead of the desired disilane. What is causing this?
A2: The formation of a broad distribution of polysilanes is a known challenge in Wurtz-type coupling reactions.[2][6] This is often due to the complex reaction mechanism that can involve radical and/or anionic intermediates.[7] The reaction conditions, such as temperature, the rate of addition of the dichlorosilane, and the quality of the sodium dispersion, play a crucial role.[6] A high local concentration of the dimethyldichlorosilane monomer can favor polymerization over the desired dimerization. Furthermore, the presence of impurities in the starting material can initiate or propagate longer polymer chains.
A3: The presence of unexpected chlorosilanes is likely due to disproportionation reactions.[8][9][10] Chlorosilanes can undergo redistribution of their substituents (in this case, methyl groups and chlorine atoms) under the influence of a catalyst or at elevated temperatures. For instance, two molecules of a dichlorosilane could disproportionate to a monochlorosilane and a trichlorosilane.[11] While the desired reductive coupling is the primary pathway, these disproportionation reactions can occur in parallel, leading to a more complex product mixture. The presence of Lewis acidic species, which can be formed from impurities or reaction with glassware, can catalyze such processes.
Q4: Can impurities in my dimethyldichlorosilane starting material affect the synthesis?
A4: Absolutely. Commercial dimethyldichlorosilane is typically produced via the "Direct Process," which reacts elemental silicon with methyl chloride.[12][13] This process inherently produces a mixture of methylchlorosilanes, including methyltrichlorosilane (MeSiCl₃), trimethylchlorosilane (Me₃SiCl), and methyldichlorosilane (MeHSiCl₂).[12] Even after fractional distillation, trace amounts of these can remain. These impurities can act as chain terminators (in the case of Me₃SiCl) or branching agents (in the case of MeSiCl₃), leading to a broader molecular weight distribution of polysilane byproducts and reducing the yield of the desired this compound.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Formation of higher molecular weight polysilanes. - Incomplete reaction. - Loss of product during workup. | - Optimize the addition rate of dimethyldichlorosilane to maintain a low monomer concentration. - Ensure the sodium is finely dispersed and highly reactive. - Increase reaction time or temperature cautiously. - Use a less volatile solvent for easier product isolation. |
| High proportion of cyclic polysilanes | - Thermodynamic equilibration favoring cyclic structures. - Intramolecular "back-biting" reactions of growing polymer chains. | - Conduct the reaction at the lowest feasible temperature to favor the kinetically controlled dimerization product. - Rapidly quench the reaction once the formation of the desired product is maximized. |
| Presence of a wide range of linear polysilanes | - High local monomer concentration. - Presence of trifunctional impurities (e.g., MeSiCl₃). | - Employ high-dilution conditions. - Purify the dimethyldichlorosilane starting material by fractional distillation to remove impurities. |
| Formation of other methylchlorosilanes | - Disproportionation side reactions. | - Ensure all glassware is scrupulously dry to avoid the formation of HCl, which can catalyze disproportionation. - Use a high-purity, inert solvent. - Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. |
| Gel formation in the reaction mixture | - Excessive cross-linking due to trifunctional impurities. | - Immediately cease the reaction and re-evaluate the purity of the starting materials. - Rigorous purification of dimethyldichlorosilane is essential. |
Experimental Protocol: Wurtz-Type Reductive Coupling
This protocol provides a general procedure for the synthesis of this compound. Caution: This reaction involves metallic sodium, which is highly reactive and flammable. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.
Materials:
-
Dimethyldichlorosilane (Me₂SiCl₂), freshly distilled
-
Sodium metal, as a fine dispersion in a high-boiling hydrocarbon
-
Toluene, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard dry glassware for air-sensitive chemistry
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under a positive pressure of inert gas.
-
Charge the flask with a dispersion of sodium metal in anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of the sodium.
-
Add a solution of freshly distilled dimethyldichlorosilane in anhydrous toluene dropwise to the refluxing mixture over several hours. A slow addition rate is crucial to minimize the formation of high molecular weight polysilanes.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and allow the sodium chloride precipitate to settle.
-
Carefully filter the mixture under an inert atmosphere to remove the sodium chloride and any unreacted sodium.
-
The resulting solution contains the desired this compound along with soluble polysilane byproducts.
-
Fractional distillation under reduced pressure is the most effective method for isolating the pure this compound from the higher-boiling polysilane byproducts.
Visualizing the Reaction Pathways
The following diagram illustrates the intended reaction for the synthesis of this compound and the competing side reactions that lead to common byproducts.
Caption: Reaction scheme for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyzed disproportionation of chlorosilanes | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,2-Dichlorotetramethyldisilane by Fractional Distillation
Welcome to the technical support center for the purification of 1,2-Dichlorotetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive and versatile organosilicon compound. Here, we provide in-depth, field-proven insights into the process of fractional distillation, structured in a practical question-and-answer format to address the specific challenges you may encounter. Our goal is to synthesize technical accuracy with practical solutions to ensure the integrity of your experiments.
Section 1: Foundational FAQs
This section addresses the fundamental questions regarding this compound and the principles of its purification.
Q1: What is this compound and what are its critical properties?
This compound, with the linear formula [ClSi(CH₃)₂]₂, is a key precursor in organosilicon chemistry.[1] It is particularly valuable in the synthesis of polysilanes, silicone-based elastomers, and as a surface modification agent in materials science and the semiconductor industry.[1] Its utility is derived from the two reactive Si-Cl bonds. However, this reactivity also makes it sensitive to atmospheric conditions, necessitating careful handling. Key physical properties are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4342-61-4 | [1][2] |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1][2] |
| Molecular Weight | 187.22 g/mol | [2] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 148-149 °C (at 760 mmHg) | [1][3] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.454 | [1] |
| Flash Point | 37 °C (99 °F) |[4] |
Q2: Why is fractional distillation the recommended purification method?
Fractional distillation is the ideal method for purifying this compound when it is contaminated with impurities that have different boiling points.[5] This technique is essentially a series of sequential simple distillations, which allows for the separation of components with close boiling points (typically less than 70 °C apart).[5][6]
The primary justification for using fractional over simple distillation lies in the potential impurities. Synthesis of this compound may involve precursors like Dichlorodimethylsilane or result in side products with boiling points that are too close for a single-stage separation to be effective. Fractional distillation provides the necessary theoretical plates to achieve high purity.[5]
Q3: What are the primary safety concerns when handling and distilling this compound?
Handling this compound requires stringent safety protocols due to its chemical reactivity and hazardous properties.
-
Flammability: The compound is a flammable liquid with a flash point of 37 °C.[4] All distillation procedures must be performed in a certified chemical fume hood, away from heat, sparks, and open flames. Electrical equipment, including heating mantles and stir plates, must be explosion-proof.[7]
-
Corrosivity and Moisture Sensitivity: It is classified as corrosive, causing severe skin burns and eye damage.[8] Crucially, it reacts with moisture (EUH014: Reacts violently with water). This hydrolysis releases corrosive hydrogen chloride (HCl) gas. Therefore, all manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques for air-sensitive compounds.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[12]
Q4: What are the likely impurities and how do their boiling points influence the distillation?
The purity of commercially available this compound is often around 95%.[1] Impurities can arise from the synthetic route or degradation. Understanding their boiling points is critical for planning the distillation.
Table 2: Boiling Points of Target Compound and Potential Impurities
| Compound | Potential Role | Boiling Point (°C) | Rationale for Separation |
|---|---|---|---|
| Dichlorodimethylsilane (Me₂SiCl₂) | Common Precursor | 70 °C[13] | The large difference in boiling points (>70 °C) allows for easy separation. This will be the first fraction to distill. |
| This compound | Target Product | 148-149 °C | This is the desired main fraction. |
| Higher Order Chloropolysilanes | Potential Side Products | >150 °C | These will remain in the distillation pot as residue due to their higher boiling points. |
| Siloxanes (e.g., [Me₂SiO]n) | Degradation Products | Variable, generally high | Formed from reaction with trace moisture. They are typically much less volatile and will remain in the pot. |
Section 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for the fractional distillation of this compound under an inert atmosphere.
Experimental Workflow Diagram
Caption: Workflow for air-sensitive fractional distillation.
Step 1: Pre-Distillation Setup and Preparation
-
Dry Glassware: All glassware (distilling flask, fractionating column, condenser, receiving flasks) must be rigorously dried to remove adsorbed moisture.[11] The most effective method is to place them in an oven at >125 °C overnight.
-
Assemble Apparatus: Assemble the apparatus while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon.[9] This prevents atmospheric moisture from re-adsorbing onto the cool surfaces. The setup should include a heating mantle, a stirrer, a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a series of receiving flasks.
-
Ensure Airtight Seals: Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[10] Use Keck clips to secure the joints. The system must be vented through an oil or mercury bubbler to maintain a slight positive pressure and prevent pressure buildup.[9]
Fractional Distillation Apparatus Diagram
Caption: Setup for fractional distillation under inert atmosphere.
Step 2: The Distillation Process
-
Charge the Flask: Transfer the crude this compound into the distilling flask using an air-sensitive technique, such as a cannula or a syringe through a rubber septum.[11] The flask should be filled to no more than two-thirds of its capacity to prevent bumping. Add a magnetic stir bar for smooth boiling.
-
Heat the Mixture: Begin stirring and gently heat the flask. As the mixture heats, you will observe a ring of condensing vapor slowly rising up the fractionating column.[5] The heating rate should be slow and steady to allow for proper equilibrium between the liquid and vapor phases within the column.
-
Collect the Forerun: The first fraction to distill will be the most volatile impurity. Based on Table 2, this is likely to be Dichlorodimethylsilane. The thermometer reading should plateau at approximately 70 °C. Collect this "forerun" in a separate receiving flask until the temperature begins to rise again.
-
Collect the Main Fraction: Increase the heating mantle temperature gradually. The temperature at the distillation head will rise and then stabilize at the boiling point of this compound, approximately 148-149 °C. Collect this fraction in a new, clean, and dry receiving flask. The distillation rate should be slow and steady, about 1-2 drops per second, for optimal separation.[6]
-
Stop the Distillation: Monitor the temperature closely. If it starts to rise significantly above 149 °C or drops, it indicates that the main product has been distilled. Stop the distillation before the distilling flask boils to dryness to prevent the formation of potentially explosive peroxides or pyrolysis of the residue.[6]
-
Cool Down: Turn off the heat and allow the entire system to cool to room temperature under a positive pressure of inert gas.
Step 3: Post-Distillation Handling and Storage
-
Transfer: Once cool, transfer the purified liquid into a dry, amber glass bottle with a tight-fitting cap, such as a Sure/Seal™ bottle, designed for air-sensitive reagents.[9][11] Perform this transfer under an inert atmosphere.
-
Storage: Store the purified product in a cool, dry, well-ventilated area designated for flammable and corrosive materials. The container should be clearly labeled with the compound name, purity, and date.
-
Analysis: Verify the purity of the collected fractions using analytical techniques such as Gas Chromatography (GC), NMR spectroscopy, or by measuring the refractive index. The refractive index of the pure product should be approximately 1.454 at 20 °C.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during the fractional distillation of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting distillation issues.
Q: My distillation is proceeding very slowly, or the vapor condensate ring is not rising up the column. What should I do?
A: This issue is typically caused by insufficient heat input or excessive heat loss from the apparatus.[5]
-
Cause 1: Insufficient Heat: The heating mantle may not be set to a high enough temperature to overcome the energy barrier for vaporization and the heat required to warm the column.
-
Solution: Gradually increase the power setting on the heating mantle. Observe the rate of boiling in the flask and the rise of the condensate ring. Avoid increasing the heat too quickly, as this can lead to flooding or bumping.[5]
-
-
Cause 2: Excessive Heat Loss: The fractionating column has a large surface area, which can lead to significant heat loss to the surrounding environment, especially if the fume hood sash is fully open.
-
Solution: Insulate the distillation head and fractionating column by wrapping them with glass wool or aluminum foil (shiny side in).[5] This will minimize heat loss and help maintain the temperature gradient required for efficient separation.
-
Q: The temperature reading on my thermometer is fluctuating wildly instead of holding a steady plateau. What's wrong?
A: A stable temperature plateau is the hallmark of a good distillation of a pure substance. Fluctuations indicate a problem with the process equilibrium.
-
Cause 1: Uneven Boiling (Bumping): Superheating of the liquid followed by sudden, violent boiling can cause spurts of vapor to hit the thermometer, leading to erratic readings.
-
Solution: Ensure the magnetic stirrer is functioning correctly and providing vigorous agitation. If boiling chips are used, ensure they are fresh. A steady, controlled boil is essential.
-
-
Cause 2: Distillation Rate Too Fast: If the heating rate is too high, the system cannot maintain equilibrium. The composition of the vapor reaching the thermometer will vary, causing the temperature to fluctuate.[14]
-
Solution: Reduce the heat input to slow the distillation rate to a steady 1-2 drops per second. This allows the "theoretical plates" in the column to work effectively.[6]
-
-
Cause 3: Azeotrope Formation: While no common azeotropes are documented for this compound in standard databases, their formation with unexpected impurities cannot be entirely ruled out. An azeotrope will boil at a constant temperature but will not be a pure substance.
-
Solution: Analyze the distillate. If it is still a mixture despite a constant boiling point, an azeotrope may be present. This would require alternative purification methods, such as a different type of distillation (e.g., azeotropic distillation with an entrainer) or chromatography.
-
Q: My fractionating column is flooding. What does this mean and how do I fix it?
A: "Flooding" occurs when the upward flow of vapor is so rapid that it prevents the condensed liquid (reflux) from flowing back down the column.[15][16] Liquid accumulates in the column, leading to a complete loss of separation efficiency.
-
Cause: Excessive Boil-up Rate: The most common cause is heating the distillation flask too strongly.[17]
-
Solution: Immediately reduce the heat from the heating mantle. The flooding should subside, and the liquid will drain back into the pot. Once the column has cleared, you can slowly re-apply heat, but at a much lower setting than before to establish a gentle reflux.
-
Q: My final product is still impure, according to GC or NMR analysis. What went wrong?
A: Contamination of the final product indicates that the separation was not effective.
-
Cause 1: Distillation Rate Too Fast: As mentioned previously, a high distillation rate prevents the establishment of liquid-vapor equilibrium, leading to poor separation.[14]
-
Solution: Re-distill the impure fraction at a much slower rate (1-2 drops per second).
-
-
Cause 2: Inadequate Fractionating Column: The column may not have enough theoretical plates to separate the components in your mixture.
-
Solution: Use a longer Vigreux column or switch to a more efficient type of packing material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates. Be aware that a more efficient column will increase the time required for distillation.[5]
-
-
Cause 3: Poor "Cuts" Between Fractions: The transition between collecting the forerun, the main fraction, and the residue may not have been sharp enough.
-
Solution: Monitor the temperature at the distillation head very closely. Change the receiving flask as soon as the temperature begins to rise from one plateau to the next. It is often wise to collect a small "intermediate" fraction between the main fractions to ensure the purity of the main cut.
-
Q: I see fumes coming from the ground-glass joints. Is this dangerous?
A: Yes, this is a sign of a leak in the system. The fumes are likely HCl gas being generated as the this compound vapor escapes and reacts with atmospheric moisture.
-
Cause: Poorly Sealed Joints: The joints may not be properly greased or secured.
-
Solution: Immediately stop the distillation and allow the apparatus to cool. Under a flow of inert gas, carefully check all joints. Re-grease and re-clamp them as necessary to ensure an airtight seal before restarting the process.[10] Always perform distillations of air-sensitive compounds in a well-ventilated chemical fume hood.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 39437-99-5 [m.chemicalbook.com]
- 4. 4342-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound | 4342-61-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. web.mit.edu [web.mit.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. aidic.it [aidic.it]
- 16. researchgate.net [researchgate.net]
- 17. klmtechgroup.com [klmtechgroup.com]
Technical Support Center: Optimizing High-Yield Polysilane Synthesis
Welcome to the technical support center for polysilane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for high-yield synthesis of polysilanes. Here, we will address common challenges and provide in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the scientific understanding and practical protocols necessary to achieve consistent, high-quality results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Wurtz-type coupling reaction is resulting in a low yield of polysilane. What are the most likely causes and how can I improve it?
A1: Low yields in Wurtz-type coupling of dichlorosilanes are a frequent challenge.[1][2] The primary culprits are often suboptimal reaction conditions and the formation of cyclic oligomers as byproducts.[3][4] Here’s a breakdown of key factors and how to address them:
-
Reaction Temperature: Traditionally, these reactions are run at high temperatures in solvents like toluene.[5][6] However, high temperatures can promote side reactions.[7] A highly recommended approach is to conduct the synthesis in tetrahydrofuran (THF) at ambient temperatures.[5][8] This seemingly counterintuitive step can significantly increase yields by stabilizing anionic chain carriers.[5][8]
-
Solvent Choice: The solvent plays a critical role. While high-boiling aromatic solvents are common, THF has been shown to produce higher yields and narrower molecular weight distributions.[8] The ability of THF to sequester the sodium ion is key to this improvement.[8]
-
Sodium Dispersion: The physical state of the sodium is crucial. Using a fine dispersion of molten sodium increases the reactive surface area, which is essential for an efficient reaction.[4] The reaction is heterogeneous, and the rate is dependent on the available sodium surface.[6]
-
Monomer Addition Rate: The rate at which you add the dichlorosilane monomer can significantly impact the molecular weight and yield of the resulting polymer.[6] A slow, controlled addition is generally preferred to maintain a consistent reaction rate and minimize side reactions.
-
Additives: The addition of co-solvents like diglyme or crown ethers can enhance yields, particularly for the polymerization of dialkyldichlorosilanes.[9] These additives can help to solubilize intermediates and promote the desired polymerization pathway.
Q2: I'm observing a bimodal molecular weight distribution in my final polysilane product. What causes this and how can I achieve a more uniform (monomodal) distribution?
A2: A bimodal molecular weight distribution is a well-documented phenomenon in polysilane synthesis via Wurtz-type coupling, especially when conducted at high temperatures in aromatic solvents.[8] This is often attributed to a defect-diffusion-controlled polymerization process on the surface of the alkali metal.[8] To achieve a narrower, monomodal distribution, consider the following:
-
Lower Reaction Temperature: As mentioned previously, switching to ambient temperature synthesis in a solvent like THF can suppress the defect diffusion rates, leading to a more uniform polymer chain growth and a narrower molecular weight distribution.[8]
-
Sonication: The use of ultrasound (sonochemistry) during the reaction at ambient temperatures can lead to monomodal polymers with relatively narrow molecular weight distributions (Mw/Mn from 1.2 to 1.5).[7] Sonication helps to continuously clean the sodium surface by removing the sodium chloride byproduct, thus promoting a more consistent reaction environment.[7] It also can mechanically degrade very high molecular weight polymers, contributing to a narrower distribution.[7]
Q3: My polysilane product is difficult to purify. What are the common impurities and what are the best purification techniques?
A3: Common impurities in crude polysilane products include cyclic oligomers, unreacted monomers, and residual catalyst.[3] The presence of these can complicate isolation and characterization.[3] Effective purification is crucial for obtaining a high-quality final product.
-
Reprecipitation: This is a widely used and effective method for purifying polysilanes.[10][11] The crude polymer is dissolved in a suitable solvent (like toluene or THF) and then precipitated by adding a non-solvent (such as isopropanol or methanol).[11][12] This process effectively removes low-molecular-weight species and other soluble impurities.[10]
-
Acid Washing: To remove any remaining metal impurities from the catalyst, an acid wash with aqueous hydrochloric acid can be employed.[10] It is critical to follow this with thorough washing with ultra-pure water to remove any residual acid.[10]
-
Fractional Precipitation: For more precise control over the molecular weight distribution of the final product, fractional precipitation can be used. This involves a stepwise addition of the non-solvent to selectively precipitate polymer fractions of different molecular weights.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting specific issues you may encounter during your polysilane synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Polymer Yield | 1. Suboptimal reaction temperature.[7] 2. Inefficient sodium dispersion.[4] 3. Formation of cyclic byproducts.[3] 4. Inappropriate solvent.[8] | 1. Switch to ambient temperature synthesis in THF.[8] 2. Ensure a fine, highly dispersed molten sodium is used.[4] 3. Optimize monomer addition rate to favor polymer growth. 4. Consider using THF as the solvent.[8] |
| Bimodal Molecular Weight Distribution | 1. High reaction temperature promoting defect-diffusion.[8] 2. Inconsistent reaction conditions on the sodium surface. | 1. Lower the reaction temperature to ambient conditions.[8] 2. Employ sonication during the reaction to maintain a clean and active sodium surface.[7] |
| Insoluble Product | 1. High degree of crystallinity.[4] 2. Crosslinking side reactions. 3. Agglomeration of polymer chains.[13][14] | 1. Introduce asymmetry or longer organic substituents to reduce crystallinity.[4] 2. Ensure rigorous exclusion of oxygen and moisture to prevent crosslinking. 3. Gently heat the polymer in a suitable solvent (around 40°C) to encourage de-agglomeration.[13][14] |
| Product Degradation | 1. Exposure to UV light.[4][15] 2. High temperatures (typically above 300°C).[16] 3. Presence of strong Lewis acids.[11][17] | 1. Protect the reaction and product from light. 2. Avoid excessive heating during purification and handling.[16] 3. If using a Lewis acid-catalyzed method, select a milder Lewis acid like ZnCl₂.[11] |
Section 3: Experimental Protocols
Protocol 1: High-Yield Wurtz-Type Synthesis of Polysilane at Ambient Temperature
This protocol is optimized for achieving a high yield and a narrow molecular weight distribution.
Materials:
-
Dichlorodiorganosilane monomer (e.g., dichloromethylphenylsilane)
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene (for sodium dispersion)
-
Isopropanol (for quenching and precipitation)
Procedure:
-
Sodium Dispersion Preparation: In a rigorously dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon inlet, add anhydrous toluene. Heat the toluene to reflux and then add the sodium metal. Stir vigorously to create a fine dispersion of molten sodium. Allow the dispersion to cool to room temperature under a positive pressure of argon.
-
Reaction Setup: Once cooled, carefully remove the toluene via cannula and wash the sodium dispersion with anhydrous THF. Add fresh anhydrous THF to the flask to achieve the desired reaction concentration.
-
Monomer Addition: Dissolve the dichlorodiorganosilane monomer in anhydrous THF. Add the monomer solution dropwise to the stirred sodium dispersion at room temperature over a period of several hours.
-
Reaction Monitoring: The reaction mixture will typically turn a deep blue or purple color.[18] The reaction can be monitored by techniques such as Gas Chromatography (GC) to track the disappearance of the monomer.
-
Quenching: Once the reaction is complete, quench any remaining active sodium by the slow, careful addition of isopropanol.
-
Workup and Purification:
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude polymer in a minimal amount of THF or toluene.
-
Precipitate the polymer by slowly adding the solution to a stirred excess of isopropanol.
-
Collect the precipitated polymer by filtration, wash with isopropanol, and dry under vacuum.
-
Protocol 2: Characterization of Polysilanes
Accurate characterization is essential to confirm the success of your synthesis.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography or SEC) is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of your polymer.[19][20] It is important to use appropriate polystyrene standards for calibration, although it's noted that differences in hydrodynamic radius between polysilanes and polystyrene can introduce some challenges.[19][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
UV-Visible Spectroscopy: Polysilanes exhibit strong absorption in the UV region (typically 300-400 nm) due to σ-σ* electronic transitions in the silicon backbone.[4][6] The position of the absorption maximum (λmax) is sensitive to the polymer's conformation and molecular weight.[1]
Section 4: Visualizing the Workflow and Troubleshooting Logic
Workflow for Optimized Polysilane Synthesis
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. quora.com [quora.com]
- 3. Novel Synthesis Methods for Polysilane Compounds [eureka.patsnap.com]
- 4. Polysilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction - Kent Academic Repository [kar.kent.ac.uk]
- 9. Soluble linear polysilanes by Wurtz-type coupling for ACS Division of Polymer Chemistry Washington DC Meeting 1990 - IBM Research [research.ibm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism [scirp.org]
- 12. old.joam.inoe.ro [old.joam.inoe.ro]
- 13. Molecular size and solubility conditions of polysilane macromolecules with different topology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. How to Implement Polysilane in High-Temperature Applications? [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. osti.gov [osti.gov]
- 20. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 21. DSpace [dr.lib.iastate.edu]
- 22. mdpi.com [mdpi.com]
- 23. magritek.com [magritek.com]
troubleshooting incomplete reactions with 1,2-Dichlorotetramethyldisilane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2-Dichlorotetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use. As a versatile precursor for silicones, a coupling agent, and a key monomer in the synthesis of polysilanes, its reactivity can be sensitive to impurities and reaction conditions.[1] This resource provides in-depth troubleshooting guides and FAQs to help you overcome experimental hurdles and ensure successful, reproducible outcomes.
Troubleshooting Guide: Incomplete Reactions & Side Products
This section addresses specific issues encountered during reactions involving this compound. The format follows a logical progression from problem identification to cause analysis and finally, to a validated solution.
Question 1: My reaction shows low conversion of starting materials, and I'm isolating unreacted this compound. What are the likely causes?
Plausible Causes & Recommended Solutions
Low conversion is a frequent issue stemming from either reagent impurity or suboptimal reaction conditions. The Si-Cl bond in this compound is highly susceptible to hydrolysis, which deactivates the reagent.
-
Cause 1: Reagent Hydrolysis. Commercial this compound often has a purity of ~95% and can degrade upon storage, especially if exposed to atmospheric moisture.[2] The resulting siloxanes from hydrolysis are unreactive in most coupling reactions.
-
Solution: Purify the this compound by fractional distillation under an inert atmosphere (e.g., Argon or Nitrogen) immediately before use. This removes non-volatile impurities and hydrolysis byproducts.
-
-
Cause 2: Inadequate Inert Atmosphere. Trace amounts of water or oxygen in the reaction vessel can quench reactive intermediates or degrade the reagent.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and the reaction is conducted under a positive pressure of a high-purity inert gas. Solvents must be anhydrous, preferably distilled from an appropriate drying agent.
-
-
Cause 3: Insufficient Activation of Reducing Agent (for Wurtz-type couplings). In reactions like polysilane synthesis, the reductive coupling with an alkali metal (e.g., sodium) is a heterogeneous reaction.[3] The surface of the metal must be clean to facilitate electron transfer.
-
Solution: Use a high-surface-area sodium dispersion or freshly cut sodium metal to ensure a reactive surface. In some protocols, sonication can be used to maintain a clean metal surface and improve reaction rates.[4]
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Question 2: In my polysilane synthesis via Wurtz-type coupling, I'm observing a bimodal molecular weight distribution with a significant low-molecular-weight fraction. How can I improve this?
Plausible Causes & Recommended Solutions
A bimodal distribution in Wurtz-type polymerizations is a classic issue, often related to the complex, heterogeneous nature of the reaction mechanism.[3][4]
-
Cause 1: Poorly Controlled Reaction Rate. The reaction of dichlorosilanes with sodium is highly exothermic. Localized hot spots can lead to side reactions, such as chain scission or the formation of cyclic oligomers, which contribute to the low molecular weight fraction.[5]
-
Solution: Control the reaction rate by slowly adding the this compound monomer to the sodium dispersion in a suitable solvent (e.g., toluene) at a controlled temperature, often above 100°C.[3] Maintaining a consistent temperature is crucial.
-
-
Cause 2: Reaction Heterogeneity. The mechanism involves intermediates on the sodium surface. The rate of addition and mode of stirring can significantly impact the polymer's molecular weight and distribution.[3][5]
-
Solution: Employ vigorous mechanical stirring to ensure uniform mixing. Some studies have shown that sonication can produce a monomodal product distribution by continuously activating the sodium surface and promoting more uniform chain growth.[4]
-
Protocol: Purification of this compound by Fractional Distillation
This protocol is essential for removing hydrolysis byproducts and other non-volatile impurities prior to use.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven- or flame-dried. The system should be connected to a Schlenk line to maintain an inert atmosphere (Argon or Nitrogen).
-
Charging the Flask: Add the commercial this compound to the distillation flask containing a magnetic stir bar.
-
Distillation: Heat the flask gently in an oil bath. Discard the initial small fraction (forerun).
-
Collection: Collect the fraction boiling at approximately 148-149 °C.
-
Storage: The freshly distilled product should be collected in a Schlenk flask and stored under an inert atmosphere. For best results, use it immediately.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent used in several areas of materials science and chemical synthesis.[1] Its primary applications include:
-
Precursor to Polysilanes: It is a key monomer for producing polysilanes through reductive coupling, which have interesting electronic and optical properties.[3][4]
-
Synthesis of Silicones: The compound serves as a building block for various silicone materials, which are valued for their thermal stability.[1]
-
Surface Modification: It is used to modify the surfaces of materials to enhance properties like hydrophobicity and adhesion, which is valuable in coatings and for semiconductor applications.[1]
Q2: What is the primary mechanism of reaction for this compound?
The two Si-Cl bonds are the primary reactive sites. The silicon atom is electrophilic, and the chlorine is a good leaving group. The most common reaction mechanism is nucleophilic substitution, where a nucleophile attacks the silicon atom, displacing the chloride ion. In Wurtz-type couplings, the reaction is more complex, involving radical and/or anionic intermediates formed on the surface of an alkali metal.[5]
Illustrative Side Reaction: Hydrolysis
Caption: Unwanted hydrolysis of the reagent by trace moisture.
Q3: What are the recommended storage and handling procedures?
Due to its reactivity, proper handling is critical for safety and to maintain reagent integrity.
-
Storage: Store in a tightly sealed container under an inert gas (e.g., argon) in a cool, dry, well-ventilated area away from sources of ignition.[6]
-
Handling: Handle only under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is a flammable liquid and corrosive, causing severe skin burns and eye damage.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Summary of Reagent Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂Cl₂Si₂ | [1] |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 148-149 °C | [2] |
| Density | ~1.005 g/mL at 25 °C | [2] |
| Purity (Typical) | ≥ 95% | [1] |
| Flash Point | 37 °C (98.6 °F) | [2] |
References
Technical Support Center: Managing HCl Byproduct in Reactions with 1,2-Dichlorotetramethyldisilane
Welcome, researchers and chemists, to your dedicated resource for navigating the challenges of using 1,2-dichlorotetramethyldisilane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management of hydrogen chloride (HCl), a common and often problematic byproduct of its reactions. As a bifunctional reagent, this compound is a valuable tool for synthesizing silicon-containing molecules, including polymers and cyclic compounds, and for protecting diols.[1] However, the stoichiometric generation of HCl necessitates careful planning and execution to ensure reaction success and product integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound, with the linear formula [ClSi(CH₃)₂]₂, is a reactive organosilicon compound. It features two chlorosilyl groups, making it a key precursor for creating materials with a Si-Si bond backbone. Its primary applications include the synthesis of silicone-based polymers and elastomers, surface modification to enhance properties like adhesion and hydrophobicity, and as a protecting group for diols in multi-step organic synthesis.[1]
Q2: Why is hydrogen chloride (HCl) produced when using this reagent?
A2: HCl is produced because the silicon-chlorine (Si-Cl) bond is highly reactive towards nucleophiles, particularly those containing active hydrogens like alcohols (-OH) and primary/secondary amines (-NHR). In these reactions, the nucleophilic oxygen or nitrogen atom attacks the electrophilic silicon center, displacing the chloride ion. This chloride ion then abstracts a proton from the nucleophile, generating a stable silyl ether or silylamine and one equivalent of HCl for each reactive site.[2][3]
Q3: What are the main safety hazards associated with the HCl byproduct?
A3: The generation of HCl gas presents several significant safety risks.
-
Corrosivity: this compound itself is corrosive, and the HCl gas produced reacts readily with atmospheric moisture to form corrosive hydrochloric acid. This is damaging to skin, eyes, and the respiratory tract.[4][5]
-
Inhalation Hazard: Inhaling HCl gas can lead to severe irritation of the respiratory system.[5]
-
Reactivity: The reagent reacts vigorously with water, which can cause a rapid, exothermic release of HCl gas, potentially leading to pressure buildup in a closed system.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.[5]
Q4: What are the general strategies for managing HCl in these reactions?
A4: There are two primary strategies for managing HCl byproduct:
-
In-situ Neutralization: This is the most common and often preferred method. A non-nucleophilic base, often referred to as an "HCl scavenger," is added to the reaction mixture. This base neutralizes the HCl as it is formed, preventing it from causing side reactions.[2]
-
Post-Reaction Quenching: In some cases, the reaction can be run without a scavenger, and the entire mixture is then carefully quenched in a separate step by adding it to a stirred, cold, basic aqueous solution. This approach is only suitable if the starting materials and products are stable to acidic conditions.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My reaction failed or is incomplete. TLC analysis shows only starting material.
-
Possible Cause 1: Inactive Silylating Reagent.
-
Explanation: Chlorosilanes, including this compound, are highly sensitive to moisture. Atmospheric water can hydrolyze the Si-Cl bonds, deactivating the reagent before it has a chance to react with your substrate.[2][7]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7][8] Use anhydrous solvents and freshly opened bottles of reagents or purify them according to established procedures.
-
-
Possible Cause 2: Insufficient Base/Catalyst.
-
Explanation: Silylation of alcohols and amines is greatly accelerated by a base. The base deprotonates the substrate, making it a more potent nucleophile, and also neutralizes the resulting HCl.[2][7] Without a base, the reaction may be extremely slow or may not proceed at all.
-
Solution: Add at least two equivalents of a suitable non-nucleophilic base (e.g., triethylamine, pyridine, imidazole) for every one equivalent of this compound used. The two-equivalent stoichiometry is required to neutralize both molecules of HCl generated.
-
Problem: The reaction worked, but my yield is low due to multiple side products.
-
Possible Cause: HCl-Mediated Product Degradation.
-
Explanation: The generated HCl is a strong acid that can catalyze a variety of unwanted side reactions. For example, if your product is a silyl ether, the acidic conditions can facilitate its cleavage back to the alcohol.[2] Other acid-sensitive functional groups in your molecule may also be affected.
-
Solution: The most effective solution is in-situ neutralization of HCl with an appropriate scavenger. By removing the acid as it forms, you prevent it from reacting with your desired product. Select a base that is compatible with your reaction conditions and substrate.
-
Workflow: Troubleshooting Common Silylation Failures
References
Technical Support Center: Stability and Handling of 1,2-Dichlorotetramethyldisilane
Welcome to the technical support center for 1,2-Dichlorotetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your work.
Introduction to this compound
This compound ([ClSi(CH₃)₂]₂, CAS No. 4342-61-4) is a valuable bifunctional organosilicon compound. Its two reactive silicon-chlorine (Si-Cl) bonds make it a key building block in the synthesis of a variety of silicon-containing molecules, from polysilanes to complex heterocyclic structures.[1] Understanding its stability and reactivity in different solvent systems is paramount to its successful application.
This guide provides a comprehensive overview of the stability of this compound in commonly used laboratory solvents, detailed troubleshooting protocols for common experimental issues, and frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][3] It reacts violently with water and moisture, releasing hydrochloric acid (HCl) gas.[4] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.
Q2: How should I store this compound?
A2: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from sources of ignition and moisture.[4] The recommended storage temperature is typically at room temperature, though for long-term storage, refrigeration (-20°C) in a sealed container can be considered to minimize potential degradation.[5]
Q3: What is the primary cause of decomposition for this compound?
A3: The primary cause of decomposition is hydrolysis. The Si-Cl bonds are highly susceptible to nucleophilic attack by water and other protic solvents. This reaction cleaves the Si-Cl bond to form silanols, which can then condense to form siloxanes, with the concomitant release of HCl.
Q4: Can I use this compound in protic solvents like ethanol or methanol?
A4: It is strongly advised against using this compound in protic solvents. These solvents will rapidly react with the Si-Cl bonds, leading to the decomposition of the reagent and the formation of alkoxysilanes and HCl. This will prevent your desired reaction from occurring and introduce unwanted byproducts.
Q5: Is this compound stable in aprotic solvents?
A5: Generally, this compound is significantly more stable in anhydrous aprotic solvents compared to protic solvents. However, the quality of the solvent is critical. Trace amounts of moisture in aprotic solvents can still lead to slow decomposition. It is essential to use freshly dried and distilled solvents for reactions involving this reagent.
Solvent Stability Guide
The choice of solvent is critical for the successful use of this compound. The following table summarizes its stability and reactivity in various common laboratory solvents.
| Solvent Class | Specific Solvent | Stability & Reactivity Profile | Recommended Use |
| Protic Solvents | Water (H₂O) | Highly Unstable. Reacts violently to produce siloxanes and HCl.[4] | Not Recommended |
| Alcohols (e.g., Methanol, Ethanol) | Highly Unstable. Rapidly undergoes alcoholysis to form alkoxysilanes and HCl. | Not Recommended | |
| Amines (Primary & Secondary) | Reactive. Reacts to form silicon-nitrogen bonds, often leading to heterocyclic compounds. | Use as a reactant, not a solvent. | |
| Aprotic Polar Solvents | Tetrahydrofuran (THF) | Generally Stable. Good solvent choice, but must be anhydrous. Can form adducts with Lewis acids. | Recommended |
| Acetonitrile (MeCN) | Generally Stable. Suitable for many reactions, but ensure it is rigorously dried. | Recommended | |
| Dimethylformamide (DMF) | Use with Caution. While aprotic, DMF can contain trace water and may react with the substrate under certain conditions, especially at elevated temperatures. Extended reaction times in DMF have been observed to lead to complex mixtures in some cases.[6] | Use only when necessary and with rigorously dried solvent. | |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane (DCM) | Highly Stable. Excellent choices for inert reaction media. Must be anhydrous. | Highly Recommended |
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield in a Silylation Reaction
-
Symptom: Your desired silylated product is not observed or is present in very low quantities.
-
Potential Cause 1: Presence of Moisture. This is the most common culprit. Water in your solvent, on your glassware, or in your starting materials will consume the this compound.
-
Solution:
-
Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight.
-
Use freshly distilled, anhydrous solvents.
-
Dry starting materials that may be hygroscopic.
-
Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
-
Potential Cause 2: Inactive Reagent. The this compound may have degraded due to improper storage.
-
Solution:
-
Check the appearance of the reagent. It should be a colorless, clear liquid.[1] Cloudiness may indicate hydrolysis.
-
If in doubt, use a fresh bottle of the reagent.
-
-
-
Potential Cause 3: Steric Hindrance. The nucleophile you are trying to silylate may be too sterically hindered for the reaction to proceed efficiently.
-
Solution:
-
Increase the reaction temperature.
-
Use a less sterically hindered base.
-
Consider using a catalyst, such as a Lewis acid, to activate the this compound.[7]
-
-
Issue 2: Formation of White Precipitate During the Reaction
-
Symptom: A white solid forms in the reaction mixture.
-
Potential Cause: Formation of Siloxanes. This is a strong indication of the presence of water. The white precipitate is likely a polymeric siloxane formed from the hydrolysis and subsequent condensation of the this compound.
-
Solution:
-
Review and improve your anhydrous technique as described in "Issue 1."
-
Filter the reaction mixture to remove the precipitate before workup, though the desired reaction may have already been compromised.
-
-
Issue 3: Incomplete Reaction or Formation of Mono-substituted Product
-
Symptom: The reaction stops at the mono-substituted intermediate, or a significant amount of starting material remains even after extended reaction times.
-
Potential Cause 1: Insufficient Base. If your reaction requires a base to deprotonate a nucleophile, an insufficient amount will lead to incomplete reaction.
-
Solution:
-
Use at least a stoichiometric amount of base relative to the nucleophile. For difunctional substrates, more than two equivalents of base may be necessary.
-
-
-
Potential Cause 2: Poor Solubility. The reactants or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution:
-
Choose a solvent in which all reactants are soluble.
-
Gentle heating may improve solubility, but monitor for potential side reactions.
-
-
Experimental Protocols: A Closer Look
To provide a practical context, let's examine a typical experimental workflow for using this compound.
Protocol: Synthesis of a Silicon-Containing Heterocycle
This protocol is a generalized procedure for the reaction of this compound with a difunctional nucleophile, such as a diol or a diamine, to form a cyclic product.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the glassware under an inert atmosphere. The reaction flask should be equipped with a magnetic stirrer and a septum for the introduction of reagents via syringe.
-
Reagent Preparation:
-
Dissolve the difunctional nucleophile (e.g., a diol) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., THF or toluene) in the reaction flask.
-
In a separate, dry syringe, draw up 1.0 equivalent of this compound.
-
-
Reaction Execution:
-
Cool the solution of the nucleophile and base to 0°C in an ice bath.
-
Slowly add the this compound dropwise to the stirred solution. A white precipitate of the amine hydrochloride salt will likely form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired period (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the salt precipitate.
-
Wash the filtrate with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any remaining acid, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizing the Workflow
Caption: A typical experimental workflow for reactions involving this compound.
Understanding the Mechanism: The Role of the Solvent
The reactivity of this compound is governed by the electrophilicity of the silicon atoms and the lability of the Si-Cl bonds.
-
In Protic Solvents: The lone pair of electrons on the oxygen atom of an alcohol or water molecule acts as a nucleophile, attacking the silicon center. This leads to a substitution reaction where the chloride is displaced, forming a new Si-O bond and releasing HCl.
-
In Aprotic Solvents: In the absence of protic species, this compound is generally stable. Reactions in these solvents typically involve the addition of a desired nucleophile. The solvent's role is primarily to dissolve the reactants and facilitate their interaction. The polarity of the aprotic solvent can influence the reaction rate. More polar aprotic solvents can help to stabilize charged intermediates or transition states that may form during the reaction.
Decomposition Pathway in the Presence of Water
Caption: Hydrolytic decomposition pathway of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 4342-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 1,2-Dichlorotetramethyldisilane Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2-Dichlorotetramethyldisilane. This guide is designed to provide expert insights and practical solutions to the unique challenges encountered when scaling reactions involving this versatile but highly reactive compound. As a precursor for advanced materials like silicones, and in applications for surface modification, its successful scale-up is critical.[1] However, moving from bench-scale success to pilot or manufacturing scale introduces significant hurdles related to safety, reaction control, and product purity.[2][3]
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties, safety, and handling of this compound.
Q1: What are the primary chemical hazards of this compound?
A1: this compound is a flammable liquid and vapor (Flash Point: 37 °C / 98.6 °F).[4] Its most significant hazard is its violent reaction with water and moisture.[5][6] This hydrolysis reaction produces corrosive hydrogen chloride (HCl) gas and can lead to the formation of flammable hydrogen gas under certain conditions.[5][7] It also causes severe skin burns and eye damage upon contact.[8] Therefore, it must be handled under a strict inert atmosphere.
Q2: How should this compound be stored, especially at a larger scale?
A2: Store the compound in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5][9] Containers must be kept tightly closed to prevent contact with atmospheric moisture. For larger quantities, storage in a dedicated flammables cabinet is recommended.[5][9] All storage and transfer containers must be properly grounded and bonded to prevent static discharge.[9] Use of an inert gas blanket (e.g., nitrogen or argon) is a critical safety measure.
Q3: What materials are compatible and incompatible with this compound?
A3:
-
Compatible: Borosilicate glass (3.3) reactors are standard for their chemical resistance and visibility.[3] Stainless steel can be used, but the presence of HCl byproduct from any incidental moisture can lead to corrosion.[10] Gaskets and seals should be made of non-reactive materials like PTFE.
-
Incompatible: Avoid contact with water, alcohols, strong oxidizing agents, and bases.[5][6] The compound reacts violently with protic solvents.[6]
Q4: What are the key physical properties I need to consider for process design?
A4: Understanding the physical properties is crucial for engineering calculations, including reactor design, heat transfer, and distillation.
| Property | Value | Source |
| Molecular Weight | 187.22 g/mol | |
| Boiling Point | 148-149 °C (literature) | |
| Density | 1.005 g/mL at 25 °C (literature) | |
| Flash Point | 37 °C (98.6 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.454 (literature) |
Troubleshooting Guide for Scale-Up Reactions
Scaling up a reaction is not merely about using larger flasks and more reagents; it involves navigating complex interplay between heat transfer, mass transfer, and reaction kinetics.[2][3] This guide addresses specific problems in a Q&A format.
Problem 1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor.
Cause & Solution: This is a classic scale-up challenge often rooted in mixing and thermal control.[3]
-
Causality: In a small flask, a magnetic stir bar provides efficient mixing, and the high surface-area-to-volume ratio allows for rapid heat dissipation. In a 20L reactor, this ratio decreases dramatically. Inefficient mixing from an improperly chosen mechanical stirrer (e.g., anchor vs. propeller) can create "dead zones" where reagents are not uniformly distributed.[3] This leads to localized concentration gradients, promoting side reactions and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Ensure your reactor's stirrer is appropriate for the viscosity of your reaction medium. A propeller or turbine stirrer is often better for low-viscosity solutions to improve turbulence.[3] Consider installing baffles to prevent vortexing and improve top-to-bottom mixing.
-
Check Reagent Addition Rate: Slow, subsurface addition of the limiting reagent can prevent localized high concentrations. On a lab scale, rapid addition might be tolerated, but at scale, it can easily lead to side product formation.
-
Validate Thermal Control: Confirm that your reactor's heating/cooling jacket can handle the thermal load. A reaction that was easily managed at 1L might become uncontrollably exothermic at 20L, leading to thermal decomposition of products or reagents.[3]
-
Problem 2: I am observing the formation of a white solid (precipitate) and the pressure in my reactor is increasing.
Cause & Solution: This strongly indicates a breach in your inert atmosphere and subsequent hydrolysis of the chlorosilane.
-
Causality: this compound reacts rapidly with water. The initial product is 1,2-dihydroxy-tetramethyldisilane, which is unstable and readily undergoes condensation to form polysiloxanes (silicones).[7] These are often insoluble and precipitate as a white solid. The reaction also liberates two equivalents of hydrogen chloride (HCl) gas for every mole of disilane that hydrolyzes, causing the pressure increase.[7][11] [ClSi(CH3)2]2 + 2 H2O → [HOSi(CH3)2]2 + 2 HCl n [HOSi(CH3)2]2 → [-O-Si(CH3)2-Si(CH3)2-]n + n H2O
-
Troubleshooting Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. 4342-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 8. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
effect of moisture on 1,2-Dichlorotetramethyldisilane reactivity
Welcome to the technical support center for 1,2-Dichlorotetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile but moisture-sensitive reagent.
Introduction
This compound ([ClSi(CH₃)₂]₂) is a valuable precursor in organosilicon chemistry, widely used in the synthesis of silicones, for surface modification, and in the production of specialty chemicals.[1][2] Its dual chlorine functionality allows for effective cross-linking in polymer systems.[1] However, the presence of the Si-Cl bond makes the molecule highly susceptible to hydrolysis, which can significantly impact reaction outcomes. This guide provides a comprehensive overview of the effects of moisture on its reactivity, along with practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Due to its high reactivity with water, this compound must be stored under strictly anhydrous conditions.[3] Store the sealed container in a cool, dry place, preferably in a desiccator or a glovebox with an inert atmosphere (nitrogen or argon).[4] Once opened, it is crucial to minimize exposure to atmospheric moisture by tightly resealing the container under an inert gas blanket.[3][4]
Q2: What are the immediate signs of moisture contamination in my stock bottle of this compound?
A2: Visual inspection of the stock bottle can reveal signs of moisture contamination. The liquid, which should be colorless, may appear cloudy or fuming upon opening due to the reaction with ambient moisture to form hydrogen chloride (HCl) gas.[5][6] You might also observe the formation of a white solid precipitate, which is typically a mixture of siloxane oligomers and polymers resulting from hydrolysis and subsequent condensation.[5]
Q3: What are the primary byproducts formed when this compound reacts with water?
A3: The initial reaction with water is a hydrolysis of the silicon-chlorine bonds to form 1,2-dihydroxy-tetramethyldisilane and hydrochloric acid. The resulting disilanediol is unstable and readily undergoes self-condensation to form linear or cyclic siloxanes.
Q4: Can I use standard solvents with this compound without purification?
A4: No. It is critical to use anhydrous solvents. Standard laboratory solvents often contain trace amounts of water that will react with the disilane. Solvents should be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system) immediately before use.
Q5: How does moisture affect the performance of this compound in surface modification applications?
A5: In surface modification, this compound is intended to react with surface hydroxyl groups.[7] If moisture is present, the disilane will preferentially react with water molecules in the vicinity of the surface or in the solvent, leading to the formation of siloxane oligomers in solution. This will result in incomplete or non-uniform surface coverage and poor adhesion of the desired modifying layer.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: My reaction is sluggish or fails to go to completion.
-
Possible Cause: The most common reason for incomplete or slow reactions is the presence of moisture, which consumes the this compound.[1] Grignard reagents and other strong nucleophiles are also highly sensitive to water.[8][9]
-
Troubleshooting Steps:
-
Verify Reagent and Glassware Dryness: Ensure all glassware was rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under a stream of inert gas.[6]
-
Check Solvent Anhydrousness: Use freshly dried and distilled solvents. Even solvents from a newly opened bottle from a commercial supplier can contain unacceptable levels of moisture for sensitive reactions.
-
Inert Atmosphere: Confirm that your reaction is maintained under a positive pressure of a dry inert gas (argon or nitrogen) throughout the setup and the course of the reaction.
-
Re-evaluate Starting Materials: If using other moisture-sensitive reagents, ensure they were handled and stored correctly.
-
Problem 2: I observe a white precipitate in my reaction mixture.
-
Possible Cause: The formation of a white solid is a strong indicator of hydrolysis. The precipitate is likely composed of polysiloxanes formed from the condensation of the 1,2-dihydroxy-tetramethyldisilane intermediate.[5][10]
-
Troubleshooting Steps:
-
Isolate and Analyze the Precipitate (Optional): If feasible and safe, you can isolate the solid and analyze it by techniques like FT-IR to confirm the presence of Si-O-Si bonds.
-
Review Experimental Setup: This is a clear sign of a significant breach in your anhydrous technique. Re-examine your entire experimental protocol for potential sources of moisture entry.
-
Purify the Product: If the desired product is soluble, you may be able to separate it from the insoluble polysiloxane by filtration. However, the yield will likely be compromised.
-
Problem 3: My product is impure, and NMR analysis shows unexpected silicon-containing species.
-
Possible Cause: Moisture contamination can lead to a mixture of siloxane oligomers and polymers, which can be difficult to separate from the desired product.
-
Identification of Byproducts by ²⁹Si NMR:
-
²⁹Si NMR spectroscopy is a powerful tool to identify different silicon environments.[11][12][13] The chemical shifts of silicon atoms are sensitive to their substituents.
-
Hydrolysis and condensation products will show distinct signals in the ²⁹Si NMR spectrum, different from the starting disilane and the desired product. You can compare your spectrum to literature values for known siloxanes.
-
| Silicon Species | Typical ²⁹Si NMR Chemical Shift Range (ppm) |
| Cl-Si(CH₃)₂-Si(CH₃)₂-Cl | (Starting Material) Literature specific |
| HO-Si(CH₃)₂-Si(CH₃)₂-OH | (Hydrolysis Product) Literature specific |
| -(Si(CH₃)₂-O)- (in linear or cyclic siloxanes) | -19 to -24 |
-
Troubleshooting Steps:
-
Chromatographic Purification: Attempt to separate the byproducts using column chromatography. Siloxanes can sometimes be challenging to separate due to their similar polarities.
-
Optimize Reaction Conditions: If the reaction is consistently producing these byproducts, a thorough review and improvement of your anhydrous techniques are necessary for future attempts.
-
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction to minimize moisture contamination.
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers, etc.) should be disassembled, cleaned, and oven-dried at a minimum of 120°C for at least 4 hours (preferably overnight).
-
Assembly: Assemble the glassware hot from the oven under a positive flow of dry nitrogen or argon. Use a light coating of high-vacuum grease on all joints.
-
Cooling: Allow the assembled apparatus to cool to room temperature under the inert gas flow.
-
Solvent and Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a cannula or a dry syringe. Solid reagents should be added under a strong counterflow of inert gas.
-
Addition of this compound: Transfer the required amount of this compound from the stock bottle to the reaction flask using a dry, nitrogen-flushed syringe.
-
Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a bubbler system.
Visualizations
Hydrolysis Pathway of this compound
Caption: Reaction scheme of hydrolysis and subsequent condensation of this compound.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Living synthesis of silicone polymers controlled... [experts.mcmaster.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. doubtnut.com [doubtnut.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Silicone Synthesis: 1,2-Dichlorotetramethyldisilane vs. Dichlorodimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the precise world of advanced materials and pharmaceutical development, the selection of a silicone precursor is a critical decision that dictates the final polymer's architecture and, consequently, its performance. While dichlorodimethylsilane has long been the workhorse for producing polydimethylsiloxane (PDMS), the demand for materials with novel, precisely-controlled properties has brought alternative precursors like 1,2-dichlorotetramethyldisilane to the forefront. This guide provides a detailed, data-supported comparison of these two vital building blocks, exploring the causality behind their distinct polymerization pathways and the unique characteristics of the resulting silicones.
The Foundational Chemistry: Two Precursors, Two Distinct Polymer Backbones
The fundamental difference between silicones derived from dichlorodimethylsilane (DCDMS) and this compound lies in the atomic structure of the polymer backbone. This structural variance originates from the distinct reaction pathways these precursors undergo.
Dichlorodimethylsilane (DCDMS): The Conventional Route to Polydimethylsiloxane (PDMS)
DCDMS is the industry-standard monomer for synthesizing PDMS, the most common type of silicone. The process is a classic example of hydrolytic polycondensation.[1] The two chlorine atoms on the single silicon center are highly reactive with water, leading to the formation of a silanediol intermediate, which then readily condenses to form the stable siloxane (Si-O-Si) bond that constitutes the polymer backbone.[2][3][4]
Reaction Pathway: DCDMS to PDMS
Figure 1: Polymerization of Dichlorodimethylsilane.
This process yields a flexible polymer chain characterized by repeating dimethylsiloxy units. While robust and scalable, this method can produce a mixture of linear chains and cyclic byproducts, leading to a broader molecular weight distribution.
This compound: A Pathway to Novel Architectures
This compound offers a unique synthetic route. Its structure, featuring two silicon atoms already linked, is the key to its specialized applications. The polymerization proceeds via a similar hydrolytic condensation mechanism, but the stable Si-Si bond within the monomer is preserved. The hydrolysis targets the Si-Cl bonds, creating a 1,2-dihydroxytetramethyldisilane intermediate. This "disilanol" then undergoes polycondensation to form a polymer with a distinct, alternating Si-Si-O backbone.
Reaction Pathway: this compound to Poly(tetramethyldisilyleneoxane)
Figure 2: Polymerization of this compound.
This pathway results in a polymer, poly(tetramethyldisilyleneoxane), with a fundamentally different architecture, which in turn imparts distinct material properties.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, self-validating methodologies for synthesizing silicones from each precursor. The causality for key steps is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of PDMS via Hydrolysis of Dichlorodimethylsilane
This protocol is a standard laboratory procedure for producing linear and cyclic siloxanes.
Materials:
-
Dichlorodimethylsilane (DCDMS)
-
Toluene (anhydrous)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Reaction Mixture: Charge the flask with a mixture of toluene and deionized water. Begin vigorous stirring to create a well-dispersed biphasic system.
-
Hydrolysis: Slowly add DCDMS to the stirred mixture via the dropping funnel. Causality: A slow addition rate is crucial to control the exothermic reaction and the release of HCl gas. Vigorous stirring ensures efficient mass transfer between the organic and aqueous phases for complete hydrolysis.[2]
-
Neutralization: After the addition is complete, continue stirring for 30 minutes. Slowly add a saturated solution of sodium bicarbonate until the aqueous layer is neutral (pH ~7). Causality: This step neutralizes the hydrochloric acid byproduct, preventing acid-catalyzed side reactions and corrosion.
-
Workup: Transfer the mixture to a separatory funnel and discard the lower aqueous layer. Wash the organic layer twice with deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield a mixture of linear and cyclic siloxanes. Further purification or catalytic polymerization can be performed to obtain high molecular weight PDMS.
Protocol 2: Representative Synthesis of Poly(tetramethyldisilyleneoxane)
While specific protocols for this exact monomer are less common in general literature, the following is a robust, representative procedure based on established principles of dichlorosilane hydrolysis and subsequent disilanol polycondensation.[5]
Materials:
-
This compound
-
Diethyl Ether (anhydrous)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Polycondensation catalyst (e.g., a mild acid or base, specific to desired kinetics)
Procedure:
-
Setup: Use the same inert-atmosphere setup as in Protocol 1.
-
Reaction Mixture: Charge the flask with anhydrous diethyl ether and a stoichiometric amount of deionized water containing a weak base like sodium bicarbonate to act as an HCl scavenger. Cool the mixture in an ice bath.
-
Hydrolysis: Prepare a solution of this compound in anhydrous diethyl ether and add it dropwise to the cooled, stirred aqueous ether mixture. Causality: The controlled, low-temperature addition is critical to favor the formation of the 1,2-dihydroxytetramethyldisilane intermediate and prevent premature, uncontrolled condensation.
-
Workup: Once addition is complete, allow the mixture to warm to room temperature while stirring for 1-2 hours. Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Isolation of Intermediate: Carefully remove the ether under reduced pressure to isolate the crude 1,2-dihydroxytetramethyldisilane.
-
Polycondensation: The isolated disilanol can then be polymerized. This is typically achieved by heating the monomer in the presence of a specific polycondensation catalyst. The choice of catalyst and temperature profile is critical for controlling molecular weight and minimizing cyclic byproduct formation.
-
Purification: The resulting polymer is purified by removing the catalyst and any volatile species under vacuum.
Comparative Data and Performance Insights
The structural differences between PDMS and poly(tetramethyldisilyleneoxane) lead to significant variations in their performance characteristics.
| Property | Dichlorodimethylsilane (PDMS) | This compound (Poly(tetramethyldisilyleneoxane)) | Causality and Field-Proven Insights |
| Backbone Structure | Flexible Si-O linkages | More rigid Si-Si-O linkages | The Si-O bond is highly flexible, giving PDMS its characteristic low glass transition temperature and elastomeric properties.[6] The introduction of Si-Si bonds increases the rigidity of the polymer backbone. |
| Thermal Stability | High (Onset of degradation ~350-400°C in inert atm.)[7][8] | Moderate (Expected to be lower than PDMS) | The Si-O bond energy is very high (~461 kJ/mol), imparting excellent thermal stability to PDMS.[9] The Si-Si bond is significantly weaker (~226 kJ/mol), making it a likely point for initial thermal cleavage, thus lowering the overall degradation temperature of the polymer.[10] |
| Molecular Control | Broad molecular weight distribution due to competing condensation and cyclization reactions. | Potentially narrower distribution. | The step-growth polycondensation of a pre-formed diol intermediate can, with careful control of stoichiometry and conditions, lead to more precise molecular weight control compared to the one-pot hydrolysis/condensation of DCDMS. |
| Mechanical Properties | Highly flexible, low elastic modulus (can be increased with cross-linking).[11][12][13] | Expected to be more rigid and less elastomeric. | The less flexible Si-Si-O backbone would naturally result in a material with a higher modulus and reduced elongation compared to the highly flexible PDMS. |
| Unique Applications | General-purpose elastomers, fluids, sealants, biomedical devices.[14] | Specialty polymers, precursors for ceramics, high refractive index materials, advanced coatings. | The unique backbone provides access to materials with different optical and electronic properties, making it a candidate for more specialized, high-performance applications. |
Conclusion: A Strategic Choice Based on Desired Outcomes
The choice between dichlorodimethylsilane and this compound is a strategic one, driven entirely by the desired end-use application and required material properties.
-
Dichlorodimethylsilane remains the undisputed precursor for the large-scale production of conventional polydimethylsiloxane (PDMS) . Its cost-effectiveness and the robustness of its polymerization chemistry make it ideal for applications demanding flexibility, thermal stability, and biocompatibility, such as medical tubing, sealants, and lubricants.
-
This compound is a specialty monomer for creating advanced polysiloxanes with a precisely defined, novel backbone structure. The presence of the Si-Si bond, while reducing ultimate thermal stability, imparts a greater rigidity and opens the door to materials with unique mechanical, optical, and electronic properties. For the researcher developing next-generation materials for applications in electronics, specialty coatings, or as ceramic precursors, the architectural control offered by this disilane precursor is an invaluable tool.
Ultimately, understanding the fundamental chemistry of these precursors empowers scientists and developers to move beyond standard materials and engineer silicones with properties tailored to the most demanding of applications.
References
- 1. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 2. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]
- 3. CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents [patents.google.com]
- 4. CN100357298C - Continuous hydrolysis process of organic dichlorosilane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting the Thermal Transitions of Polydimethylsiloxane (PDMS) Elastomers: Addressing Common Misconceptions with Comprehensive Data | Semantic Scholar [semanticscholar.org]
- 7. gelest.com [gelest.com]
- 8. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 11. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Dichlorosilane Reactivity in Surface Modification
For: Researchers, scientists, and drug development professionals seeking to leverage dichlorosilane chemistry for advanced surface engineering.
Introduction: The Versatility and Challenge of Dichlorosilanes
Dichlorosilanes (R₂SiCl₂) are a class of highly reactive organosilicon compounds pivotal for the covalent modification of surfaces. Their utility stems from the two chlorine leaving groups, which readily react with surface hydroxyl (-OH) groups present on a wide array of substrates, including silicon wafers, glass, and metal oxides. This reaction forms stable siloxane (Si-O-Substrate) bonds, creating a robust foundation for tuning surface properties such as wettability, biocompatibility, and chemical resistance.[1] However, this high reactivity also presents a significant challenge: the propensity for hydrolysis and self-condensation, which, if not meticulously controlled, can lead to the formation of undesirable polysiloxane aggregates both in solution and on the surface.[2][3]
This guide provides a comprehensive comparison of the reactivity of various dichlorosilanes, delving into the electronic and steric effects of their substituents. We will explore the causality behind experimental choices in deposition protocols and provide actionable, self-validating methodologies for achieving high-quality, uniform surface modifications.
Comparative Reactivity of Dichlorosilanes: A Data-Driven Analysis
The reactivity of a dichlorosilane is primarily governed by the nature of its organic substituents (R groups), which modulate the electrophilicity of the silicon atom and exert steric hindrance around the reactive center.
The Influence of Alkyl Chain Length
Studies comparing dichlorosilanes with varying alkyl chain lengths, such as dimethyldichlorosilane (DMDCS), diethyldichlorosilane (DEDCS), and dibutyldichlorosilane (DBDCS), reveal a strong dependence of the resulting film characteristics on the size of the alkyl group.[4]
| Dichlorosilane | Substituent | Film Thickness (nm) | Dielectric Constant | Key Observations |
| Dimethyldichlorosilane (DMDCS) | Methyl (-CH₃) | 19.0 ± 1.6 | 2.59 | Shorter alkyl groups lead to more efficient elimination of hydroxyl groups. DMDCS participates in both intramolecular and intermolecular reactions, resulting in a thinner, more densely packed layer.[4] |
| Diethyldichlorosilane (DEDCS) | Ethyl (-C₂H₅) | 31.3 ± 4.8 | 2.97 | Longer alkyl chains lead to predominantly intermolecular reactions, forming thicker, less dense films.[4] |
| Dibutyldichlorosilane (DBDCS) | Butyl (-C₄H₉) | 74.2 ± 4.7 | 3.4 | Increased steric hindrance from the butyl groups results in the thickest and least dense films of the three.[4] |
These findings underscore a critical principle: for applications requiring a dense, uniform monolayer, dichlorosilanes with smaller, less sterically demanding substituents are generally preferred.
Electronic Effects: Alkyl vs. Phenyl and Electron-Withdrawing Groups
The electronic nature of the substituent plays a crucial role in the kinetics of the hydrolysis and surface reaction.
-
Electron-donating groups (e.g., alkyl groups) increase the electron density on the silicon atom, which can slightly decrease its electrophilicity and thus the rate of nucleophilic attack by surface hydroxyl groups.
-
Electron-withdrawing groups (e.g., phenyl or fluoroalkyl groups) decrease the electron density on the silicon atom, making it more electrophilic and susceptible to nucleophilic attack. This generally leads to a faster reaction rate.
While direct kinetic comparisons for a wide range of dichlorosilanes are sparse in the literature, computational studies on the hydrolysis of chlorosilanes confirm that substituents significantly influence the activation energy of the reaction.[5] For instance, the increased reactivity of diphenyldichlorosilane compared to dichlorodimethylsilane in some contexts can be attributed to the electron-withdrawing nature of the phenyl groups.[6]
Fluoroalkyl-substituted dichlorosilanes are of particular interest for creating highly hydrophobic and oleophobic surfaces due to the low surface energy of fluorocarbons. The strong electron-withdrawing effect of the fluorine atoms enhances the reactivity of the silicon center, facilitating rapid monolayer formation.
The Mechanism of Surface Modification with Dichlorosilanes
The formation of a stable, covalently bound monolayer from dichlorosilanes is a multi-step process involving hydrolysis, surface adsorption, and condensation.
References
A Comparative Guide to Alternative Precursors for the Synthesis of Tetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic routes to tetramethyldisilane, a valuable building block in organosilicon chemistry. We will move beyond a simple recitation of methods to explore the mechanistic underpinnings, practical considerations, and comparative performance of key alternative precursors. This guide is designed to empower researchers to make informed decisions based on the specific requirements of their synthetic goals, whether they be scalability, functional group tolerance, or reaction efficiency.
Introduction: The Synthetic Challenge of the Si-Si Bond
The silicon-silicon bond in tetramethyldisilane (Me₂HSi-SiHMe₂) presents a unique synthetic challenge. While seemingly a straightforward symmetrical molecule, the methods for its creation vary significantly in their elegance, efficiency, and practicality. The choice of precursor dictates not only the reaction conditions but also the potential impurities and the overall atom economy of the process. This guide will focus on the two principal precursors: chlorodimethylsilane and dimethylsilane, and the divergent synthetic strategies they enable.
Route 1: Reductive Coupling of Chlorodimethylsilane
The classical approach to forming the Si-Si bond in tetramethyldisilane begins with the readily available and electrophilic chlorodimethylsilane (Me₂HSiCl). The core strategy involves the reductive removal of the chlorine atoms from two molecules, inducing the formation of a new silicon-silicon bond.
The Wurtz-Type Coupling: A Brute-Force but Effective Method
The Wurtz reaction, traditionally used for carbon-carbon bond formation, is readily adapted for silicon chemistry.[1][2] It relies on the use of a potent reducing agent, typically an alkali metal like sodium, to couple two molecules of a halosilane.[1]
Reaction: 2 Me₂HSiCl + 2 Na → Me₂HSi-SiHMe₂ + 2 NaCl
Causality of Experimental Choices:
-
Sodium Metal: Sodium serves as a powerful, inexpensive, and readily available reducing agent. Its low first ionization energy allows it to readily donate electrons to the silicon center.
-
Anhydrous Aprotic Solvent (e.g., Toluene, THF): The reaction must be conducted under strictly anhydrous conditions as sodium reacts violently with water.[2] Furthermore, the intermediate silyl anion is highly basic and would be quenched by any protic solvent. A higher boiling point solvent like toluene is often chosen to facilitate the reaction at elevated temperatures, ensuring the sodium is molten and highly reactive.
-
Inert Atmosphere (e.g., Argon, Nitrogen): An inert atmosphere is crucial to prevent the oxidation of the sodium metal and the reactive organosilicon intermediates.
Experimental Protocol: Wurtz-Type Synthesis of Tetramethyldisilane
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (Argon or Nitrogen) to remove any adsorbed moisture.
-
Reaction Initiation: Sodium metal (2.2 equivalents) is dispersed in anhydrous toluene under vigorous stirring to create a fine suspension.
-
Substrate Addition: Chlorodimethylsilane (2.0 equivalents), dissolved in anhydrous toluene, is added dropwise from the dropping funnel to the sodium suspension at a rate that maintains a gentle reflux.
-
Reaction and Workup: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The mixture is then cooled, and the excess sodium is quenched cautiously with a high-boiling point alcohol like isopropanol. The resulting sodium chloride salt is removed by filtration.
-
Purification: The filtrate is then subjected to fractional distillation to isolate the tetramethyldisilane from the solvent and any high-boiling byproducts.
Diagram: Wurtz-Type Coupling Mechanism
Caption: Mechanism of Wurtz-type coupling for tetramethyldisilane synthesis.
Electrochemical Synthesis: A Milder Reductive Alternative
A significant drawback of the classical Wurtz coupling is its use of highly reactive and potentially hazardous alkali metals. Recent advancements have demonstrated that electrochemical methods can achieve the same reductive coupling of chlorosilanes under much milder conditions.[3][4] This approach offers improved safety and functional group tolerance.
Reaction: 2 Me₂HSiCl + 2 e⁻ → Me₂HSi-SiHMe₂ + 2 Cl⁻
Causality of Experimental Choices:
-
Sacrificial Anode (e.g., Mg, Al): A sacrificial anode is used to provide the electrons for the reduction at the cathode, while being oxidized itself. This is often more practical than using an inert anode where solvent or electrolyte oxidation would occur.
-
Graphite Cathode: An inert cathode material like graphite is used as the surface for the reduction of the chlorosilane.
-
Electrolyte (e.g., TBAPF₆ in THF): A supporting electrolyte is necessary to ensure the conductivity of the organic solvent. Tetrabutylammonium salts are commonly used due to their good solubility and wide electrochemical window.
Experimental Protocol: Electrochemical Synthesis of Tetramethyldisilane
-
Cell Assembly: An undivided electrochemical cell is equipped with a magnesium strip as the anode and a graphite rod as the cathode.
-
Electrolyte and Substrate: The cell is charged with a solution of chlorodimethylsilane and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in anhydrous tetrahydrofuran (THF).
-
Electrolysis: A constant current is applied between the electrodes. The progress of the reaction can be monitored by gas chromatography.
-
Workup and Purification: Upon completion, the current is switched off. The reaction mixture is filtered to remove any insoluble salts. The solvent is removed under reduced pressure, and the crude product is purified by distillation.
Route 2: Catalytic Dehydrogenative Coupling of Dimethylsilane
An alternative and more modern approach utilizes dimethylsilane (Me₂SiH₂) as the precursor. This method avoids the use of halogenated starting materials and stoichiometric metallic reductants, making it a more atom-economical and environmentally benign process. The core of this strategy is the catalytic removal of hydrogen gas to form the Si-Si bond.[5][6]
Reaction: 2 Me₂SiH₂ --(catalyst)--> Me₂HSi-SiHMe₂ + H₂
Causality of Experimental Choices:
-
Transition Metal Catalyst (e.g., Wilkinson's Catalyst [Rh(PPh₃)₃Cl], Palladium Nanoparticles): The choice of catalyst is critical. Late transition metals, particularly those from the platinum group, are effective at activating the Si-H bond. The mechanism often involves oxidative addition of the Si-H bond to the metal center, followed by reductive elimination of H₂ and the disilane product.[6]
-
Solvent: The reaction is typically carried out in a non-coordinating solvent that does not interfere with the catalyst.
-
Temperature: Moderate heating is often required to drive the reaction and facilitate the release of hydrogen gas.
Experimental Protocol: Dehydrogenative Coupling of Dimethylsilane
-
Apparatus Setup: A Schlenk flask is charged with the catalyst (e.g., Wilkinson's catalyst, 0.1-1 mol%). The flask is evacuated and backfilled with an inert gas.
-
Reagent Addition: Anhydrous solvent is added, followed by the neat addition of dimethylsilane via syringe.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C). The evolution of hydrogen gas can be observed. The reaction progress is monitored by NMR spectroscopy or GC.
-
Purification: Upon completion, the solvent and any remaining volatile starting material are removed under vacuum. The product, tetramethyldisilane, can often be isolated in high purity by distillation directly from the reaction mixture.
Diagram: Catalytic Cycle for Dehydrogenative Coupling
Caption: A generalized catalytic cycle for the dehydrogenative coupling of dimethylsilane.
Comparative Performance Analysis
| Feature | Wurtz-Type Coupling (Chlorodimethylsilane) | Electrochemical Synthesis (Chlorodimethylsilane) | Dehydrogenative Coupling (Dimethylsilane) |
| Precursor | Chlorodimethylsilane | Chlorodimethylsilane | Dimethylsilane |
| Reagents | Sodium Metal | Sacrificial Anode, Electrolyte | Transition Metal Catalyst |
| Typical Yield | Moderate to Good | Good to Excellent[3] | Good to Excellent |
| Reaction Conditions | Harsh (High Temp, Reactive Metal) | Mild (Room Temp, Controlled Potential) | Mild to Moderate (Low Temp, Catalytic) |
| Byproducts | NaCl | Metal Halide Salts | H₂ (gas) |
| Atom Economy | Moderate | Moderate | High |
| Scalability | Established but can be hazardous | Potentially scalable, safer | Highly scalable |
| Functional Group Tolerance | Poor | Good[4] | Moderate to Good |
| Advantages | Inexpensive reagents, established method | Milder conditions, improved safety, high selectivity[3] | High atom economy, clean reaction, catalytic |
| Disadvantages | Hazardous reagents, poor functional group tolerance, harsh conditions | Requires specialized equipment | Catalyst cost, potential for catalyst poisoning |
Conclusion and Future Outlook
The synthesis of tetramethyldisilane offers a compelling case study in the evolution of synthetic methodologies. The classical Wurtz-type coupling, while effective, is increasingly being challenged by more elegant and sustainable alternatives. The electrochemical approach to reductive coupling represents a significant step forward in terms of safety and control.
However, for large-scale and environmentally conscious synthesis, the catalytic dehydrogenative coupling of dimethylsilane stands out as the most promising route. Its high atom economy, the generation of only hydrogen gas as a byproduct, and the potential for catalyst recycling align well with the principles of green chemistry. Future research in this area will likely focus on the development of even more active and robust catalysts based on earth-abundant metals, further enhancing the economic and environmental viability of this important organosilicon building block. The choice of precursor and synthetic route will ultimately depend on the specific needs of the researcher, balancing factors of cost, scale, safety, and desired purity.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis of 1,2-Dichlorotetramethyldisilane
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in the Application of 1,2-Dichlorotetramethyldisilane
This compound, a key organosilicon compound, serves as a vital precursor in the synthesis of polysilanes, silicon-containing polymers, and as a surface modification agent in the semiconductor industry.[1][2] The performance and reliability of these advanced materials are directly contingent on the purity of the starting dichlorotetramethyldisilane. Impurities, even in trace amounts, can significantly impact polymerization reactions, alter the electronic properties of semiconductor materials, and compromise the overall integrity of the final product. Therefore, the accurate and precise determination of its purity is a cornerstone of quality control in its various applications.
This guide provides a comparative analysis of the primary analytical methodologies for determining the purity of this compound. We will delve into the nuances of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters.
The Challenge of Hydrolytic Instability: A Pre-Analytical Consideration
A foremost consideration when analyzing this compound is its high reactivity towards moisture.[3] Chlorosilanes readily react with water, including atmospheric moisture, to form siloxanes and corrosive hydrogen chloride (HCl) gas.[4] This hydrolytic instability necessitates meticulous sample handling to preserve the integrity of the sample and obtain accurate analytical results.
Key Handling Precautions:
-
Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere, such as a nitrogen or argon glovebox.[4]
-
Dry Glassware and Solvents: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. Solvents used for sample dilution must be anhydrous.
-
Airtight Storage: Samples should be stored in tightly sealed containers, preferably with a septum for sample extraction via a syringe.[5][6]
Failure to adhere to these precautions will lead to the formation of hydrolysis byproducts, which will be detected by the analytical methods and result in an underestimation of the purity of the dichlorotetramethyldisilane.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for purity determination is dictated by the specific requirements of the analysis, including the need for quantitation, identification of impurities, and the available instrumentation. This section compares the most effective techniques for the analysis of this compound.
Gas Chromatography (GC): The Workhorse for Quantitative Purity Assessment
Gas Chromatography is the most widely employed technique for the quantitative analysis of volatile compounds like this compound due to its high resolution, sensitivity, and reproducibility.[7][8]
Principle of Operation: The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. The time taken for a component to travel through the column is known as its retention time, which is a characteristic of the compound under a given set of conditions. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.
Why GC is a Superior Choice for Purity Quantification:
-
High Separation Efficiency: Capillary GC columns offer excellent separation of closely related impurities from the main component.
-
Quantitative Accuracy: When coupled with an FID, GC provides a linear response over a wide concentration range, enabling accurate quantification through calibration with internal or external standards.
-
Robustness: GC methods are generally robust and can be readily validated for routine quality control.[8]
Experimental Protocol: Quantitative Purity Determination by GC-FID
This protocol outlines a validated method for determining the purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A low- to mid-polarity column is recommended. A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, provides good resolution for chlorosilanes.
Reagents and Materials:
-
This compound sample.
-
Anhydrous solvent for dilution (e.g., hexane or toluene).
-
Internal Standard (IS): A high-purity, stable compound that does not co-elute with the analyte or impurities. Dodecane is a suitable choice.
-
Helium (carrier gas), Hydrogen (FID fuel), and Air (FID oxidant) of high purity.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL dodecane in anhydrous hexane).
-
Accurately weigh a known amount of this compound reference standard into a volumetric flask, add a precise volume of the internal standard stock solution, and dilute to the mark with anhydrous hexane. Prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
In an inert atmosphere, accurately weigh a sample of this compound into a volumetric flask.
-
Add the same precise volume of the internal standard stock solution as used for the standards and dilute to the mark with anhydrous hexane.
-
-
GC-FID Analysis:
-
Set the GC operating conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow).
-
Split Ratio: 50:1.
-
-
Inject the calibration standards and the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the internal standard and this compound based on their retention times.
-
Integrate the peak areas for both compounds.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the sample as a percentage.
-
Workflow for GC-FID Purity Analysis
References
A Comparative Analysis of 1,2-Dichlorotetramethyldisilane as a Cross-Linking Agent: Efficiency, Mechanism, and Performance
For researchers, scientists, and drug development professionals, the selection of an optimal cross-linking agent is paramount to tailoring the physicochemical properties of polymers for advanced applications. This guide provides an in-depth technical assessment of 1,2-dichlorotetramethyldisilane as a cross-linking agent, comparing its performance and mechanism of action against other common alternatives. By synthesizing available data and established protocols, this document serves as a comprehensive resource for making informed decisions in material design and development.
Introduction to Cross-Linking and the Role of Silanes
Cross-linking is a chemical process that forms covalent bonds between polymer chains, transforming them into a more rigid, three-dimensional network.[1][2] This structural modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.[1] Silane-based cross-linking agents are a versatile class of compounds widely employed in the polymer industry to achieve these desirable properties.[3] They function by reacting with and bridging polymer chains, creating a durable siloxane (Si-O-Si) network.[4]
This compound, with the chemical formula [ClSi(CH₃)₂]₂, is a bifunctional organosilicon compound. Its two chlorine atoms serve as reactive sites, enabling it to act as an effective cross-linking agent in various polymer systems, particularly those containing hydroxyl groups, such as hydroxyl-terminated polydimethylsiloxane (PDMS).[5] The resulting cross-linked materials often exhibit improved durability, thermal stability, and chemical resistance.[5]
Mechanism of Action: this compound in Focus
The primary mechanism by which this compound cross-links polymers like hydroxyl-terminated PDMS involves a condensation reaction. The silicon-chlorine bonds are susceptible to hydrolysis and can react with hydroxyl groups on the polymer chains.
The process can be summarized in the following steps:
-
Reaction with Hydroxyl Groups: The chlorine atoms on the this compound molecule react with the terminal hydroxyl (-OH) groups of the polymer chains.
-
Formation of Si-O-Si Linkages: This reaction forms stable siloxane (Si-O-Si) bonds, effectively linking two polymer chains together.
-
Byproduct Formation: Hydrogen chloride (HCl) is released as a byproduct of this condensation reaction.
This reaction proceeds until a three-dimensional network is formed, with the density of the cross-links influencing the final properties of the material.
Caption: Mechanism of cross-linking of hydroxyl-terminated polymer chains with this compound.
Comparative Analysis with Alternative Cross-Linking Agents
The efficacy of a cross-linking agent is best understood in the context of available alternatives. The choice of cross-linker depends on the specific polymer, desired properties of the final material, and processing conditions.
| Cross-Linking Agent Class | Representative Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Dichlorosilanes | This compound , Dimethyldichlorosilane | Condensation with hydroxyl groups, releasing HCl. | High reactivity, forms stable Si-O-Si bonds. | Release of corrosive HCl byproduct, moisture sensitive. |
| Alkoxysilanes | Methyltrimethoxysilane (MTMS), Vinyltrimethoxysilane (VTMS) | Hydrolysis of alkoxy groups to silanols, followed by condensation, releasing alcohol. | Non-corrosive byproducts, moisture-curable. | Slower reaction rates compared to chlorosilanes, often requires a catalyst.[4] |
| Organic Peroxides | Dicumyl peroxide (DCP) | Free-radical formation at elevated temperatures, leading to C-C bond formation between polymer chains. | No byproducts from the cross-linking reaction itself, effective for non-functionalized polymers. | Requires high temperatures, potential for side reactions and degradation of the polymer.[6] |
| Hydrosilylation (Addition Cure) | Platinum-catalyzed reaction of Si-H and vinyl-functional siloxanes | Platinum-catalyzed addition of Si-H across a C=C double bond. | No byproducts, fast cure times, good control over reaction. | Platinum catalyst can be expensive and sensitive to inhibition.[7] |
| Natural Cross-linkers | Tannic Acid, Genipin | Reactions with functional groups on the polymer (e.g., amines).[8] | Biocompatible, "green" alternatives. | Potentially lower cross-linking efficiency and mechanical strength compared to synthetic agents. |
Experimental Data and Performance Metrics
While direct, side-by-side comparative studies detailing the cross-linking efficiency of this compound are not abundant in publicly available literature, we can infer its performance based on the reactivity of chlorosilanes and the properties of the resulting materials. A study on cross-linking hydroxyl-terminated PDMS with trichloro(alkyl)silanes provides a valuable framework for evaluation.[9] Key performance indicators for cross-linking efficiency include:
-
Gel Content: The percentage of the polymer that has become insoluble in a suitable solvent after cross-linking. It is a direct measure of the extent of network formation.
-
Cross-linking Density: The number of cross-links per unit volume of the polymer. This parameter significantly influences the mechanical properties of the material.
-
Cure Time: The time required to achieve a desired level of cross-linking at a specific temperature.
-
Mechanical Properties: Tensile strength, modulus, and elongation at break of the cross-linked material.
-
Thermal Stability: The ability of the cross-linked polymer to withstand high temperatures without degradation, often assessed by thermogravimetric analysis (TGA).
Based on the high reactivity of the Si-Cl bond, it is anticipated that this compound would exhibit a rapid cure time and lead to a high gel content and cross-linking density. The resulting siloxane cross-links are known for their high thermal stability.
Experimental Protocols
The following protocols provide a general framework for conducting a comparative analysis of cross-linking agents.
Protocol 1: Cross-linking of Hydroxyl-Terminated PDMS with this compound
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a known molecular weight.
-
This compound.
-
Anhydrous toluene (or other suitable solvent).
-
A non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger.
Procedure:
-
In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve a known amount of PDMS-OH in anhydrous toluene.
-
Add the HCl scavenger to the solution. The molar amount should be at least twice the molar amount of this compound to be added.
-
Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature. The stoichiometry should be calculated based on the molar equivalents of -OH groups in the PDMS and Cl atoms in the cross-linker.
-
Continue stirring the mixture for a specified period (e.g., 2-4 hours) or until the desired viscosity is reached.
-
Cast the resulting solution into a mold and allow the solvent to evaporate in a controlled manner.
-
Cure the cast film in an oven at a specific temperature (e.g., 70-100 °C) for a set time to ensure the completion of the cross-linking reaction.
-
Characterize the resulting cross-linked PDMS film for gel content, mechanical properties, and thermal stability.
Protocol 2: Gel Content Determination
Materials:
-
Cross-linked polymer sample of known weight.
-
Soxhlet extraction apparatus.
-
Toluene or other suitable solvent.
-
Wire mesh cage.
Procedure:
-
Accurately weigh a sample of the cross-linked polymer (W_initial).
-
Place the sample in a wire mesh cage.
-
Perform Soxhlet extraction with toluene for 24 hours to remove any un-cross-linked (soluble) polymer.
-
Dry the insoluble gel fraction in a vacuum oven at a specified temperature (e.g., 80 °C) until a constant weight is achieved (W_final).
-
Calculate the gel content as: Gel Content (%) = (W_final / W_initial) * 100
Caption: A typical experimental workflow for comparing the efficiency of cross-linking agents.
Conclusion
This compound presents itself as a highly reactive and effective cross-linking agent, particularly for polymers bearing hydroxyl functional groups. Its bifunctional nature allows for the formation of a stable, three-dimensional siloxane network, which is expected to impart significant improvements in the thermal and mechanical properties of the base polymer. The primary drawback of its use is the liberation of corrosive hydrogen chloride as a byproduct, which necessitates careful handling and the use of an acid scavenger in the formulation.
In comparison to other cross-linking systems, dichlorosilanes offer the advantage of rapid, catalyst-free curing. However, for applications where corrosive byproducts are intolerable or a more controlled, moisture-triggered cure is desired, alkoxysilanes may be a more suitable alternative. Peroxide and addition-cure systems offer their own unique sets of advantages and are preferable for specific polymer types and processing requirements.
Ultimately, the choice of the most efficient cross-linking agent is application-dependent. This guide provides the foundational knowledge and experimental framework for researchers to objectively assess the performance of this compound and make an informed selection based on the specific performance requirements of their materials.
References
- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of Polysilanes Derived from Different Disilanes
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is paramount. Polysilanes, with their unique silicon-silicon bond backbone, offer a fascinating class of polymers with tunable electronic and photophysical properties.[1][2] This guide provides an in-depth technical comparison of the performance of polysilanes derived from various disilane precursors, offering insights into how the choice of monomer impacts the final polymer's characteristics. We will delve into the synthetic methodologies, explore key performance metrics with supporting experimental data, and provide detailed protocols for their evaluation.
Introduction to Polysilanes and the Significance of the Disilane Precursor
Polysilanes are polymers with a backbone composed entirely of silicon atoms, which distinguishes them from their carbon-based counterparts and polysiloxanes.[1][2] This silicon catenation leads to significant σ-electron delocalization along the polymer chain, resulting in unique optoelectronic properties, such as strong UV absorption and photoconductivity.[2][3][4] These properties make them promising materials for a range of applications, including photoresists in microlithography, precursors for silicon carbide ceramics, and as charge transport layers in electronic devices.[2][5][6]
The properties of a polysilane are profoundly influenced by the organic substituents attached to the silicon backbone.[5] However, the initial choice of the disilane monomer itself lays the foundational blueprint for the polymer's ultimate performance. Different disilanes, varying in their substituent groups, can lead to polysilanes with distinct thermal stabilities, photoluminescent behaviors, charge carrier mobilities, and chemical resistances. This guide will explore these critical performance aspects, drawing direct comparisons between polysilanes synthesized from representative disilane precursors.
Synthetic Routes from Disilanes to Polysilanes: A Mechanistic Overview
Several synthetic strategies have been developed to polymerize disilanes into high molecular weight polysilanes. The choice of method can significantly impact the polymer's properties, such as molecular weight distribution and microstructure.
Wurtz-type Reductive Coupling
The most traditional and widely used method for synthesizing polysilanes is the Wurtz-type reductive coupling of dichlorodisilanes with an alkali metal, typically sodium.[2][7] This heterogeneous reaction is vigorous and can often lead to a bimodal molecular weight distribution.[5] However, modifications such as carrying out the reaction in solvents like tetrahydrofuran at ambient temperatures can lead to higher yields and narrower molecular weight distributions.[8]
Caption: Wurtz-type reductive coupling of dichlorodisilanes.
Dehydrogenative Coupling
An alternative, more controlled method is the dehydrogenative coupling of hydrosilanes, which can be catalyzed by transition metal complexes, such as those based on titanocene and zirconocene.[9][10] This method offers a more atom-economical route and can provide better control over the polymer's structure.[11]
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of strained cyclodisilanes is another powerful technique that allows for the synthesis of well-defined polysilanes with controlled molecular weights and narrow polydispersity.[12] This method is particularly advantageous for creating block copolymers.[12]
Performance Comparison of Polysilanes
The performance of polysilanes is critically dependent on the nature of the organic substituents on the silicon backbone, which are introduced via the disilane precursor.
Thermal Stability
The thermal stability of polysilanes is a crucial parameter for their application in high-temperature processes, such as ceramic precursors. Generally, polysilanes are thermally stable up to around 300°C.[2] The structure of the side-chains plays a significant role in determining the degradation temperature.
| Disilane Precursor | Polysilane | Decomposition Onset (°C) | Ceramic Yield (%) | Reference |
| Dimethyldichlorosilane | Poly(dimethylsilylene) | ~350 | High | [13] |
| Diphenyldichlorosilane | Poly(diphenylsilylene) | >400 | Moderate | [13] |
| Methylphenyldichlorosilane | Poly(methylphenylsilylene) | ~380 | High | [13] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precisely weighed sample of the polysilane (5-10 mg) is placed in a ceramic or platinum pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Interpretation: The onset of weight loss indicates the beginning of thermal decomposition. The percentage of mass remaining at high temperatures (e.g., 1000 °C) represents the ceramic yield.
Causality: Aryl-substituted polysilanes, such as poly(diphenylsilylene), exhibit higher thermal stability due to the greater bond strength of the Si-phenyl group compared to the Si-alkyl group. The bulky phenyl groups can also sterically hinder chain scission reactions.
Photoluminescent Properties
The σ-conjugation in the silicon backbone gives rise to unique photoluminescent properties. Polysilanes typically absorb strongly in the UV region and can emit light upon excitation.[5][14] The emission wavelength is highly dependent on the substituents and the conformation of the polymer chain.
| Disilane Precursor | Polysilane | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield | Reference |
| Di-n-hexyldichlorosilane | Poly(di-n-hexylsilylene) | ~374 (solid) | ~380 | Moderate | [12] |
| Methylphenyldichlorosilane | Poly(methylphenylsilylene) | ~341 (solution) | ~350 | High | [5] |
| Diphenyldichlorosilane | Poly(diphenylsilylene) | ~395 (solid) | ~405 | Low | [5] |
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Solutions of the polysilanes are prepared in a suitable solvent (e.g., THF, toluene) at a known concentration. For solid-state measurements, thin films are cast onto quartz substrates.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are used.
-
Analysis Conditions: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm). Emission spectra are recorded by exciting the sample at its absorption maximum.
-
Data Acquisition: Absorbance and fluorescence intensity are plotted against wavelength.
-
Interpretation: The wavelength of maximum absorption (λmax) and emission (λmax) are determined. The quantum yield can be calculated relative to a known standard.
Causality: Aryl substituents on the silicon backbone lead to a red-shift in the absorption and emission spectra due to the electronic interaction between the π-system of the aryl group and the σ-system of the silicon backbone.[5] Alkyl-substituted polysilanes often exhibit thermochromism, where the absorption and emission wavelengths change with temperature due to conformational changes in the polymer backbone.[15][16][17]
Caption: Workflow for photoluminescence characterization of polysilanes.
Charge Carrier Mobility
The ability of polysilanes to transport charge is a key property for their use in electronic devices. The charge carrier mobility is influenced by the degree of order in the polymer, the nature of the side chains, and the presence of any impurities.
| Disilane Precursor | Polysilane | Hole Mobility (cm²/Vs) | Reference |
| Methylphenyldichlorosilane | Poly(methylphenylsilylene) | 10⁻⁴ - 10⁻³ | [3][18] |
| Di-n-butyl-dichlorosilane | Poly(di-n-butylsilylene) | ~10⁻⁵ | [3] |
| Biphenyl-4-yl(methyl)dichlorosilane | Poly[biphenyl-4-yl(methyl)silylene] | ~10⁻³ | [18] |
Experimental Protocol: Time-of-Flight (TOF) Photoconductivity
-
Sample Preparation: A thick film (several micrometers) of the polysilane is sandwiched between two electrodes, one of which is semi-transparent.
-
Instrumentation: A pulsed laser, a voltage source, and a fast oscilloscope are required.
-
Analysis Conditions: A voltage is applied across the sample. A short laser pulse generates charge carriers near the transparent electrode.
-
Data Acquisition: The transient photocurrent is measured as the charge carriers drift across the film under the influence of the applied electric field.
-
Interpretation: The transit time (t) of the charge carriers is determined from the photocurrent transient. The mobility (μ) is calculated using the formula: μ = L² / (V * t), where L is the film thickness and V is the applied voltage.
Causality: The presence of aromatic side groups, particularly those with extended π-systems like biphenyl, can enhance hole mobility by facilitating intermolecular charge hopping.[18] The "on-chain" mobility is generally high, but the overall mobility is often limited by disorder and inter-chain transport.[3]
Chemical and Photochemical Stability
The silicon-silicon backbone of polysilanes is susceptible to cleavage by UV light, which can be both a desirable property (for photoresist applications) and a limitation for long-term device stability.[5][14] The chemical resistance depends on the nature of the side chains, with bulky groups often providing better protection against chemical attack.
-
Photodegradation: Upon UV irradiation, the Si-Si bonds can break, leading to a decrease in molecular weight.[5][14] This process is the basis for their use as positive photoresists. The rate of degradation can be influenced by the substituents, with aryl-substituted polysilanes often showing different degradation pathways involving crosslinking.[5]
-
Chemical Resistance: Polysilanes are generally resistant to hydrolysis and weak acids/bases.[2][6] However, strong oxidizing agents can cleave the Si-Si backbone. The steric bulk of the side chains can significantly impact the accessibility of the backbone to chemical reagents.
Conclusion: Selecting the Right Disilane for the Desired Performance
The choice of disilane precursor is a critical determinant of the final properties and performance of a polysilane. For applications requiring high thermal stability, disilanes with aryl substituents are preferable. For applications where specific photoluminescent properties are desired, a careful selection of both alkyl and aryl disilanes can be used to tune the emission color and efficiency. In the realm of electronic applications, disilanes that lead to polysilanes with ordered structures and π-conjugated side chains are essential for achieving high charge carrier mobility. This guide provides a foundational understanding of these structure-property relationships, empowering researchers to make informed decisions in the design and synthesis of polysilanes for their specific applications.
References
- 1. scribd.com [scribd.com]
- 2. Polysilane - Wikipedia [en.wikipedia.org]
- 3. old.joam.inoe.ro [old.joam.inoe.ro]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction - Kent Academic Repository [kar.kent.ac.uk]
- 9. Dehydrogenative coupling of silanes - Wikiwand [wikiwand.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. The solution and solid-state thermochromism of unsymmetrically substituted polysilanes for Journal of Inorganic and Organometallic Polymers - IBM Research [research.ibm.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS Analysis of 1,2-Dichlorotetramethyldisilane Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorotetramethyldisilane is a pivotal precursor and intermediate in the synthesis of a variety of organosilicon compounds, including polymers, and as a surface modification agent in materials science and the semiconductor industry.[1] The purity and composition of its reaction mixtures are critical to the quality and performance of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for monitoring these reactions, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds.
This guide provides an in-depth comparison of GC-MS with other analytical techniques for the characterization of this compound reaction mixtures. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a comprehensive understanding for researchers in the field.
The Analytical Challenge: Characterizing Reactive Silanes
The analysis of chlorosilanes like this compound presents a unique set of challenges. These compounds are highly reactive and susceptible to hydrolysis, which can lead to the formation of siloxanes and other byproducts. Therefore, the analytical method must be robust, reproducible, and provide unambiguous identification of all components in the reaction mixture.
A typical reaction mixture might contain the starting materials, the desired product (this compound), and various byproducts arising from side reactions or impurities in the reactants. Common impurities and byproducts can include other chlorosilanes, partially reacted intermediates, and hydrolysis products.
GC-MS: The Gold Standard for Chlorosilane Analysis
GC-MS is a powerful hybrid technique that combines the separation prowess of gas chromatography with the identification capabilities of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds like chlorosilanes.
Why GC-MS is the Preferred Method
-
High-Resolution Separation: Capillary GC columns can efficiently separate complex mixtures of structurally similar silanes.
-
Definitive Identification: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for confident identification.
-
High Sensitivity: GC-MS can detect and quantify trace impurities, which is crucial for quality control.
-
Quantitative Accuracy: With proper calibration, GC-MS provides reliable quantitative data on the composition of the reaction mixture.[3]
Key Considerations for GC-MS Method Development
The success of a GC-MS analysis of reactive silanes hinges on several critical experimental parameters.
The choice of GC column is paramount for achieving the desired separation. For chlorosilanes, specialized columns are recommended to prevent on-column reactions and ensure good peak shape.
-
Stabilized Phases: Columns with a stabilized trifluoropropyl methyl polysiloxane phase, such as the Agilent J&W Select Silanes, are optimized for the analysis of silanes.[4] These columns offer low bleed, which is essential for trace impurity analysis, and reduced surface activity to improve peak shapes for these reactive compounds.
-
Inert Flow Path: It is crucial to use a highly inert flow path, including the liner, column, and detector, to minimize the degradation of chlorosilanes.
The high reactivity and volatility of chlorosilanes demand careful consideration of the injection technique.
-
Split/Splitless Injection: This is the most common injection technique for this type of analysis. A split injection is typically used for concentrated samples to avoid overloading the column, while a splitless injection is preferred for trace analysis to maximize sensitivity.
-
Injector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the sample but not so high as to cause thermal degradation. A temperature of 250 °C is a good starting point.[5]
A temperature-programmed oven is essential for separating a mixture of compounds with a range of boiling points. A typical program for chlorosilane analysis might start at a low temperature to separate volatile components and then ramp up to elute higher-boiling compounds.
The mass spectrometer settings determine the quality of the mass spectral data.
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS and is well-suited for chlorosilanes.
-
Mass Range: A scan range of m/z 40-300 is typically sufficient to capture the molecular ions and characteristic fragments of this compound and related compounds.
-
Library Matching: The obtained mass spectra can be compared against a spectral library, such as the NIST Mass Spectral Library, for identification.
The Mass Spectrum of this compound
The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) can be observed, and its isotopic pattern, due to the presence of two chlorine atoms, is a key identifying feature. Common fragments include the loss of a methyl group ([M-CH₃]⁺) and cleavage of the Si-Si bond.[6]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the workhorse for this application, other analytical techniques can provide complementary information.
| Technique | Advantages | Disadvantages | Best For |
| GC-MS | - High separation efficiency- Definitive identification- High sensitivity- Quantitative accuracy | - Requires volatile and thermally stable compounds- Potential for on-column reactions if not optimized | - Routine quality control- Impurity profiling- Quantitative analysis of reaction mixtures |
| NMR Spectroscopy | - Provides detailed structural information- Non-destructive- Can analyze non-volatile compounds | - Lower sensitivity than GC-MS- Complex spectra for mixtures- May not separate all components | - Structural elucidation of unknown byproducts- In-situ reaction monitoring- Purity assessment of the bulk material[2] |
| Infrared (IR) Spectroscopy | - Provides information on functional groups- Fast and easy to use | - Not suitable for complex mixtures- Limited structural information | - Quick identification of major components- Monitoring the appearance or disappearance of functional groups during a reaction |
Experimental Protocols
Protocol 1: GC-MS Analysis of a this compound Reaction Mixture
This protocol provides a starting point for the GC-MS analysis of a this compound reaction mixture. Optimization may be required based on the specific sample matrix and analytical goals.
1. Sample Preparation:
- Due to the moisture sensitivity of chlorosilanes, all solvents and glassware must be scrupulously dry.
- Dilute the reaction mixture in a dry, inert solvent such as anhydrous hexane or toluene to a final concentration of approximately 100-1000 ppm.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | Agilent J&W Select Silanes (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent | Optimized for chlorosilane analysis with low bleed and inertness.[4] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split/Splitless | Flexible for different sample concentrations. |
| Injector Temperature | 250 °C | Ensures rapid vaporization without degradation.[5] |
| Split Ratio | 50:1 (adjustable based on sample concentration) | Prevents column overload. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | Separates a range of volatile and semi-volatile components. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high-quality mass spectral data. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for robust fragmentation. |
| Source Temperature | 230 °C | Maintains a clean ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Mass Scan Range | m/z 40-300 | Covers the expected mass range of analytes and fragments. |
3. Data Analysis:
- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Confirm the identity of this compound by its retention time and the characteristic isotopic pattern of its molecular ion.[6]
- Quantify the components using an internal or external standard method.
Data Presentation
The following table summarizes expected GC-MS data for this compound.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~8-10 (dependent on exact conditions) | 186/188/190 ([M]⁺), 171/173/175 ([M-CH₃]⁺), 93/95 ([Si(CH₃)₂Cl]⁺) |
Visualizing the Workflow
A streamlined workflow is essential for efficient and accurate analysis.
Caption: GC-MS workflow for the analysis of this compound reaction mixtures.
Conclusion
The GC-MS analysis of this compound reaction mixtures is a robust and reliable method for ensuring product quality and understanding reaction chemistry. By carefully selecting the appropriate GC column, optimizing instrumental parameters, and understanding the fragmentation patterns, researchers can confidently identify and quantify the components of these complex mixtures. While other techniques like NMR and IR spectroscopy offer valuable complementary information, GC-MS remains the gold standard for its unparalleled combination of separation and identification power.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. indianjnephrol.org [indianjnephrol.org]
- 6. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Industrial Utility of 1,2-Dichlorotetramethyldisilane: A Cost-Benefit Analysis
For professionals in materials science, drug development, and specialized chemical synthesis, the selection of appropriate reagents is a critical decision that balances performance, cost, and environmental impact. Among the versatile organosilicon compounds, 1,2-Dichlorotetramethyldisilane ([ClSi(CH₃)₂)₂]) emerges as a key precursor with significant industrial applications. This guide provides an in-depth technical analysis of its use, offering a comparative cost-benefit perspective against viable alternatives.[1][2][3] Our objective is to equip researchers and industry professionals with the necessary insights to make informed decisions for their specific applications.
The Profile of a Versatile Precursor: this compound
This compound is a colorless liquid with a boiling point of 148-149 °C.[4] Its molecular structure, featuring two silicon atoms bonded to each other and each bearing two methyl groups and one chlorine atom, imparts unique reactivity. This structure makes it a valuable intermediate in several industrial processes.[5]
Key Industrial Applications:
-
Polysilane Synthesis: It is a fundamental building block for the production of polysilanes, polymers with a silicon backbone that exhibit interesting electronic and optical properties. These polymers are utilized as precursors to silicon carbide ceramics and find applications in microlithography.[6][7]
-
Silicone Production: The compound serves as a precursor in the synthesis of various silicone materials, which are valued for their thermal stability and flexibility in industries such as automotive and electronics.[2][3]
-
Surface Modification: It is employed to modify the surfaces of materials, enhancing properties like hydrophobicity and adhesion, which is particularly beneficial in the formulation of coatings and adhesives.[1][2][3][8][9]
-
Cross-linking Agent: The dual chlorine functionality allows for its use as an effective cross-linking agent in polymer systems, significantly improving the durability and performance of the final products.[1][3]
-
Semiconductor Manufacturing: In the electronics industry, it plays a role in the deposition of silicon-based thin films.[2][3]
The Workhorse Method: Polysilane Synthesis via Wurtz-Type Reductive Coupling
The most common method for synthesizing polysilanes from dichlorosilanes, including this compound, is the Wurtz-type reductive coupling reaction.[6][7][10] This process involves the condensation of the dichlorosilane using a dispersed alkali metal, typically sodium.
Experimental Protocol: Wurtz-Type Reductive Coupling of a Dichlorodiorganosilane
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet is assembled.
-
Solvent and Reductant: An appropriate high-boiling-point aromatic solvent (e.g., toluene) is introduced into the flask, followed by a dispersion of metallic sodium.
-
Monomer Addition: The dichlorodiorganosilane monomer, such as this compound, is slowly added to the stirred suspension at an elevated temperature.
-
Reaction: The reaction mixture is typically refluxed for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched. The resulting polymer is then isolated, often by precipitation, and purified.
Cost-Benefit Analysis: this compound in Polysilane Synthesis
Benefits of the Wurtz-Type Coupling with this compound
-
Established Technology: The Wurtz-type coupling is a well-established and widely understood method for polysilane synthesis.[6][7]
-
High Molecular Weight Polymers: This method can produce high molecular weight polysilanes, which is often a desirable characteristic for their applications.
-
Versatility: It is applicable to a wide range of dichlorodiorganosilanes.
Costs and Drawbacks of the Wurtz-Type Coupling
-
Harsh Reaction Conditions: The use of highly reactive and finely dispersed alkali metals at elevated temperatures poses significant safety hazards and requires specialized equipment.
-
Side Reactions and Polydispersity: The reaction can be difficult to control, often leading to a broad molecular weight distribution and the formation of cyclic oligomers as byproducts, which can complicate purification.
-
Environmental Concerns: The use of stoichiometric amounts of alkali metals results in the formation of large quantities of salt waste (e.g., NaCl), which requires disposal. The manufacturing of chlorosilanes itself generates harmful byproducts like hydrogen chloride.[11]
-
Cost of Precursor: The price of this compound can be a significant factor in the overall cost of the final polysilane product. Current market prices can range from approximately $75 for 5 grams to $980 for 100 grams, indicating the high cost of this specialized chemical.[1]
Greener Pastures: Alternatives to Wurtz-Type Coupling
The drive for more sustainable and cost-effective chemical processes has led to the exploration of alternatives to the Wurtz-type coupling for polysilane synthesis. A prominent alternative is the dehydrogenative coupling of hydrosilanes.
Dehydrogenative Coupling of Hydrosilanes
This method involves the catalytic removal of hydrogen gas from hydrosilanes to form Si-Si bonds. It offers a more atom-economical and environmentally benign route to polysilanes.[12]
Conceptual Workflow: Catalytic Dehydrogenative Coupling
Comparative Analysis: Wurtz Coupling vs. Dehydrogenative Coupling
| Feature | Wurtz-Type Coupling with this compound | Dehydrogenative Coupling of Hydrosilanes |
| Precursor | Dichlorosilanes | Hydrosilanes |
| Byproduct | Metal Halide Salt (e.g., NaCl) | Hydrogen Gas (H₂) |
| Reaction Conditions | Harsh (high temperature, reactive metals) | Generally milder, catalyst-dependent |
| Control over Polymerization | Difficult, often broad molecular weight distribution | Potentially better control, narrower distribution |
| Environmental Impact | High salt waste, hazardous reagents | "Greener" with H₂ as the only byproduct |
| Cost Considerations | High cost of precursor, waste disposal | Catalyst cost, availability and cost of hydrosilanes |
| Scalability | Established for industrial scale | Challenges in scaling up may exist[13] |
Beyond Polysilanes: A Look at Silylation Alternatives
In applications like surface modification and as protecting groups in organic synthesis, this compound faces competition from other silylating agents.
Common Silylating Agents: A Comparison
-
Hexamethyldisilazane (HMDS): A cost-effective and relatively weak silylating agent.[14][15] It is often used for less demanding applications or with a catalyst.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent, often used for more challenging derivatizations.[14][15][16]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most powerful silylating agents with highly volatile byproducts, making it ideal for analytical applications like GC-MS.[15][16]
Cost-Performance Trade-offs in Silylation
The choice of silylating agent is a classic example of a cost-performance trade-off.
| Silylating Agent | Relative Reactivity | Relative Cost | Key Considerations |
| This compound | Moderate to High | High | Forms HCl as a byproduct, corrosive |
| HMDS | Low | Low | Requires catalyst for many applications, ammonia byproduct[14] |
| BSTFA | High | Moderate | Versatile and effective for a wide range of substrates[16] |
| MSTFA | Very High | High | Highly volatile byproducts are advantageous for analytical work[15][16] |
Conclusion and Future Outlook
This compound remains a valuable and versatile precursor in various industrial applications, particularly for the synthesis of polysilanes and silicones. Its utility in surface modification and as a cross-linking agent further solidifies its industrial importance. The traditional Wurtz-type coupling for polysilane synthesis, while effective, is increasingly scrutinized due to its harsh conditions and environmental footprint.
The future of polysilane synthesis and other applications requiring silylation will likely see a continued shift towards greener and more sustainable alternatives. Dehydrogenative coupling, with its benign hydrogen byproduct, stands out as a promising route, provided that catalyst efficiency and cost can be optimized for large-scale production. For silylation applications, the market offers a spectrum of reagents, allowing researchers and manufacturers to select the most appropriate agent based on a careful consideration of reactivity, cost, and the specific requirements of their process.
As the principles of green chemistry become more ingrained in industrial practices, the demand for safer, more efficient, and environmentally friendly chemical processes will undoubtedly drive further innovation in the field of organosilicon chemistry.[11][17][18][19] This will necessitate a continuous re-evaluation of the cost-benefit analysis of established reagents like this compound against emerging, sustainable alternatives.
References
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- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction - Kent Academic Repository [kar.kent.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel | springerprofessional.de [springerprofessional.de]
- 10. High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction - Kent Academic Repository [kar.kent.ac.uk]
- 11. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]
- 12. Dehydrogenative coupling of silanes - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
